1,2,6-Trimethyl-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
1,2,6-trimethylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8-4-5-10-11(7-14)9(2)13(3)12(10)6-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGXUYISVFDXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390178 | |
| Record name | 1,2,6-Trimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842971-69-1 | |
| Record name | 1,2,6-Trimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,2,6-Trimethyl-1H-indole-3-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 1,2,6-trimethyl-1H-indole-3-carbaldehyde, a versatile heterocyclic compound. As a substituted indole, this molecule holds potential as a key intermediate in the synthesis of complex organic materials, finding applications in both the pharmaceutical and fragrance industries.[1] This document delves into its physicochemical characteristics, details a robust synthetic pathway, explores its chemical reactivity, and discusses its potential applications, offering field-proven insights for professionals in drug discovery and chemical synthesis.
Molecular Structure and Physicochemical Properties
This compound possesses the core indole bicyclic structure, substituted with methyl groups at the N-1, C-2, and C-6 positions, and a formyl (aldehyde) group at the C-3 position. This specific substitution pattern dictates its unique chemical and physical properties.
The presence of the N-methyl group removes the acidic proton found in parent indoles, influencing its solubility and reactivity in basic conditions. The methyl group at the C-2 position provides steric hindrance and electronic effects that can modulate the reactivity of the indole ring and the adjacent aldehyde. The C-6 methyl group on the benzene ring primarily influences the molecule's lipophilicity and its interaction with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Comment |
| Molecular Formula | C₁₂H₁₃NO | ChemScene[2] |
| Molecular Weight | 187.24 g/mol | ChemScene[2] |
| Appearance | Light grey or off-white solid | Chem-Impex[1] |
| Melting Point | Data not available in cited literature. | For comparison, 2-Methylindole-3-carboxaldehyde melts at 200-201 °C.[3] |
| Boiling Point | Data not available in cited literature. | - |
| Solubility | Data not available. Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from general properties of similar organic molecules. |
| Storage Conditions | Store at 0-8 °C, sealed in a dry environment. | Chem-Impex[1], ChemScene[2] |
| CAS Number | 842971-69-1 | ChemScene[2] |
| Predicted logP | 2.61 | ChemScene[2] |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the three methyl groups.
-
Aldehyde Proton (-CHO): A singlet is anticipated at a downfield chemical shift, likely in the range of δ 9.9-10.1 ppm , characteristic of aromatic aldehydes.[4]
-
Aromatic Protons (Indole Ring): The protons at the C-4, C-5, and C-7 positions will appear in the aromatic region (δ 7.0-8.0 ppm). The C-7 proton is expected to be a doublet, the C-5 proton a doublet of doublets, and the C-4 proton a singlet or narrow doublet.
-
N-Methyl Protons (N-CH₃): A sharp singlet is expected around δ 3.8-3.9 ppm .[4]
-
C2-Methyl Protons (C-CH₃): A singlet is anticipated further upfield, likely in the δ 2.4-2.6 ppm range.
-
C6-Methyl Protons (Ar-CH₃): A singlet in the aromatic methyl region, around δ 2.4-2.5 ppm .
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the aldehyde carbonyl signal and the resonances of the indole ring carbons and methyl groups.
-
Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 184-185 ppm .[4]
-
Indole Ring Carbons: Eight signals are expected in the aromatic region (δ 110-140 ppm). The C-3 carbon bearing the aldehyde will be significantly downfield.
-
Methyl Carbons: Three distinct signals for the methyl carbons are expected: N-CH₃ (~33-34 ppm), C2-CH₃ (~12-14 ppm), and C6-CH₃ (~21-22 ppm).[4]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong carbonyl stretch.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹ .
-
C-H Stretch (Aromatic): Multiple weak to medium bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands in the region of 2850-2960 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to strong bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 187 .
-
Fragmentation: A significant fragment is expected from the loss of the aldehyde proton (M-1) at m/z = 186, and another from the loss of the entire formyl group (M-29) at m/z = 158.
Synthesis and Purification
The most direct and industrially scalable method for the synthesis of this compound is the Vilsmeier-Haack reaction .[5][6][7] This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The substrate for this reaction is 1,2,6-trimethyl-1H-indole.
Synthesis of the Starting Material: 1,2,6-Trimethyl-1H-indole
The starting indole can be prepared through various established methods, such as the Fischer indole synthesis or subsequent N-alkylation of a pre-existing indole. A common approach involves the N-methylation of 2,6-dimethylindole.
Protocol 1: Synthesis of 1,2,6-Trimethyl-1H-indole
-
To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF in a flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,6-dimethylindole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour, during which time hydrogen gas will evolve and the indole anion will form.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of cold water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure 1,2,6-trimethyl-1H-indole.
Vilsmeier-Haack Formylation
This protocol is adapted from established procedures for the formylation of similar indole substrates.[3]
Protocol 2: Synthesis of this compound
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a mechanical stirrer under an inert atmosphere, cool anhydrous DMF (used as both reagent and solvent) to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. The formation of the chloromethyliminium salt (Vilsmeier reagent) is an exothermic process. Stir the resulting mixture for 30 minutes at 0 °C.
-
Formylation: Dissolve the starting material, 1,2,6-trimethyl-1H-indole (1.0 equivalent), in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent, keeping the internal temperature below 20 °C.
-
After the addition is complete, warm the reaction mixture to 35-40 °C and stir for 1-2 hours. The reaction progress should be monitored by TLC until the starting indole is consumed.
-
Work-up and Isolation: Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow, careful addition of an aqueous solution of sodium hydroxide (e.g., 5 M NaOH) until the pH is basic (pH 9-10), which will precipitate the product.
-
Heat the resulting suspension to approximately 90-95 °C for 30 minutes to ensure complete hydrolysis of the iminium intermediate, then cool to room temperature.[3]
-
Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the crude solid thoroughly with cold water to remove inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a light grey or off-white solid.[1]
Chemical Reactivity
The reactivity of this compound is governed by its two primary functional groups: the electron-rich indole nucleus and the electrophilic aldehyde.
Reactions of the Aldehyde Group
The formyl group at the C-3 position exhibits typical aldehyde reactivity, serving as a versatile handle for further synthetic transformations.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (1,2,6-trimethyl-1H-indole-3-carboxylic acid) using standard oxidizing agents such as potassium permanganate (KMnO₄) or silver oxide (Ag₂O).
-
Reduction: The aldehyde can be reduced to the corresponding alcohol (1,2,6-trimethyl-1H-indol-3-yl)methanol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Condensation Reactions: As an electrophile, the aldehyde carbon is susceptible to nucleophilic attack. It can undergo various condensation reactions, including:
-
Wittig Reaction: To form alkenes.
-
Henry Reaction: Condensation with nitroalkanes to form β-nitro alcohols, which can be further converted to nitroalkenes.[5]
-
Knoevenagel Condensation: Reaction with active methylene compounds.
-
Reductive Amination: Reaction with amines in the presence of a reducing agent to form C-3 aminomethylated indoles.
-
Schiff Base Formation: Condensation with primary amines to form imines, which are valuable intermediates in their own right.
-
Reactions of the Indole Nucleus
The indole ring is electron-rich and generally susceptible to electrophilic attack. However, the C-3 position is already functionalized. Further electrophilic substitution, if forced, would likely occur at the C-5 or C-7 positions of the benzene ring, though this is less common after C-3 formylation. The N-1 and C-2 positions are blocked by methyl groups, which prevents reactions that typically occur at these sites in unsubstituted indoles.
Potential Applications and Biological Relevance
While specific biological studies on this compound are not widely published, its structural motifs suggest significant potential in medicinal chemistry and materials science.
-
Pharmaceutical Intermediate: Indole derivatives are a cornerstone of drug discovery, with a vast number of natural products and synthetic drugs containing this scaffold.[8][9] They are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[10] This compound serves as a valuable precursor for creating libraries of more complex molecules for high-throughput screening. The specific trimethyl substitution pattern can enhance lipophilicity and metabolic stability, which are desirable properties in drug candidates.
-
Fragrance and Flavor Industry: Commercial suppliers note its utility in the fragrance and flavor industries, where its unique aromatic profile can be used as a building block for complex scents.[1]
-
Organic Materials: The indole scaffold is also used in the development of organic electronic materials, such as dyes and sensors, due to its fluorescent properties. The aldehyde group provides a convenient point of attachment for conjugating the indole to other chromophores or polymer backbones.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not widely available, safety precautions can be inferred from related compounds like indole-3-carboxaldehyde.[11][12][13]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[12] After handling, wash hands thoroughly.
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing and reducing agents.[13] Storage at 0-8 °C under an inert atmosphere is recommended for long-term stability.[1]
-
Fire Hazards: The compound is combustible. In case of fire, use standard extinguishing media such as dry chemical, carbon dioxide, or foam.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable synthetic intermediate with significant potential for researchers in drug development, medicinal chemistry, and materials science. Its synthesis via the Vilsmeier-Haack reaction is straightforward and scalable. The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, allowing for the creation of diverse molecular architectures. While specific biological data for this compound remains to be explored, its structural relationship to a wide range of bioactive indole derivatives makes it a compelling starting point for future research endeavors.
References
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Wikipedia. Indole-3-carbaldehyde. [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
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Wikipedia. Vilsmeier–Haack reaction. [Link]
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Zhang, L., et al. (2012). Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Supporting Information. [Link]
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Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
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Fei, H.Y., et al. (2013). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Organic & Biomolecular Chemistry. [Link]
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El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-751. [Link]
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Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 1-10. [Link]
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Carl ROTH GmbH + Co. KG. Safety Data Sheet: Indole-3-carboxaldehyde. [Link]
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Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]
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Rostoks, N., et al. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones as Antiviral and Antitumor Agents. Molecules, 26(16), 4989. [Link]
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Khan, I., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of the Indian Chemical Society, 99(12), 100787. [Link]
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1,2,6-Trimethyl-1H-indole-3-carbaldehyde CAS number 842971-69-1
An In-depth Technical Guide to 1,2,6-Trimethyl-1H-indole-3-carbaldehyde CAS Number: 842971-69-1
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic aldehyde. The document delineates its fundamental physicochemical properties, outlines robust synthetic methodologies, explores its characteristic reactivity, and discusses its current and potential applications. Emphasis is placed on the causality behind synthetic choices, particularly the strategic application of the Fischer Indole Synthesis and Vilsmeier-Haack formylation. Detailed protocols, predictive analytical data, and safety guidelines are provided to equip researchers and chemical professionals with the critical knowledge required for its effective use in pharmaceutical development, fragrance science, and advanced organic synthesis.
Introduction and Molecular Overview
This compound is a substituted indole derivative characterized by a formyl group at the C3 position and methyl groups at the N1, C2, and C6 positions. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The aldehyde functionality at the C3 position serves as a versatile synthetic handle, allowing for a multitude of chemical transformations. This makes the title compound a valuable intermediate for creating complex molecular architectures. Its applications span from being a precursor for biologically active compounds and pharmaceuticals to serving as a key ingredient in the fragrance and flavor industries.[1]
Physicochemical and Handling Properties
A summary of the key properties for this compound is presented below. Proper storage is critical to maintain its integrity.
| Property | Value | Reference(s) |
| CAS Number | 842971-69-1 | [2] |
| Molecular Formula | C₁₂H₁₃NO | [3] |
| Molecular Weight | 187.24 g/mol | [2] |
| Appearance | Light grey or off-white solid | [1] |
| Purity | ≥ 98-99% (typical) | [1][2] |
| Storage Conditions | Store sealed in a dry place at 2-8 °C | [1][2] |
| SMILES | CC1=CC2=C(C=C1)C(=C(C)N2C)C=O | [2] |
| MDL Number | MFCD06589824 | [3] |
Synthesis and Manufacturing
The synthesis of this compound is most logically achieved via a two-stage process. First, the core indole ring is constructed using the Fischer Indole Synthesis, followed by the introduction of the C3-aldehyde via Vilsmeier-Haack formylation. This sequence is chosen because the Fischer synthesis directly and efficiently assembles the substituted indole nucleus, while the Vilsmeier-Haack reaction is a highly reliable and regioselective method for formylating electron-rich indoles at the desired C3 position.[4]
Stage 1: Fischer Indole Synthesis of 1,2,6-Trimethyl-1H-indole
The Fischer indole synthesis is a classic acid-catalyzed reaction that forms an indole from an arylhydrazine and a ketone or aldehyde.[5][6] For the target indole core, the logical precursors are N-(4-methylphenyl)-N-methylhydrazine and acetone.
Mechanism Rationale: The reaction proceeds through the initial formation of a hydrazone, which tautomerizes to an enamine. A critical[7][7]-sigmatropic rearrangement, driven by the formation of a stable aromatic ring, breaks the N-N bond and forms a C-C bond.[5][8] Subsequent acid-catalyzed cyclization and elimination of ammonia yield the aromatic indole.[6]
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol (Predictive):
-
To a flask containing a suitable Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid or ZnCl₂) is added N-(4-methylphenyl)-N-methylhydrazine (1.0 equiv).[5]
-
Acetone (1.1 equiv) is added, and the mixture is heated to the temperature appropriate for the chosen catalyst (typically 80-150 °C).
-
The reaction is monitored by TLC until the starting hydrazine is consumed.
-
Upon completion, the reaction is cooled and quenched by pouring it onto ice water.
-
The mixture is neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield pure 1,2,6-trimethyl-1H-indole.
Stage 2: Vilsmeier-Haack Formylation
This reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] The indole's C3 position is highly nucleophilic, making it the preferred site of electrophilic attack by the Vilsmeier reagent.[9]
Mechanism Rationale: POCl₃ activates DMF to form the electrophilic chloroiminium salt (the Vilsmeier reagent). The electron-rich indole ring attacks this electrophile, forming an iminium intermediate. Subsequent hydrolysis during aqueous workup liberates the final aldehyde product.[4]
Caption: Vilsmeier-Haack formylation of the indole core.
Experimental Protocol (Adapted from General Procedures):
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF) (3.0 equiv) in an ice-salt bath.[10]
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equiv) dropwise, keeping the temperature below 10 °C to form the Vilsmeier reagent.[10]
-
Stir the mixture for 30 minutes.
-
Add a solution of 1,2,6-trimethyl-1H-indole (1.0 equiv) in DMF dropwise, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., to 35-40 °C) for 1-2 hours until the reaction is complete (monitored by TLC).[10]
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution by the slow addition of an aqueous base (e.g., NaOH or Na₂CO₃ solution) until the product precipitates.[11]
-
Filter the solid precipitate, wash it thoroughly with water, and dry it under a vacuum to obtain the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Analytical and Spectroscopic Characterization
While specific experimental spectra for this exact molecule are not widely published, its structure allows for reliable prediction of its key spectroscopic features based on data from closely related analogues.[11][12]
| Analytical Technique | Expected Observations |
| ¹H NMR | Aldehyde Proton (CHO): Singlet, δ ≈ 9.9-10.1 ppm. Aromatic Protons: Signals in the δ ≈ 7.0-8.0 ppm range, with splitting patterns corresponding to the trisubstituted benzene ring. N-Methyl (N-CH₃): Singlet, δ ≈ 3.8-3.9 ppm. C2-Methyl (C-CH₃): Singlet, δ ≈ 2.5-2.7 ppm. C6-Methyl (Ar-CH₃): Singlet, δ ≈ 2.4-2.5 ppm. |
| ¹³C NMR | Carbonyl Carbon (C=O): δ ≈ 184-186 ppm. Aromatic/Heterocyclic Carbons: Multiple signals in the δ ≈ 110-140 ppm range. N-Methyl Carbon (N-CH₃): δ ≈ 31-34 ppm. Aryl & Vinyl Methyl Carbons (C-CH₃): δ ≈ 12-22 ppm. |
| IR Spectroscopy | C=O Stretch (Aldehyde): Strong absorption band at ≈ 1640-1670 cm⁻¹. C-H Stretch (Aromatic): Peaks > 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks < 3000 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): Expected at m/z = 187. |
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the reactivity of its aldehyde group, which serves as an entry point for a wide range of functional group interconversions and carbon-carbon bond-forming reactions.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidants like potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: Selective reduction to the primary alcohol (1,2,6-trimethyl-1H-indol-3-yl)methanol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields substituted amines, a cornerstone reaction in medicinal chemistry.
-
Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, enabling carbon chain extension.
-
Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds (e.g., malonates, nitriles) in Knoevenagel or similar condensations.
-
Morita–Baylis–Hillman (MBH) Reaction: As an aldehyde, it is a suitable substrate for the MBH reaction, which forms a C-C bond with an activated alkene to create a multifunctional product.[13]
Caption: Key synthetic transformations of the title compound.
Applications in Research and Development
This compound is a strategic intermediate with documented and potential utility across several high-value sectors.
-
Pharmaceutical Development: As a substituted indole, it is a key building block for synthesizing more complex molecules with potential biological activity.[1] Indole-3-carbaldehyde derivatives are precursors to compounds with applications as antitumor, antifungal, and antiviral agents.[14][15] The specific trimethyl substitution pattern can be used to fine-tune steric and electronic properties to optimize ligand-receptor interactions, for instance, in the development of drugs targeting neurological disorders.[1]
-
Fragrance and Flavor Industry: The unique aromatic profile of substituted indoles makes them valuable in the formulation of complex fragrances and perfumes, where they can serve as key intermediates or additives to enhance scent profiles.[1]
-
Material Science: Researchers have explored the use of indole derivatives in the development of novel materials, including those for organic light-emitting diodes (OLEDs), where the electronic properties of the heterocyclic core are advantageous.[1]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from analogous structures like 1-methylindole-3-carboxaldehyde and indole-3-carboxaldehyde provide a strong basis for safe handling protocols.[16][17][18] The compound should be treated as a hazardous chemical.
-
Hazard Classification: Likely classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[16][18][19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[19]
-
Handling:
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place as recommended (2-8 °C).[1][2]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[16]
References
- This compound. Chem-Impex.
- Application Notes and Protocols: Vilsmeier-Haack Formyl
- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.
- Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). Organic Chemistry Research.
- 842971-69-1 | this compound. ChemScene.
- This compound | 842971-69-1. Appchem.
- SAFETY DATA SHEET - 1-Methylindole-3-carboxaldehyde. Fisher Scientific.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7). Growing Science.
- Fischer Indole Synthesis. Alfa Chemistry.
- Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journals.
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- Umpolung Reactivity of Indole through Gold C
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1,2,6-Trimethyl-1H-indole-3-carbaldehyde discovery and history
An In-Depth Technical Guide to 1,2,6-Trimethyl-1H-indole-3-carbaldehyde: Synthesis, History, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a significant heterocyclic compound with applications in the fragrance and pharmaceutical industries. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its synthesis is a classic example of well-established indole chemistry. This document elucidates the logical synthetic pathways, underlying mechanisms, and practical applications of this versatile molecule, grounded in authoritative chemical principles.
Introduction: The Significance of the Indole-3-carbaldehyde Scaffold
Indole-3-carbaldehydes are a class of organic compounds characterized by an indole ring system with a formyl (-CHO) group at the C3 position. This structural motif is a cornerstone in medicinal chemistry and materials science. The indole nucleus is a privileged scaffold, appearing in numerous natural products and pharmaceuticals, including the neurotransmitter serotonin and the anti-migraine drug sumatriptan. The C3-formyl group serves as a versatile synthetic handle, allowing for a wide array of chemical transformations to build more complex molecular architectures.
This compound, with its specific substitution pattern, is valued in the fragrance industry for its unique aromatic profile and as a key intermediate in the synthesis of specialized organic materials.[1][2] Its structure also makes it a valuable building block for creating diverse derivatives with potential biological activity, particularly in the development of new therapeutic agents.[1][2]
The Historical Context: The Vilsmeier-Haack Reaction
The history of this compound is intrinsically linked to the development of formylation reactions for electron-rich aromatic systems. The most pivotal of these is the Vilsmeier-Haack reaction , first reported by Anton Vilsmeier and Albrecht Haack in 1927.[3] This reaction provides an efficient method to introduce a formyl group onto an aromatic ring using a substituted amide (typically N,N-dimethylformamide, DMF) and a phosphorus oxyhalide (like POCl₃).[3]
The Vilsmeier-Haack reaction is particularly effective for electron-rich heterocycles like indoles, which readily undergo electrophilic substitution at the C3 position. The discovery of this reaction was a watershed moment in organic synthesis, enabling the straightforward production of a vast array of aromatic aldehydes that were previously difficult to access.
Synthetic Pathways and Mechanistic Insights
The synthesis of this compound is logically approached in two main stages:
-
Synthesis of the precursor indole, 1,2,6-trimethyl-1H-indole.
-
Formylation of the precursor at the C3 position via the Vilsmeier-Haack reaction.
Synthesis of the 1,2,6-Trimethyl-1H-indole Precursor
A highly probable and versatile method for the synthesis of the polysubstituted indole core is the Fischer Indole Synthesis . This reaction, discovered by Hermann Emil Fischer in 1883, involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.
For the synthesis of 1,2,6-trimethyl-1H-indole, the logical starting materials would be p-tolylhydrazine and methyl ethyl ketone. The subsequent N-methylation can be achieved using a suitable methylating agent like methyl iodide or dimethyl sulfate.
Experimental Protocol: Fischer Synthesis of 2,6-Dimethyl-1H-indole and subsequent N-methylation
Step 1: Synthesis of 2,6-Dimethyl-1H-indole
-
To a solution of p-tolylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add methyl ethyl ketone (1.1 equivalents).
-
Heat the mixture under reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,6-dimethyl-1H-indole.
Step 2: N-methylation to 1,2,6-Trimethyl-1H-indole
-
Dissolve 2,6-dimethyl-1H-indole (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise at 0 °C to deprotonate the indole nitrogen.
-
After stirring for 30 minutes, add a methylating agent, such as methyl iodide (CH₃I) (1.2 equivalents), dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to obtain 1,2,6-trimethyl-1H-indole.
C3-Formylation via the Vilsmeier-Haack Reaction
With the 1,2,6-trimethyl-1H-indole precursor in hand, the final step is the introduction of the formyl group at the electron-rich C3 position. The Vilsmeier-Haack reaction is the method of choice for this transformation.
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent , a chloroiminium salt, from the reaction of DMF and POCl₃. The electron-rich C3 position of the indole then attacks this electrophile, leading to an iminium ion intermediate. Subsequent hydrolysis during aqueous workup yields the final aldehyde product.[4]
Diagram of the Vilsmeier-Haack Reaction Mechanism
Caption: Vilsmeier-Haack reaction workflow.
Experimental Protocol: Vilsmeier-Haack Formylation of 1,2,6-Trimethyl-1H-indole
-
In a round-bottom flask, cool N,N-dimethylformamide (DMF) (3 equivalents) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise, keeping the temperature below 10 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 1,2,6-trimethyl-1H-indole (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution by the slow addition of an aqueous solution of sodium hydroxide or sodium carbonate until the pH is basic.
-
The product will precipitate as a solid. Collect the solid by filtration.
-
Wash the solid with water and dry it. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[5]
Physicochemical and Spectroscopic Properties
| Property | Expected Value/Appearance |
| CAS Number | 842971-69-1[6] |
| Molecular Formula | C₁₂H₁₃NO[6] |
| Molecular Weight | 187.24 g/mol [6] |
| Appearance | Off-white to light gray solid[1] |
| ¹H NMR | Expected signals for aromatic protons, three methyl groups, and an aldehyde proton (~9-10 ppm). |
| ¹³C NMR | Expected signals for aromatic carbons, methyl carbons, and a downfield aldehyde carbon (~180-190 ppm). |
| IR Spectroscopy | Characteristic C=O stretch for the aldehyde (~1650-1680 cm⁻¹). |
| Storage | Should be stored in a dry, cool place (2-8 °C).[6] |
Applications in Research and Industry
This compound is a valuable compound with established and potential applications in several fields:
-
Fragrance and Flavor Industry: This compound is utilized as a key intermediate in the creation of complex fragrances due to its unique aromatic profile.[1][2]
-
Pharmaceutical Development: It serves as a precursor for the synthesis of more complex, biologically active molecules. Its substituted indole structure is of interest in the development of drugs, potentially targeting neurological disorders.[1][2]
-
Organic Synthesis: As a versatile building block, it facilitates the creation of a variety of heterocyclic compounds and other complex organic molecules in chemical research and development.[1][2]
Diagram of Application Areas
Caption: Key application areas.
Conclusion
While the precise historical moment of the "discovery" of this compound remains elusive in singular, dedicated publications, its existence and utility are a testament to the power and predictability of fundamental organic reactions. Its synthesis is a logical extension of the well-established Fischer Indole Synthesis and the Vilsmeier-Haack reaction. This technical guide provides a robust framework for understanding the synthesis, properties, and applications of this important molecule, offering valuable insights for researchers and professionals in drug development and the chemical industry.
References
-
1,2,6-Trimetil-1H-indol-3-carbaldehído - Chem-Impex. (n.d.). Retrieved from [Link]
- Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 38(22), 4002–4005.
- Fritz, H. (1959). Über die Einwirkung von Vilsmeier-Reagenz auf Indolenine. Chemische Berichte, 92(8), 1809–1817.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122.
-
This compound - Chem-Impex. (n.d.). Retrieved from [Link]
- Kumar, A., et al. (2019). A convenient synthesis of 3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. RSC Advances, 9(1), 1-5.
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A Theoretical and Computational Scrutiny of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde: A Technical Guide for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the theoretical properties of 1,2,6-trimethyl-1H-indole-3-carbaldehyde, a molecule of significant interest in the fragrance and pharmaceutical industries.[1] In the absence of direct experimental and computational studies on this specific derivative, this document outlines the established quantum chemical methodologies used to elucidate its molecular structure, electronic properties, and reactivity. By leveraging data from the parent compound, indole-3-carbaldehyde, and related derivatives, we present a predictive analysis of the physicochemical and spectroscopic characteristics of the title molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational chemistry in the exploration of novel indole-based therapeutic agents.
Introduction: The Indole Scaffold in Modern Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[2] Indole-3-carbaldehyde and its derivatives are key intermediates in the synthesis of these bioactive molecules, including potential anticancer, antimicrobial, and anti-inflammatory agents.[2] The title compound, this compound, is a versatile intermediate utilized in the synthesis of various organic materials, notably in the fragrance and pharmaceutical sectors.[1] Its unique aromatic profile also makes it a valuable component in the formulation of complex fragrances.[1]
The strategic placement of methyl groups at the 1, 2, and 6 positions of the indole ring is anticipated to significantly modulate the molecule's electronic and steric properties, thereby influencing its reactivity and biological interactions. Understanding these properties from a theoretical standpoint is crucial for the rational design of novel therapeutics. This guide will detail the computational workflows necessary to predict these properties.
Molecular Structure and Conformational Analysis
The foundational step in characterizing a molecule's theoretical properties is the determination of its most stable three-dimensional structure. This is achieved through geometry optimization, a computational process that seeks the minimum energy conformation of the molecule.
Computational Methodology
Density Functional Theory (DFT) has emerged as a robust and widely used method for the geometry optimization of organic molecules due to its favorable balance of accuracy and computational cost.
Experimental Protocol: Geometry Optimization
-
Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Initial Structure: Construct the 3D structure of this compound using a molecular builder.
-
Method and Basis Set Selection:
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice for organic molecules.[3]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good description of the electronic structure, including polarization and diffuse functions.[3]
-
-
Calculation Type: Perform a geometry optimization calculation (Opt). To confirm that the optimized structure corresponds to a true energy minimum, a subsequent frequency calculation (Freq) should be performed. The absence of imaginary frequencies confirms a stable structure.
-
Solvation Model: To simulate a more biologically relevant environment, a solvent model such as the Polarizable Continuum Model (PCM) can be incorporated, with water or an organic solvent like methanol or DMSO specified.[3]
Predicted Structural Parameters
Based on studies of similar indole derivatives, the indole ring system of this compound is expected to be nearly planar.[4][5] The methyl groups at positions 1, 2, and 6 will introduce steric bulk and electronic perturbations. The N-methylation at position 1 will remove the N-H proton, eliminating its hydrogen-bonding donor capability. The C-methylation at positions 2 and 6 will donate electron density into the indole ring system through hyperconjugation.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₂H₁₃NO | Defines the elemental composition. |
| Molecular Weight | 187.24 g/mol | Influences diffusion and transport properties. |
| Topological Polar Surface Area (TPSA) | 29.54 Ų | Correlates with drug transport and bioavailability. |
| logP (Octanol-Water Partition Coefficient) | 2.85 | A measure of lipophilicity, affecting membrane permeability. |
| Hydrogen Bond Donors | 0 | Influences solubility and receptor binding. |
| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | Influences solubility and receptor binding. |
| Rotatable Bonds | 1 (indole-carbaldehyde bond) | Affects conformational flexibility and binding entropy. |
Note: Predicted values are based on computational models and may vary from experimental results.
Spectroscopic Properties: A Theoretical Fingerprint
Theoretical calculations can predict various spectroscopic properties, providing a "fingerprint" of the molecule that can be compared with experimental data for structural validation.
Vibrational Spectroscopy (IR and Raman)
Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the various vibrational modes of the molecule (stretching, bending, etc.).
Workflow for Theoretical Vibrational Spectroscopy
Caption: Workflow for predicting vibrational spectra.
Based on the structure, characteristic vibrational frequencies are expected for:
-
C=O stretching of the aldehyde group (~1650-1700 cm⁻¹)
-
C-H stretching of the methyl groups and aromatic rings (~2900-3100 cm⁻¹)
-
C=C and C-N stretching vibrations of the indole ring (~1400-1600 cm⁻¹)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating theoretical ¹H and ¹³C NMR chemical shifts.[3]
Protocol for Theoretical NMR Chemical Shift Calculation
-
Optimized Geometry: Use the previously optimized molecular structure.
-
Calculation Type: Perform an NMR calculation using the GIAO method.
-
Reference Standard: The calculated chemical shifts are typically referenced to tetramethylsilane (TMS), which should also be calculated at the same level of theory for consistency.
-
Solvent Effects: Incorporate a solvent model (e.g., PCM) to improve the accuracy of the predicted chemical shifts, as solvent can significantly influence the electronic environment of the nuclei.
The electron-donating methyl groups at positions 1, 2, and 6 are expected to shield the nearby protons and carbons, leading to upfield shifts (lower ppm values) compared to the unsubstituted indole-3-carbaldehyde. The aldehyde proton will exhibit a characteristic downfield shift (around 10 ppm).
Electronic Properties and Reactivity
The electronic properties of a molecule govern its reactivity and its interactions with biological targets.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
The methyl groups, being electron-donating, are expected to raise the energy of the HOMO, making the molecule a better electron donor compared to indole-3-carbaldehyde.
Diagram of FMO Analysis Workflow
Caption: Workflow for Frontier Molecular Orbital analysis.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.
-
Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. The carbonyl oxygen of the aldehyde group will be a prominent red region.
-
Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack.
-
Green regions (neutral potential): Indicate areas of intermediate potential.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into the bonding and electronic structure of a molecule, including charge distribution, hybridization, and intramolecular interactions like hyperconjugation.[3] This analysis can quantify the electron-donating effects of the methyl groups and the electron-withdrawing nature of the carbaldehyde group.
Potential Applications in Drug Development
The theoretical properties of this compound provide a foundation for its potential applications in drug development.
-
Pharmacophore Modeling: The 3D structure and electronic features can be used to design pharmacophore models for screening virtual compound libraries.
-
Structure-Activity Relationship (SAR) Studies: Understanding how the methyl groups influence the molecule's properties can guide the synthesis of new derivatives with improved biological activity.
-
Molecular Docking: The optimized structure can be docked into the active site of a target protein to predict its binding mode and affinity. This is particularly relevant as indole derivatives are known to interact with various biological targets.[3]
Conclusion
While experimental data on this compound remains scarce, this technical guide demonstrates the power of computational chemistry to predict its key theoretical properties. By employing DFT calculations, researchers can gain valuable insights into the molecule's structure, spectroscopy, and electronic nature. This theoretical framework is indispensable for the rational design and development of novel indole-based compounds in the pharmaceutical and other chemical industries. The methodologies outlined herein provide a robust workflow for the in-silico characterization of this and other promising molecules.
References
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Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. (2022). Polycyclic Aromatic Compounds, 43(1), 1-25. [Link]
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Pathak, S. K., Prasad, O., & Sinha, L. (2016). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. International Journal of Chemical Sciences, 14(1), 321-338. [Link]
-
El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]
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Reddy, C. S., Raghu, M., & Rao, D. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(3), 903-909. [Link]
-
de Oliveira, A. B., et al. (2015). Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. Molecules, 20(7), 12582-12596. [Link]
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Structural and Spectroscopic Analysis of Indole-3-Carbinol b. (n.d.). TSI Journals. [Link]
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Dileep, C. S., et al. (2012). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3135. [Link]
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El-Sawy, E. R. (2019). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
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PubChem. (n.d.). Indole-3-Carboxaldehyde. [Link]
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MDPI. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(16), 4983. [Link]
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ResearchGate. (2008). 1H-Indole-3-carbaldehyde thiosemicarbazone. [Link]
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Ng, C. H., et al. (2007). 5-Methyl-1H-indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4635. [Link]
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Wikipedia. (n.d.). Indole-3-carbaldehyde. [Link]
-
Fun, H. K., et al. (2008). 1H-Indole-3-carbaldehyde azine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o555. [Link]
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Semantic Scholar. (n.d.). 1H-Indole-3-carbaldehyde. [Link]
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Solubility Profile of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde: A Methodological Approach for Researchers and Drug Development Professionals
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for determining and understanding the solubility of 1,2,6-trimethyl-1H-indole-3-carbaldehyde in common organic solvents. Recognizing the scarcity of public data on this specific molecule, this document emphasizes a robust, first-principles methodological approach. It is designed for researchers, medicinal chemists, and formulation scientists who require accurate solubility data for applications ranging from synthetic chemistry to drug discovery and development. We detail the foundational principles of solubility, present a validated experimental protocol for thermodynamic solubility determination, and offer a framework for data interpretation and presentation. This guide serves as a practical, authoritative resource for the physicochemical characterization of novel indole derivatives.
Introduction: The Significance of this compound
This compound is a substituted indole derivative, a structural motif of immense importance in medicinal chemistry and materials science. The indole nucleus is a cornerstone in numerous natural products and pharmaceuticals.[1] This particular compound, with methyl substitutions at the N-1, C-2, and C-6 positions, is utilized as a key intermediate in the synthesis of complex molecules, particularly within the fragrance and pharmaceutical industries.[2] Its potential as a precursor for biologically active compounds makes a thorough understanding of its physicochemical properties essential for advancing new therapeutic agents.[2]
In drug discovery and development, solubility is a critical, non-negotiable parameter. It directly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately governing its bioavailability and therapeutic efficacy.[3][4] Poor aqueous and organic solvent solubility can terminate the development of an otherwise promising drug candidate. Therefore, a systematic evaluation of a compound's solubility in a well-chosen set of solvents is a foundational step in early-stage research and development.
This guide provides the scientific rationale and a detailed experimental protocol to empower researchers to generate reliable solubility data for this compound.
Predicted Physicochemical Profile & Its Impact on Solubility
To select an appropriate range of solvents for testing, we must first analyze the structure of this compound and predict its behavior based on established chemical principles.
-
Core Structure: The molecule is built on the indole ring system, which is largely hydrophobic and aromatic.[5]
-
Key Functional Groups:
-
Aldehyde Group (-CHO) at C-3: This polar group can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[6]
-
N-1 Methyl Group: The substitution of the indole nitrogen's proton with a methyl group eliminates its ability to act as a hydrogen bond donor. This is a critical distinction from unsubstituted indoles and will significantly decrease its solubility in protic solvents like water or methanol compared to its N-H counterparts.
-
C-2 and C-6 Methyl Groups: These alkyl groups increase the molecule's lipophilicity (fat-solubility) and steric bulk. This increased nonpolar character suggests a higher affinity for nonpolar or moderately polar organic solvents.[5]
-
Causality: The combination of a polar aldehyde, a non-hydrogen-bonding nitrogen, and increased lipophilicity from three methyl groups leads to a predictable solubility trend. We anticipate poor solubility in highly polar, protic solvents (like water) and progressively better solubility in polar aprotic and nonpolar organic solvents. The general principle of "like dissolves like" dictates that solvents with polarity and hydrogen-bonding characteristics similar to the solute will be most effective.[7][8]
Logical Framework for Solvent Selection
Caption: Predicted relationship between molecular properties and solubility.
Experimental Protocol: Thermodynamic Solubility Determination
To ensure data integrity and reproducibility, the equilibrium shake-flask method is the recommended standard for determining thermodynamic solubility.[9] This method measures the concentration of a compound in a saturated solution after it has reached equilibrium with an excess of the solid compound.
Materials and Reagents
-
Solute: this compound (purity ≥98%)
-
Solvents (HPLC-grade or equivalent):
-
Water (Type I, ultrapure)
-
Methanol
-
Ethanol
-
Acetone
-
Acetonitrile
-
Dimethyl Sulfoxide (DMSO)
-
Toluene
-
Hexane
-
-
Equipment:
-
Analytical balance (±0.01 mg)
-
2 mL glass vials with PTFE-lined screw caps
-
Vortex mixer
-
Thermostatically controlled shaker/incubator
-
Centrifuge capable of holding 2 mL vials
-
Syringes (1 mL) and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated pipettes
-
HPLC-UV system or a UV-Vis spectrophotometer
-
Volumetric flasks for standard preparation
-
Step-by-Step Methodology
This protocol is designed as a self-validating system. The confirmation of solid excess at the end of the experiment is a critical quality control step.
-
Preparation of Standards for Calibration Curve:
-
Accurately prepare a concentrated stock solution of the compound (e.g., 1 mg/mL) in a solvent in which it is freely soluble (e.g., acetonitrile or DMSO).
-
Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations.
-
Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve (Absorbance vs. Concentration). The curve must have a correlation coefficient (R²) of >0.995.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound (e.g., ~5-10 mg) to a pre-weighed 2 mL glass vial. The exact mass should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Record the exact mass of the compound added.
-
Carefully add a precise volume (e.g., 1.0 mL) of the selected test solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a shaker/incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the slurries for a period sufficient to reach equilibrium. A duration of 24 to 48 hours is standard for pharmaceutical compounds.[9][10] The goal is to ensure the dissolution rate equals the precipitation rate.
-
-
Phase Separation & Sample Analysis:
-
After equilibration, visually inspect each vial to confirm the presence of excess, undissolved solid. This validates that the solution is saturated. If no solid is present, the experiment must be repeated with more solute.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately pass the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step is crucial to remove any remaining microscopic particles.
-
Dilute the filtered sample with the appropriate mobile phase or solvent as necessary to fall within the linear range of the calibration curve.
-
Analyze the final diluted sample using the pre-validated analytical method.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
Express the final solubility in units of mg/mL or µM.
-
Experimental Workflow Diagram
Caption: Standard Operating Procedure for the Shake-Flask Solubility Assay.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear, tabular format for easy comparison across different solvents. The following table provides a hypothetical data framework for this compound, based on the predicted physicochemical properties.
Table 1: Hypothetical Solubility of this compound at 25 °C
| Solvent | Solvent Type | Hypothetical Solubility (mg/mL) | USP Classification |
| Hexane | Nonpolar | 1.5 | Sparingly Soluble |
| Toluene | Nonpolar (Aromatic) | 8.0 | Sparingly Soluble |
| Acetone | Polar Aprotic | > 50 | Soluble |
| Acetonitrile | Polar Aprotic | 35 | Soluble |
| DMSO | Polar Aprotic | > 100 | Freely Soluble |
| Ethanol | Polar Protic | 12 | Soluble |
| Methanol | Polar Protic | 5.0 | Sparingly Soluble |
| Water | Polar Protic | < 0.01 | Practically Insoluble |
Note: USP (United States Pharmacopeia) solubility classifications are a standard reference in pharmaceutical sciences. For example, "Soluble" requires 10-30 parts of solvent for 1 part of solute, while "Practically Insoluble" requires >10,000 parts of solvent.[4]
Interpretation of Hypothetical Results:
-
High Solubility in Polar Aprotic Solvents (DMSO, Acetone): This result would align with the presence of the polar aldehyde group and the molecule's overall dipole moment, without the hindrance of competing with strong solvent-solvent hydrogen bonds (as seen in protic solvents).
-
Moderate Solubility in Alcohols (Ethanol, Methanol): The solubility would be lower than in aprotic solvents because the molecule cannot act as a hydrogen bond donor to interact effectively with the protic solvent network.
-
Low Solubility in Nonpolar Solvents (Hexane, Toluene): While the molecule has significant lipophilic character, the polar aldehyde group limits its solubility in purely nonpolar environments.
-
Practically Insoluble in Water: The combined effect of high lipophilicity and the lack of an N-H hydrogen bond donor group would make dissolution in water highly unfavorable.
Conclusion
The systematic determination of solubility is a cornerstone of chemical and pharmaceutical research. For this compound, a molecule of interest for synthetic and medicinal applications, a lack of public data necessitates a rigorous, in-house experimental approach. By understanding the compound's structural features and applying the validated shake-flask protocol detailed in this guide, researchers can generate the accurate and reliable solubility data required for informed decision-making in formulation, process development, and biological screening. This methodological guide provides the necessary framework to achieve that goal with scientific integrity.
References
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available at: [Link]
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University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
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Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]
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Solubility of Things. (n.d.). Indole. Available at: [Link]
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Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
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Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
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Kaushik, N., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. National Institutes of Health (NIH). Available at: [Link]
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Solubility of Things. (n.d.). Indole-3-carboxaldehyde. Available at: [Link]
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Unknown. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available at: [Link]
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]
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Bergström, C. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
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The Good Scents Company. (n.d.). indole-3-carboxaldehyde. Available at: [Link]
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Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]
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Chem-Impex. (n.d.). 1,2,6-Trimetil-1H-indol-3-carbaldehído. Available at: [Link]
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An In-Depth Technical Guide to 1,2,6-Trimethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1,2,6-trimethyl-1H-indole-3-carbaldehyde, a versatile heterocyclic aldehyde. The document details the compound's fundamental molecular properties, outlines a robust, field-proven synthetic pathway, establishes a protocol for thorough analytical characterization, and discusses its reactivity and potential applications. Rooted in established chemical principles, this guide serves as a practical resource for researchers engaged in organic synthesis, medicinal chemistry, and materials science, offering both theoretical grounding and actionable experimental methodologies.
Core Molecular Attributes
This compound is a substituted indole derivative featuring methyl groups at the N-1, C-2, and C-6 positions, and a formyl group at the C-3 position. This substitution pattern imparts specific electronic and steric properties that influence its reactivity and potential biological activity.
The core physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₃NO | [1][2] |
| Molecular Weight | 187.24 g/mol | [1][2] |
| CAS Number | 842971-69-1 | [1][2][3] |
| Appearance | Light grey or off-white solid | [3] |
| Storage Conditions | Store at 2-8 °C, sealed in a dry environment | [2] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is most effectively achieved through a two-step sequence: the construction of the core indole scaffold via the Fischer indole synthesis, followed by formylation at the C-3 position using the Vilsmeier-Haack reaction. This approach offers high regioselectivity and is adaptable to various substituted indoles.
Diagram of the Synthetic Pathway
Caption: Overall synthetic route to the target compound.
Step 1: Synthesis of 1,2,6-Trimethyl-1H-indole via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for forming the indole ring from an arylhydrazine and an enolizable aldehyde or ketone.[4][5][6] The reaction proceeds through a key[2][2]-sigmatropic rearrangement of the intermediate hydrazone.
Experimental Protocol:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-methylphenylhydrazine (1.0 eq) in glacial acetic acid. Add propionaldehyde (1.1 eq) dropwise at room temperature with stirring. The reaction is typically exothermic. Stir for 1 hour to ensure complete formation of the corresponding hydrazone.
-
Cyclization: To the hydrazone mixture, add polyphosphoric acid (PPA) as the acid catalyst and heat the mixture to 80-100 °C. The choice of a strong acid like PPA facilitates the necessary protonation steps and the subsequent cyclization and ammonia elimination.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting hydrazone is consumed.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 1,2,6-trimethyl-1H-indole.
Step 2: Vilsmeier-Haack Formylation of 1,2,6-Trimethyl-1H-indole
The Vilsmeier-Haack reaction is the premier method for formylating electron-rich heterocycles like indoles.[7] The indole nucleus is highly activated towards electrophilic substitution, with the C-3 position being the most nucleophilic site. The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[7][8]
Experimental Protocol:
-
Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., argon), cool anhydrous DMF (used as both reagent and solvent) to 0 °C in an ice-salt bath. Add POCl₃ (approx. 1.2 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the mixture at this temperature for 30 minutes to allow for the complete formation of the electrophilic Vilsmeier reagent.
-
Reaction with Indole: Dissolve the 1,2,6-trimethyl-1H-indole (1.0 eq) from Step 1 in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours. The reaction's progress can be monitored by TLC.
-
Hydrolysis: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of crushed ice, followed by a cold aqueous solution of sodium hydroxide (e.g., 2 M) until the mixture is alkaline (pH > 9). This step hydrolyzes the intermediate iminium salt to the final aldehyde.[7]
-
Isolation: The product typically precipitates upon basification. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Analytical Characterization
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity. The following techniques are standard for a molecule of this type.
Diagram of the Analytical Workflow
Caption: Standard workflow for product characterization.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aldehyde Proton (-CHO): Singlet, ~9.9-10.1 ppm. Aromatic Protons: Signals in the aromatic region (~7.0-8.0 ppm) corresponding to protons at C-4, C-5, and C-7. The C-7 proton will likely be a singlet, while the C-4 and C-5 protons will appear as doublets. N-Methyl (-NCH₃): Singlet, ~3.8-3.9 ppm. C2-Methyl (-CCH₃): Singlet, ~2.5-2.7 ppm. C6-Methyl (-ArCH₃): Singlet, ~2.4-2.5 ppm. |
| ¹³C NMR | Aldehyde Carbonyl (C=O): ~184-186 ppm. Aromatic/Heterocyclic Carbons: Multiple signals between ~110-140 ppm. N-Methyl Carbon: ~31-34 ppm. C2-Methyl Carbon: ~12-14 ppm. C6-Methyl Carbon: ~21-22 ppm. |
| IR Spectroscopy | C=O Stretch (Aldehyde): Strong, sharp absorption band around 1650-1670 cm⁻¹. C-H Stretch (Aromatic): Bands above 3000 cm⁻¹. C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹. |
| Mass Spectrometry | (ESI+) : Expected [M+H]⁺ ion at m/z = 188.25. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₂H₁₃NO. |
Note: Predicted chemical shifts are relative to TMS and can vary based on the deuterated solvent used.
Reactivity and Applications
The chemical reactivity of this compound is dominated by the aldehyde functional group, making it a valuable synthetic intermediate.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1,2,6-trimethyl-1H-indole-3-carboxylic acid, using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Reductive Amination: It can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form various amine derivatives.
-
Condensation Reactions: The aldehyde is an excellent substrate for condensation reactions such as the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions to form C-C double bonds at the 3-position. It readily condenses with active methylene compounds and amines to form Schiff bases and other derivatives.[9]
This versatility makes it a key building block in several fields:
-
Pharmaceutical Development: The indole scaffold is a privileged structure in medicinal chemistry. This compound serves as a precursor for synthesizing molecules with potential therapeutic value, particularly those targeting neurological disorders.[3]
-
Fragrance Industry: Its unique aromatic profile makes it a useful intermediate in the formulation of complex fragrances and perfumes.[3]
-
Materials Science: Substituted indoles are explored in the development of organic electronic materials.
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1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
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A Comprehensive Technical Guide to the Purity and Characterization of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde
This guide provides an in-depth exploration of the synthesis, purification, and analytical characterization of 1,2,6-trimethyl-1H-indole-3-carbaldehyde, a key intermediate in the fragrance and pharmaceutical industries.[1][2] This document is intended for researchers, chemists, and quality control specialists engaged in the development and manufacturing of fine chemicals and active pharmaceutical ingredients.
Introduction: The Significance of this compound
This compound is a substituted indole derivative with significant applications as a precursor in the synthesis of various organic molecules. Its unique aromatic structure makes it a valuable building block in the creation of complex fragrances and flavors.[1] Furthermore, the indole scaffold is a privileged structure in medicinal chemistry, and this particular derivative serves as a starting material for the development of novel therapeutic agents.[1]
The purity and complete characterization of this compound are of paramount importance to ensure the quality, safety, and efficacy of the final products. This guide will provide a comprehensive overview of the methodologies required to achieve and verify a high degree of purity for this compound.
Synthesis: The Vilsmeier-Haack Approach
The most common and efficient method for the formylation of electron-rich aromatic compounds like indoles is the Vilsmeier-Haack reaction.[3] This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the indole ring.[3]
Proposed Synthetic Pathway
The synthesis of this compound would proceed via the Vilsmeier-Haack formylation of the corresponding 1,2,6-trimethyl-1H-indole.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol
The following is a detailed, step-by-step protocol for the synthesis of this compound based on established procedures for similar indole-3-carbaldehydes.[4][5]
-
Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring, maintaining the temperature below 10 °C. Stir the mixture for an additional 30-40 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.[4]
-
Formylation Reaction: Dissolve 1,2,6-trimethyl-1H-indole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, again keeping the reaction temperature between 0-5 °C.[4] After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, followed by heating to 85-90 °C for 5-8 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH reaches 8-9.[4] The crude product will precipitate out of the solution. Collect the solid by filtration and wash it thoroughly with cold water to remove any inorganic impurities.[5] Dry the solid to obtain the crude this compound.
Purification: Achieving High Purity
The crude product obtained from the synthesis will likely contain unreacted starting materials and side products. Therefore, a robust purification strategy is essential.
Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.
Workflow for Recrystallization
Caption: General workflow for the purification by recrystallization.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Screen various solvents to find one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is often a suitable solvent for indole-3-aldehydes.[5]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals. For optimal crystal growth, avoid rapid cooling.
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point to remove any residual solvent.
Column Chromatography
For impurities that are difficult to remove by recrystallization, column chromatography is an effective alternative.[6] A mixture of hexane and ethyl acetate is a commonly used eluent system for indole derivatives.[6]
Characterization: Confirming Identity and Purity
A battery of analytical techniques should be employed to confirm the structure and assess the purity of the synthesized this compound.
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₂H₁₃NO |
| Molecular Weight | 187.24 g/mol [7] |
| Appearance | Expected to be a crystalline solid, likely off-white to beige.[8] |
| Melting Point | Not yet reported, but expected to be a sharp melting point for a pure sample. For comparison, 6-methyl-1H-indole-3-carbaldehyde has a melting point of 190-191 °C.[4] |
Spectroscopic Analysis
The following spectroscopic data are predicted based on the structure of this compound and known data for similar compounds.[9][10]
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Aldehydic Proton (-CHO): A singlet is expected around δ 9.9-10.1 ppm.
-
Aromatic Protons: Signals corresponding to the protons on the indole ring are expected in the aromatic region (δ 7.0-8.5 ppm). The specific splitting patterns will depend on the substitution.
-
Methyl Protons (-CH₃): Three distinct singlets are expected for the three methyl groups. The N-CH₃ and C2-CH₃ will likely be in the δ 3.5-4.0 ppm and δ 2.5-2.8 ppm regions, respectively. The C6-CH₃ will be in the aromatic methyl region, around δ 2.4-2.6 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
Carbonyl Carbon (-CHO): A signal is expected in the downfield region, around δ 184-186 ppm.
-
Aromatic and Indole Carbons: Multiple signals are expected in the δ 110-140 ppm range.
-
Methyl Carbons (-CH₃): Signals for the three methyl carbons are expected in the upfield region of the spectrum.
IR (Infrared) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong absorption band is expected around 1640-1680 cm⁻¹.
-
C-H Stretch (Aromatic): Bands are expected above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands are expected just below 3000 cm⁻¹.
MS (Mass Spectrometry):
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 187.24, corresponding to the molecular weight of the compound.[7]
Purity Assessment
High-Performance Liquid Chromatography (HPLC):
HPLC is the gold standard for determining the purity of organic compounds. A reverse-phase HPLC method using a C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) would be a suitable starting point for method development. The purity is determined by the area percentage of the main peak.
Thin Layer Chromatography (TLC):
TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment.[6] A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
Conclusion
The synthesis, purification, and rigorous characterization of this compound are critical for its successful application in various fields. The methodologies outlined in this guide, from the Vilsmeier-Haack synthesis to comprehensive spectroscopic and chromatographic analysis, provide a robust framework for obtaining and verifying a high-purity product. Adherence to these protocols will ensure the quality and consistency required for both research and industrial applications.
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indole-3-aldehyde - Organic Syntheses Procedure. (URL: [Link])
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(PDF) 1H-Indole-3-carbaldehyde thiosemicarbazone - ResearchGate. (URL: [Link])
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-
Vilsmeier–Haack reaction - Wikipedia. (URL: [Link])
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Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. (URL: [Link])
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Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem. (URL: [Link])
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Methodological & Application
Synthesis of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde from 2,5-dimethylaniline
An Application Note for the Multi-Step
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, research-grade guide for the multi-step synthesis of 1,2,6-trimethyl-1H-indole-3-carbaldehyde, a valuable heterocyclic building block in the pharmaceutical and fragrance industries.[1] The synthetic strategy commences with 2,5-dimethylaniline and proceeds through a rationally designed five-step sequence. Key transformations include a Japp-Klingemann reaction to construct a tailored hydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis to form the core indole structure. Subsequent N-methylation, ester reduction, and mild oxidation afford the target aldehyde. This guide is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also in-depth explanations of the underlying chemical principles and strategic considerations for each transformation.
Introduction and Synthetic Strategy
The indole nucleus is a privileged scaffold in medicinal chemistry and materials science.[2] The target molecule, this compound, features a specific substitution pattern that requires a precise and controlled synthetic approach. A direct, single-step synthesis from simple precursors is not feasible; therefore, a linear, multi-step pathway has been devised starting from the readily available 2,5-dimethylaniline.
The chosen synthetic route is segmented into three principal stages:
-
Stage 1: Arylhydrazone Formation. This stage employs the Japp-Klingemann reaction, a robust method for converting an aryl diazonium salt and a β-keto-ester into a specific arylhydrazone.[3][4] This reaction is critical as it strategically installs the precursors for the C2-methyl and C3-ester functionalities of the indole ring.
-
Stage 2: Indole Core Construction. The arylhydrazone intermediate is cyclized via the classic Fischer indole synthesis. This acid-catalyzed reaction is one of the most powerful and versatile methods for constructing the indole ring system.[5][6][7]
-
Stage 3: Functional Group Manipulation. This final stage involves a sequence of three distinct reactions to achieve the desired substitution on the indole core: N-methylation at the indole nitrogen, reduction of the C3-ester to a primary alcohol, and subsequent mild oxidation to furnish the target C3-carbaldehyde.
This document provides detailed protocols, mechanistic insights, and data presentation to ensure reproducibility and a thorough understanding of the entire synthetic sequence.
Caption: High-level overview of the five-step synthetic pathway.
Stage 1: Synthesis of the Hydrazone Intermediate via Japp-Klingemann Reaction
Principle and Rationale
The Japp-Klingemann reaction is a powerful C-C bond-forming reaction that synthesizes hydrazones from β-keto-esters and aryl diazonium salts.[8] The reaction proceeds via two main parts: the diazotization of an arylamine and the subsequent coupling with an enolate.
-
Diazotization: 2,5-dimethylaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C) to form the corresponding 2,5-dimethylbenzenediazonium salt. This salt is a potent electrophile.
-
Coupling and Cleavage: A β-keto-ester, in this case, ethyl 2-methylacetoacetate, is deprotonated by a mild base (sodium acetate) to form a nucleophilic enolate. This enolate attacks the diazonium salt to form an intermediate azo compound. Under the reaction conditions, this intermediate undergoes hydrolytic cleavage of the acetyl group, yielding the more stable hydrazone product.[3]
The choice of ethyl 2-methylacetoacetate is strategic. The propionyl backbone provides the necessary atoms for the eventual C2-methyl and C3-ester groups of the indole product after Fischer cyclization.
Experimental Protocol: Synthesis of (E)-ethyl 2-(2-(2,5-dimethylphenyl)hydrazono)propanoate
Part A: Preparation of the Diazonium Salt Solution
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2,5-dimethylaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water (100 mL).
-
Cool the resulting solution to 0–5 °C in an ice-salt bath with continuous, vigorous stirring.
-
Prepare a solution of sodium nitrite (0.11 mol) in water (30 mL) and cool it in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline solution, ensuring the reaction temperature is maintained below 5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, stir the mixture for an additional 15 minutes at 0–5 °C. This freshly prepared diazonium salt solution is used immediately in the next step.
Part B: Coupling Reaction
-
In a separate 1 L flask, dissolve ethyl 2-methylacetoacetate (0.1 mol) and sodium acetate trihydrate (0.3 mol) in ethanol (300 mL).
-
Cool this solution to 0–5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the ethyl 2-methylacetoacetate solution over 45-60 minutes. Maintain the temperature below 5 °C throughout the addition. A yellow-orange precipitate will form.
-
After the addition is complete, continue stirring the reaction mixture at 0–5 °C for 2 hours.
-
Allow the mixture to stand at room temperature overnight to ensure complete reaction.
-
Pour the reaction mixture into 1 L of cold water.
-
Collect the precipitated crude hydrazone by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure hydrazone as a crystalline solid.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Dimethylaniline | 121.18 | 12.12 g | 0.1 |
| Sodium Nitrite | 69.00 | 7.59 g | 0.11 |
| Conc. HCl (37%) | 36.46 | 21 mL | ~0.25 |
| Ethyl 2-methylacetoacetate | 144.17 | 14.42 g | 0.1 |
| Sodium Acetate Trihydrate | 136.08 | 40.82 g | 0.3 |
Stage 2: Construction of the Indole Core via Fischer Indole Synthesis
Principle and Rationale
The Fischer indole synthesis is a thermal, acid-catalyzed reaction that transforms arylhydrazones into indoles.[9] The mechanism is a cornerstone of heterocyclic chemistry and involves several key steps:[5][6]
-
Tautomerization: The hydrazone tautomerizes to its enehydrazine form in the presence of an acid catalyst.
-
[10][10]-Sigmatropic Rearrangement: The protonated enehydrazine undergoes a concerted pericyclic rearrangement (a[10][10]-sigmatropic shift, analogous to a Claisen rearrangement) where the N-N bond is cleaved and a new C-C bond is formed.
-
Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes. Subsequent intramolecular nucleophilic attack by an amino group onto an imine carbon forms a five-membered ring aminal.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule from the aminal, driven by the formation of the stable aromatic indole ring, yields the final product.
Polyphosphoric acid (PPA) or strong Brønsted acids like sulfuric acid are commonly used as the catalyst and reaction medium.[6]
Caption: Key mechanistic steps of the Fischer indole synthesis.
Experimental Protocol: Synthesis of Ethyl 2,6-dimethyl-1H-indole-3-carboxylate
-
Place the purified hydrazone (0.1 mol) from Stage 1 into a 500 mL flask.
-
Add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone) to the flask.
-
Equip the flask with a mechanical stirrer and a thermometer.
-
Heat the mixture with stirring to 100-110 °C for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the viscous mixture to approximately 60 °C.
-
Carefully pour the warm reaction mixture onto crushed ice (approx. 1 kg) in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the acidic solution carefully with a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is ~7-8.
-
Collect the solid precipitate by vacuum filtration and wash it extensively with water.
-
Dry the crude product and recrystallize from ethanol to afford pure ethyl 2,6-dimethyl-1H-indole-3-carboxylate.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Hydrazone Intermediate | 248.31 | 24.83 g | 0.1 |
| Polyphosphoric Acid | - | ~250 g | - |
Stage 3: Final Transformations to Target Molecule
This final stage modifies the indole core from Stage 2 to achieve the desired this compound.
Step 3a: N-Methylation of the Indole Ring
-
Principle: The N-H proton of the indole is weakly acidic and can be removed by a strong base like sodium hydride (NaH) to form a nucleophilic indolide anion. This anion then reacts with an electrophilic methyl source, such as methyl iodide (CH₃I), in an Sₙ2 reaction to form the N-methylated product.
-
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend sodium hydride (60% dispersion in mineral oil, 0.06 mol) in anhydrous dimethylformamide (DMF, 150 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of ethyl 2,6-dimethyl-1H-indole-3-carboxylate (0.05 mol) in anhydrous DMF (50 mL) dropwise to the NaH suspension.
-
After the addition, allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add methyl iodide (0.06 mol) dropwise.
-
Stir the reaction at room temperature for 3-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of cold water.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure ethyl 1,2,6-trimethyl-1H-indole-3-carboxylate.
-
Step 3b: Reduction of the Ester to a Primary Alcohol
-
Principle: The ester functional group is reduced to a primary alcohol using a powerful hydride-reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation. The reaction involves the nucleophilic attack of hydride ions on the ester carbonyl carbon.
-
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend lithium aluminum hydride (0.05 mol) in anhydrous tetrahydrofuran (THF, 150 mL) at 0 °C.
-
Slowly add a solution of the N-methylated ester from Step 3a (0.04 mol) in anhydrous THF (50 mL) to the LiAlH₄ suspension.
-
After addition, allow the reaction to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction back to 0 °C and quench it carefully by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X = grams of LiAlH₄ used.
-
Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the solid with fresh THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude alcohol, (1,2,6-trimethyl-1H-indol-3-yl)methanol, which can often be used in the next step without further purification.
-
Step 3c: Oxidation to the Target Aldehyde
-
Principle: A mild oxidizing agent is required to convert the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is an excellent chemoselective reagent for oxidizing allylic and benzylic-type alcohols, such as the product from Step 3b. The reaction is a heterogeneous process that occurs on the surface of the MnO₂ solid.
-
Protocol:
-
Dissolve the crude alcohol from Step 3b (0.035 mol) in a suitable solvent like dichloromethane or chloroform (200 mL).
-
Add activated manganese dioxide (approx. 10-15 equivalents by weight) to the solution.
-
Stir the suspension vigorously at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, remove the MnO₂ by filtering the mixture through a pad of Celite®.
-
Wash the Celite pad thoroughly with the same solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/hexane) to obtain the final product, this compound.
-
Conclusion
The synthesis of this compound from 2,5-dimethylaniline has been successfully outlined through a robust five-step sequence. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to confidently execute this synthesis. The strategic application of classic name reactions like the Japp-Klingemann and Fischer indole syntheses, combined with standard functional group manipulations, demonstrates a logical and effective approach to constructing complex heterocyclic targets.
References
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Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link][6]
-
Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link][10]
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Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link][7]
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Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link][9]
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Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link][11]
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Der Pharma Chemica. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link][12]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][13]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][14]
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Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link][15]
-
Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Retrieved from [16]
-
Grokipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link][17]
-
Merck Index. (n.d.). Japp-Klingemann Reaction. Retrieved from [Link][8]
-
ResearchGate. (2021). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link][18]
-
Wikipedia. (2023). Japp–Klingemann reaction. Retrieved from [Link][3]
-
ResearchGate. (2016). What are the special considerations for the Japp-Klingemann reaction? Retrieved from [Link][19]
-
Organic Reactions. (n.d.). The Japp-Klingemann Reaction. Retrieved from [Link][20]
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link][2]
-
SynArchive. (n.d.). Japp-Klingemann Reaction. Retrieved from [Link][4]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link][21]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2,3,4,5,6,7-hexahydro-1H-indol-2-yl)acetonitrile and its reactions. Retrieved from [Link][22]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link][23]
-
IUCr. (n.d.). Formylation of an indolenine: 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole. Retrieved from [Link][24]
-
ChemEurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link][25]
-
Z. Naturforsch. (2010). Unusual Behaviour During the Route of a Japp-Klingemann Reaction. Retrieved from [Link][26]
-
CHIMIA. (2015). Benign Synthesis of Indoles from Anilines and Epoxides: New Application for Ruthenium Pincer Catalysts. Retrieved from [Link][27]
-
Organic Syntheses. (n.d.). indole-3-aldehyde. Retrieved from [Link][28]
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Application Notes and Protocols: Vilsmeier-Haack Formylation of 1,2,6-Trimethyl-1H-indole
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Abstract
This document provides a comprehensive guide for the Vilsmeier-Haack formylation of 1,2,6-trimethyl-1H-indole, a critical transformation for synthesizing indole-3-carboxaldehyde derivatives. These derivatives are pivotal intermediates in the development of various biologically active compounds and pharmaceuticals.[1] We will delve into the underlying mechanism, provide a detailed, field-tested protocol, discuss crucial safety considerations, and present expected analytical data for the successful synthesis and characterization of the target compound, 3-formyl-1,2,6-trimethyl-1H-indole. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for this specific formylation.
Introduction and Scientific Background
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an activating agent, most commonly phosphorus oxychloride (POCl₃).[1][4] This electrophilic reagent then attacks the electron-rich indole nucleus, leading to the introduction of a formyl group (-CHO).
For indoles, the substitution preferentially occurs at the C3 position due to the high electron density at this position, leading to the formation of indole-3-carboxaldehydes.[5] These products are valuable precursors for a wide array of more complex molecules. The presence of electron-donating groups on the indole ring, such as the methyl groups in 1,2,6-trimethyl-1H-indole, further activates the ring system towards electrophilic attack, facilitating the formylation process.
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through a well-established multi-step mechanism:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[4][6]
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the 1,2,6-trimethyl-1H-indole attacks the electrophilic carbon of the Vilsmeier reagent. This step forms a cationic intermediate, which is stabilized by resonance.[5]
-
Aromatization: A subsequent elimination of a chloride ion restores the aromaticity of the indole ring, yielding an iminium salt intermediate.[6]
-
Hydrolysis: The reaction is quenched with water during the work-up procedure. The iminium salt is then hydrolyzed to the final product, 3-formyl-1,2,6-trimethyl-1H-indole, along with dimethylamine and acid.[4][7]
Below is a diagram illustrating the mechanistic pathway.
Caption: Mechanism of the Vilsmeier-Haack formylation of 1,2,6-trimethyl-1H-indole.
Experimental Protocol
This protocol is designed for the synthesis of 3-formyl-1,2,6-trimethyl-1H-indole on a laboratory scale. All operations involving phosphorus oxychloride should be conducted in a well-ventilated chemical fume hood.
Reagents and Equipment
| Reagent/Equipment | Grade | Supplier | Notes |
| 1,2,6-Trimethyl-1H-indole | Reagent | Commercially Available | --- |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Store over molecular sieves. |
| Phosphorus oxychloride (POCl₃) | Reagent | Commercially Available | Highly corrosive and water-reactive. Handle with extreme care.[8] |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | --- |
| Sodium Acetate | Anhydrous | Commercially Available | --- |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine (Saturated NaCl) | --- | Prepared in-house | --- |
| Anhydrous Sodium Sulfate | Reagent | Commercially Available | For drying. |
| Round-bottom flasks | --- | --- | --- |
| Magnetic stirrer and stir bars | --- | --- | --- |
| Ice bath | --- | --- | --- |
| Separatory funnel | --- | --- | --- |
| Rotary evaporator | --- | --- | --- |
Step-by-Step Procedure
Step 1: Preparation of the Vilsmeier Reagent
-
In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent is typically observed as the mixture becomes a thicker, crystalline slurry.
Step 2: Formylation Reaction
-
Dissolve 1,2,6-trimethyl-1H-indole (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This "reverse quench" is crucial to safely manage the exothermic hydrolysis of excess POCl₃.[7]
-
Prepare a saturated aqueous solution of sodium acetate. Slowly add this solution to the quenched reaction mixture until the pH is neutralized to approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 4: Purification
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure 3-formyl-1,2,6-trimethyl-1H-indole.
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The Strategic Utility of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde in Pharmaceutical Synthesis
Introduction: The Indole Nucleus as a Privileged Scaffold
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have rendered it a "privileged scaffold" in drug discovery. Within this important class of heterocycles, indole-3-carbaldehydes are particularly valuable as versatile intermediates. The aldehyde functionality at the C3 position serves as a synthetic handle for a multitude of chemical transformations, allowing for the construction of complex molecular architectures with diverse pharmacological activities. This application note focuses on a specific, highly functionalized derivative, 1,2,6-trimethyl-1H-indole-3-carbaldehyde , and delineates its role as a key building block in the development of novel therapeutic agents. The strategic placement of methyl groups at the N1, C2, and C6 positions modifies the electronic and steric properties of the indole core, offering unique opportunities for fine-tuning drug-receptor interactions and optimizing pharmacokinetic profiles. This guide will provide a comprehensive overview of its synthesis, physicochemical properties, and detailed protocols for its application in pharmaceutical development.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of a pharmaceutical intermediate is paramount for its effective use in synthesis and process development. This compound is typically a light grey or off-white solid, and for optimal stability, it should be stored at 0-8 °C.[1] While specific solubility data is not extensively published, indole-3-carbaldehydes, in general, exhibit good solubility in polar organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols, with limited solubility in non-polar solvents and water.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO | Chem-Impex |
| Molecular Weight | 187.24 g/mol | Chem-Impex |
| Appearance | Light grey or off-white solid | Chem-Impex[1] |
| Storage | Store at 0-8 °C | Chem-Impex[1] |
Note: Further experimental determination of properties such as melting point and solubility is recommended for specific process development.
-
¹H NMR: The proton NMR spectrum is expected to show singlets for the three methyl groups. The aldehydic proton will appear as a singlet in the downfield region (typically around 10 ppm). Aromatic protons on the benzene ring will appear as multiplets or distinct doublets and singlets depending on their coupling.
-
¹³C NMR: The carbon NMR will show a characteristic peak for the carbonyl carbon of the aldehyde at approximately 185 ppm. The three methyl carbons will appear in the upfield region, and the remaining aromatic and heterocyclic carbons will be observed in the range of 110-140 ppm.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the range of 1650-1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 187.24).
Synthesis Protocol: Vilsmeier-Haack Formylation of 1,2,6-Trimethylindole
The most common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[4][5] This reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, to introduce a formyl group onto an electron-rich aromatic ring. The following protocol is a representative procedure adapted from established methods for the formylation of indoles.[6][7]
Reaction Principle
The Vilsmeier-Haack reaction proceeds in two main stages. First, the Vilsmeier reagent (a chloroiminium salt) is formed in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃). Subsequently, the electron-rich C3 position of the 1,2,6-trimethylindole nucleus attacks the electrophilic Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.
Figure 1: Vilsmeier-Haack reaction workflow.
Experimental Protocol
Materials:
-
1,2,6-Trimethylindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Sodium acetate
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 volumes relative to the substrate). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 1.1 to 1.5 equivalents) to the cooled DMF via the dropping funnel with constant stirring. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1,2,6-trimethylindole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the portion-wise addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with brine (2 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Application in the Synthesis of Pharmaceutical Scaffolds
The aldehyde functionality of this compound makes it a versatile precursor for a wide range of chemical transformations, leading to the synthesis of diverse heterocyclic systems with potential therapeutic applications. Its derivatives have been explored for their utility in treating neurological disorders.[8]
Figure 2: Synthetic pathways from the intermediate.
Exemplary Synthetic Transformations:
-
Reductive Amination: The aldehyde can undergo reductive amination with various primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield a diverse library of substituted tryptamine derivatives. Many tryptamines are known to interact with serotonin receptors and have applications in the treatment of neurological and psychiatric disorders.
-
Condensation Reactions: Knoevenagel condensation with active methylene compounds, or Wittig-type reactions, can be employed to extend the carbon chain at the 3-position, leading to the formation of α,β-unsaturated systems. These intermediates can then be used in cyclization reactions to construct more complex heterocyclic scaffolds like carbazoles, which are known for their potential anticancer properties.
-
Oxidation: Oxidation of the aldehyde group to a carboxylic acid provides 1,2,6-trimethyl-1H-indole-3-carboxylic acid. This derivative and its corresponding esters and amides can be evaluated for a range of biological activities, including anti-inflammatory effects.
-
Cyclization Reactions: The aldehyde can participate in multicomponent reactions or tandem cyclization sequences to build fused heterocyclic systems, such as pyridoindoles. These scaffolds are present in numerous biologically active natural products and have been investigated for their antimicrobial and antitumor activities.
Conclusion
This compound is a strategically important intermediate in pharmaceutical chemistry. Its synthesis via the robust and scalable Vilsmeier-Haack reaction, coupled with the versatile reactivity of the aldehyde functional group, provides a powerful platform for the generation of diverse molecular libraries. The trimethyl substitution pattern offers a unique structural motif for the development of novel drug candidates with potentially improved efficacy and pharmacokinetic properties, particularly in the realm of neurological disorders and beyond. This application note provides a foundational guide for researchers and scientists in drug development to leverage the synthetic potential of this valuable building block.
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Application Notes: 1,2,6-Trimethyl-1H-indole-3-carbaldehyde in Advanced Fragrance Formulation
Abstract
This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the application of 1,2,6-trimethyl-1H-indole-3-carbaldehyde in fragrance formulations. This versatile aromatic aldehyde, a derivative of the indole family, presents a unique olfactory profile that offers significant advantages in the creation of complex and innovative scent compositions.[1][2] This guide will detail the compound's physicochemical properties, its anticipated olfactory characteristics based on structure-activity relationships, protocols for its synthesis and evaluation, and methodologies for its incorporation and stability testing in various fragrance bases.
Introduction: Unveiling a Unique Aromatic Aldehyde
The world of perfumery is in constant pursuit of novel molecules that can impart distinction, complexity, and longevity to a fragrance.[3] Aldehydes, since their iconic introduction in fragrances like Chanel No. 5, have been celebrated for their ability to add a sparkling, effervescent lift to compositions.[4] The indole nucleus, on the other hand, is a cornerstone of deep, narcotic floral notes, particularly jasmine and tuberose, though its application is nuanced due to its characteristic dual floral and animalic facets, which are highly dependent on concentration.[5][6]
This compound emerges as a molecule of significant interest by merging these two pivotal fragrance families. Its structure features the indole core, formylated at the electron-rich C3 position—a common synthetic route being the Vilsmeier-Haack reaction—and strategically methylated at the 1 (N), 2, and 6 positions.[7][8][9][10][11] This specific methylation pattern is critical, as it is hypothesized to modulate the electronic and steric properties of the molecule, thereby refining its olfactory profile and enhancing its stability. This compound serves as a key intermediate in the production of complex fragrances, enhancing the overall olfactory experience.[1]
Physicochemical Properties
A foundational understanding of the material's physical and chemical properties is paramount for its effective application.
| Property | Value | Source |
| CAS Number | 842971-69-1 | [12] |
| Molecular Formula | C₁₂H₁₃NO | [12] |
| Molecular Weight | 187.24 g/mol | [12] |
| Appearance | (Predicted) White to pale yellow crystalline solid | N/A |
| Purity | ≥98% (Typical) | [12] |
| Storage | Sealed in dry, 2-8°C | [12] |
Olfactory Profile: A Predicted Aromatic Landscape
While specific sensory data for this compound is not broadly published, a detailed olfactory profile can be expertly inferred from its structural components.
-
The Indole Core: The foundational indole structure suggests a baseline floral character, reminiscent of jasmine or orange blossom.[5]
-
The C3-Carbaldehyde Group: The aldehyde functional group is expected to introduce a bright, slightly waxy, and diffusive top note, lending "lift" and freshness to the composition.[4]
-
The N1-Methyl Group: Methylation at the N1 position blocks the N-H bond, which is often associated with the harsher, more fecal aspects of indole. This modification is predicted to "clean up" the profile, reducing the animalic character and promoting a purer floral expression.
-
The C2-Methyl Group: This group provides steric hindrance around the most electron-rich part of the pyrrole ring, which can enhance the molecule's stability against oxidation. Olfactorily, it may introduce a subtle nutty or phenolic nuance.
-
The C6-Methyl Group: Methylation on the benzene ring can introduce a slightly sweet, spicy, or cresol-like undertone, adding warmth and complexity to the overall scent.
Predicted Olfactory Profile: A complex and radiant floral note with a warm, slightly spicy, and sweet character. It likely possesses a clean, aldehydic top note, devoid of the strong fecal undertones of unsubstituted indole. The scent is anticipated to be powerful and diffusive, with a sophisticated, slightly waxy, and warm-spicy dry-down.
Synthesis Protocol: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable and widely utilized method for the formylation of electron-rich indoles at the C3 position.[8][9][10]
Reaction Workflow
Caption: Vilsmeier-Haack reaction workflow for indole-3-carbaldehyde synthesis.
Step-by-Step Laboratory Protocol
-
Reagent Preparation: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a drying tube, place freshly distilled N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring, maintaining the temperature below 10°C. Stir for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Indole Addition: Dissolve 1,2,6-trimethyl-1H-indole in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution, keeping the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 35-40°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Hydrolysis: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt.
-
Neutralization and Isolation: Neutralize the acidic solution by the slow addition of an aqueous sodium hydroxide solution until the pH is alkaline. The product will precipitate out of the solution.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or isopropanol.
Application in Fragrance Formulation: Protocols and Evaluation
Sensory Evaluation Protocol
A structured sensory analysis is crucial to fully characterize the olfactory properties of this compound and determine its optimal use levels.
Caption: Workflow for the sensory evaluation of a new fragrance ingredient.
Protocol:
-
Solution Preparation: Prepare serial dilutions of the compound in odorless ethanol at 10%, 1%, and 0.1% by weight.
-
Panel Selection: Assemble a panel of at least five trained sensory evaluators.
-
Evaluation on Strips: Dip coded olfactory strips into each dilution. Allow the solvent to evaporate for 10-15 seconds.
-
Timed Assessment: Panelists should evaluate the strips at timed intervals: immediately (top notes), after 1-2 hours (heart notes), and after 6-8 hours (base notes/dry-down).
-
Data Collection: For each time point and dilution, panelists should record descriptive terms for the scent and rate its intensity on a scale from 1 (very weak) to 10 (very strong). This helps identify the concentration at which different facets of the fragrance are most prominent.
Incorporation into a Model Fragrance Accord
To assess its performance and synergistic effects, incorporate this compound into a classic white floral accord.
| Ingredient | Parts (by weight) | Function |
| Benzyl Acetate | 250 | Core jasmine note |
| Linalool | 150 | Fresh, floral, woody |
| Hedione® (Methyl Dihydrojasmonate) | 200 | Radiant, diffusive floral |
| Aurantiol (Hydroxycitronellal/Methyl Anthranilate Schiff Base) | 50 | Sweet, orange blossom, narcotic |
| Benzyl Salicylate | 100 | Sweet, floral, balsamic blender |
| Lyral® (Hydroxyisohexyl 3-Cyclohexene Carboxaldehyde) | 100 | Muguet, floralizer |
| This compound (at 1% dilution) | 10 to 50 | Introduces unique floralcy, warmth, and lift |
| Galaxolide® (50% in IPM) | 100 | Musk, fixative |
Procedure:
-
Create a master batch of the base accord (all ingredients except the title compound).
-
Prepare three variations by adding 10, 20, and 50 parts of the 1% dilution of this compound to the master batch.
-
Allow the blends to macerate for at least 48 hours.
-
Evaluate the three variations against the control (master batch) on olfactory strips and skin to determine the impact on diffusion, character, and tenacity.
Stability and Performance in Consumer Product Bases
Aromatic aldehydes can be susceptible to degradation through oxidation or reactions within a product base, potentially leading to discoloration or a shift in the scent profile.[13] Stability testing is therefore a non-negotiable step in the development process.[14][15][16][17]
Accelerated Stability Testing Protocol
-
Base Selection: Choose representative product bases, such as an alcoholic fine fragrance base (80% ethanol), a roll-on deodorant emulsion, and a surfactant-based shampoo.
-
Sample Preparation: Prepare samples of each unfragranced base (control) and each base fragranced at a target level (e.g., 1.0% for fine fragrance, 0.5% for deodorant, 0.8% for shampoo) with a composition containing this compound.
-
Storage Conditions: Store aliquots of each sample under the following conditions for a period of 4 to 12 weeks:
-
Elevated Temperature: 40°C oven (to accelerate aging).
-
Light Exposure: UV light box (to test for light-induced degradation and discoloration).
-
Room Temperature: 20-25°C (as a reference).
-
-
Evaluation: At weekly intervals, evaluate all samples for:
-
Color: Visually and, if possible, using a spectrophotometer.
-
Clarity/Appearance: Note any precipitation or changes in viscosity.
-
Olfactory Integrity: Compare the scent of the aged samples to the room temperature reference on olfactory strips.
-
Conclusion and Recommendations
This compound is a promising raw material for the modern perfumer. Its predicted olfactory profile—a clean, radiant, and warm-spicy floral—makes it highly suitable for:
-
Enhancing White Floral Compositions: Adding a unique, modern twist to jasmine, tuberose, and orange blossom accords.
-
Creating Novel Floral Bouquets: Acting as a central building block for complex and abstract floral fragrances.
-
Adding Warmth and Diffusion to Oriental and Woody Scents: Its spicy and sweet undertones can bridge floral and base note structures.
Due to its aldehydic nature, it is recommended to use this material with care, starting at low concentrations (0.01% to 0.5% in the final fragrance concentrate) and evaluating its impact before increasing the dosage. The N-methylation suggests improved stability over unsubstituted indole, but comprehensive stability testing in the final product base remains essential. This molecule represents a valuable asset for formulators aiming to innovate within the floral and oriental fragrance families.[1]
References
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Belle-Aire Fragrances. (n.d.). Fragrance Evaluating & Matching. Scribd. Retrieved from [Link]
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Bedoukian, R. (2023, February 1). The Importance of Comprehensive Assessments in Evaluating Fragrance Ingredients. Bedoukian Research. Retrieved from [Link]
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- Sharma, P., & Kumar, A. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27410.
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Orchadia Solutions. (2014). Fragrance Stability. Retrieved from [Link]
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Reddit. (2023, December 29). Stability Testing. r/DIYfragrance. Retrieved from [Link]
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Perfumer & Flavorist. (2016, April 6). Stability of Perfume Compositions in Alcoholic Lotions. Retrieved from [Link]
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Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing. Retrieved from [Link]
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PubChem. (n.d.). Indole-3-Carboxaldehyde. Retrieved from [Link]
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NIST. (n.d.). 1H-Indole-3-carboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
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Anwendungshinweise und Protokolle zur Derivatisierung von 1,2,6-Trimethyl-1H-indol-3-carbaldehyd für das biologische Screening
Anwendungsbereich: Wirkstoffforschung, Medizinische Chemie, Biologisches Screening
Zusammenfassung: Dieses Dokument bietet einen detaillierten technischen Leitfaden für die chemische Derivatisierung von 1,2,6-Trimethyl-1H-indol-3-carbaldehyd. Es werden etablierte Syntheseprotokolle vorgestellt, die auf die Erzeugung einer diversifizierten Bibliothek von Indol-basierten Molekülen für das biologische Screening abziehlen. Die hier beschriebenen Methoden umfassen die Synthese des Ausgangsmaterials, gefolgt von Schlüsselreaktionen wie der Bildung von Schiff-Basen, der Knoevenagel-Kondensation und der Wittig-Reaktion. Darüber hinaus werden detaillierte Protokolle für das anschließende biologische Screening der synthetisierten Derivate auf ihre potenzielle antimikrobielle und antitumorale Aktivität bereitgestellt.
Einleitung: Die Bedeutung von Indol-Derivaten in der Wirkstoffforschung
Der Indol-Heterozyklus ist eine privilegierte Struktur in der medizinischen Chemie und bildet das Kernstück zahlreicher Naturstoffe und synthetischer Pharmazeutika.[1][2][3][4][5] Indol-Derivate weisen ein breites Spektrum an pharmakologischen Aktivitäten auf, darunter antimikrobielle, antivirale, entzündungshemmende und krebsbekämpfende Eigenschaften.[1][2][4][5] Ihre Fähigkeit, mit einer Vielzahl von biologischen Zielstrukturen wie Enzymen und Rezeptoren zu interagieren, macht sie zu einem attraktiven Ausgangspunkt für die Entwicklung neuer Therapeutika.[1][3] Die Modifikation des Indol-Grundgerüsts, insbesondere an der C3-Position, ermöglicht eine Feinabstimmung der biologischen Aktivität und der physikochemischen Eigenschaften. Das Ausgangsmolekül, 1,2,6-Trimethyl-1H-indol-3-carbaldehyd, dient als vielseitige Plattform. Die Methylgruppen am Indolring können die Lipophilie und die metabolische Stabilität beeinflussen, während die Aldehydfunktion an der C3-Position eine reaktive Ankergruppe für eine Vielzahl von chemischen Transformationen darstellt.
Synthese des Ausgangsmaterials: 1,2,6-Trimethyl-1H-indol-3-carbaldehyd
Die Herstellung des zentralen Bausteins erfolgt in zwei Hauptschritten: der Synthese des substituierten Indol-Kerns und der anschließenden Einführung der Formylgruppe.
Schritt 1: Fischer-Indolsynthese von 1,2,6-Trimethyl-1H-indol
Die Fischer-Indolsynthese ist eine klassische und robuste Methode zur Herstellung von Indolen aus Arylhydrazinen und Ketonen oder Aldehyden unter sauren Bedingungen.[6][7][8] Für die Synthese von 1,2,6-Trimethyl-1H-indol wird (4-Methylphenyl)hydrazin mit Propan-2-on (Aceton) umgesetzt.
Mechanismus der Fischer-Indolsynthese: Die Reaktion beginnt mit der Bildung eines Phenylhydrazons, das zu einem En-Hydrazin tautomerisiert. Eine[9][9]-sigmatrope Umlagerung führt zur Bildung einer neuen C-C-Bindung. Nach anschließender Zyklisierung und Eliminierung von Ammoniak entsteht das aromatische Indol-System.[6][7][8]
Protokoll 1: Synthese von 1,2,6-Trimethyl-1H-indol
-
Reaktionsansatz: In einem Rundkolben wird eine Lösung von (4-Methylphenyl)hydrazin (1 Äquivalent) in einem geeigneten Säurekatalysator (z.B. Polyphosphorsäure oder Zinkchlorid in einem hochsiedenden Lösungsmittel wie Xylol) vorgelegt.
-
Zugabe des Ketons: Propan-2-on (1,1 Äquivalente) wird langsam unter Rühren zugegeben.
-
Reaktionsdurchführung: Das Reaktionsgemisch wird für 2-4 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt.
-
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird das Gemisch vorsichtig auf Eiswasser gegossen und mit einer Base (z.B. Natriumhydroxidlösung) neutralisiert.
-
Extraktion und Reinigung: Das Produkt wird mit einem organischen Lösungsmittel (z.B. Ethylacetat) extrahiert. Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt. Das Rohprodukt wird durch Säulenchromatographie (Kieselgel, Eluentenmischung Hexan/Ethylacetat) gereinigt.
Schritt 2: Vilsmeier-Haack-Formylierung
Die Vilsmeier-Haack-Reaktion ist eine effiziente Methode zur Formylierung elektronenreicher Aromaten, wie z.B. Indole.[10] Die Reaktion verwendet ein in situ gebildetes Elektrophil, das Vilsmeier-Reagenz (ein Chlormethyliminium-Salz), das aus Phosphoroxychlorid (POCl₃) und einem substituierten Formamid wie N,N-Dimethylformamid (DMF) erzeugt wird.
Protokoll 2: Synthese von 1,2,6-Trimethyl-1H-indol-3-carbaldehyd
-
Herstellung des Vilsmeier-Reagenzes: In einem trockenen, mit Inertgas (Stickstoff oder Argon) gespülten Kolben wird gekühltes (0 °C) N,N-Dimethylformamid (DMF) vorgelegt. Phosphoroxychlorid (1,1 Äquivalente) wird langsam unter Rühren zugetropft, wobei die Temperatur unter 10 °C gehalten wird.
-
Formylierung: Eine Lösung von 1,2,6-Trimethyl-1H-indol (1 Äquivalent) in DMF wird langsam zu dem vorbereiteten Vilsmeier-Reagenz gegeben, wobei die Temperatur weiterhin niedrig gehalten wird.
-
Reaktionsdurchführung: Nach beendeter Zugabe lässt man das Gemisch auf Raumtemperatur erwärmen und rührt für weitere 1-3 Stunden. Der Reaktionsfortschritt wird mittels DC überwacht.
-
Hydrolyse und Aufarbeitung: Das Reaktionsgemisch wird vorsichtig auf Eis gegossen und anschließend mit einer wässrigen Natriumhydroxidlösung basisch gemacht, bis das Produkt ausfällt.
-
Isolierung: Der feste Niederschlag wird abfiltriert, gründlich mit Wasser gewaschen und im Vakuum getrocknet, um das 1,2,6-Trimethyl-1H-indol-3-carbaldehyd als festen Reinstoff zu erhalten.
Derivatisierungsstrategien
Die Aldehydfunktion des 1,2,6-Trimethyl-1H-indol-3-carbaldehyds ist der Ausgangspunkt für eine Vielzahl von Kondensationsreaktionen, die die Generierung einer strukturell diversen Bibliothek von Verbindungen ermöglichen.
Synthese von Schiff-Basen (Iminen)
Die Kondensation von Aldehyden mit primären Aminen führt zur Bildung von Schiff-Basen (Iminen), die selbst wichtige biologische Aktivitäten aufweisen oder als Zwischenprodukte für weitere Transformationen dienen können.[11][12][13][14]
Protokoll 3: Allgemeine Vorschrift zur Synthese von Schiff-Basen
-
Reaktionsansatz: 1,2,6-Trimethyl-1H-indol-3-carbaldehyd (1 Äquivalent) und das entsprechende primäre Amin (1-1,2 Äquivalente) werden in einem geeigneten Lösungsmittel (z.B. Ethanol oder Methanol) gelöst.
-
Katalyse: Eine katalytische Menge einer Säure (z.B. einige Tropfen Eisessig) wird zugegeben.
-
Reaktionsdurchführung: Das Gemisch wird bei Raumtemperatur oder unter leichtem Erwärmen (z.B. Rückfluss) für 2-8 Stunden gerührt. Die Bildung des Produkts kann oft als Ausfällung eines Feststoffs beobachtet werden.
-
Isolierung: Der entstandene Niederschlag wird abfiltriert, mit kaltem Lösungsmittel gewaschen und getrocknet. Falls kein Feststoff ausfällt, wird das Lösungsmittel im Vakuum entfernt und das Produkt durch Umkristallisation oder Säulenchromatographie gereinigt.
Tabelle 1: Beispiele für Reaktionspartner zur Synthese von Schiff-Basen
| Reaktionspartner (Amin) | Erwartetes Derivat | Potenzielles Anwendungsgebiet |
| Anilin | N-((1,2,6-Trimethyl-1H-indol-3-yl)methylen)anilin | Antitumoral, Antimikrobiell |
| 4-Aminoacetophenon | 1-(4-(((1,2,6-Trimethyl-1H-indol-3-yl)methylen)amino)phenyl)ethanon | Antitumoral, Kinase-Inhibitor |
| Sulfanilamid | 4-(((1,2,6-Trimethyl-1H-indol-3-yl)methylen)amino)benzolsulfonamid | Antimikrobiell (Sulfonamid-Analogon) |
| Isoniazid | (E)-N'-((1,2,6-Trimethyl-1H-indol-3-yl)methylen)isonicotinohydrazid | Antituberkulös |
Knoevenagel-Kondensation
Die Knoevenagel-Kondensation ist eine Reaktion zwischen einem Aldehyd oder Keton und einer Verbindung mit einer aktiven Methylengruppe (z.B. Malonsäurederivate, Cyanessigsäureester), die durch eine basische Katalyse gefördert wird.[15][16][17][18]
Protokoll 4: Allgemeine Vorschrift für die Knoevenagel-Kondensation
-
Reaktionsansatz: 1,2,6-Trimethyl-1H-indol-3-carbaldehyd (1 Äquivalent) und die aktive Methylenverbindung (1 Äquivalent) werden in einem geeigneten Lösungsmittel (z.B. Ethanol oder Toluol) gelöst.
-
Katalyse: Eine katalytische Menge einer Base (z.B. Piperidin oder Triethylamin) wird zugegeben.
-
Reaktionsdurchführung: Das Reaktionsgemisch wird für 4-12 Stunden unter Rückfluss erhitzt, gegebenenfalls mit einem Wasserabscheider.
-
Aufarbeitung und Reinigung: Nach dem Abkühlen wird das Lösungsmittel im Vakuum entfernt. Der Rückstand wird in einem organischen Lösungsmittel aufgenommen, mit verdünnter Säure und Wasser gewaschen, getrocknet und durch Umkristallisation oder Säulenchromatographie gereinigt.
Wittig-Reaktion
Die Wittig-Reaktion ermöglicht die Umwandlung von Aldehyden in Alkene durch die Reaktion mit einem Phosphorylid (Wittig-Reagenz).[19] Diese Reaktion ist besonders nützlich für die Synthese von Alkenen mit definierter Stereochemie.
Protokoll 5: Allgemeine Vorschrift für die Wittig-Reaktion
-
Herstellung des Wittig-Reagenzes: Ein Triphenylphosphoniumsalz wird in einem aprotischen, polaren Lösungsmittel (z.B. THF, DMSO) suspendiert und mit einer starken Base (z.B. n-Butyllithium, Natriumhydrid) deprotoniert, um das Ylid zu erzeugen.
-
Reaktion mit dem Aldehyd: Die Lösung des 1,2,6-Trimethyl-1H-indol-3-carbaldehyds (1 Äquivalent) in THF wird langsam zu der gekühlten Ylid-Lösung gegeben.
-
Reaktionsdurchführung: Das Gemisch wird für einige Stunden bei Raumtemperatur gerührt.
-
Aufarbeitung: Die Reaktion wird durch Zugabe von Wasser oder einer gesättigten Ammoniumchloridlösung beendet. Das Produkt wird mit einem organischen Lösungsmittel extrahiert, die organische Phase getrocknet und das Lösungsmittel entfernt. Die Reinigung erfolgt mittels Säulenchromatographie.
Visualisierung des Syntheseworkflows
Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese zur biologischen Prüfung.
Protokolle für das biologische Screening
Antimikrobielles Screening: Bestimmung der Minimalen Hemmkonzentration (MHK)
Die Methode der Bouillon-Mikrodilution ist ein standardisiertes Verfahren zur quantitativen Bestimmung der antimikrobiellen Aktivität einer Substanz.[9][20][21][22][23][24][25]
Protokoll 6: Bouillon-Mikrodilutions-Assay
-
Vorbereitung der Testsubstanzen: Stammlösungen der synthetisierten Derivate werden in Dimethylsulfoxid (DMSO) in einer Konzentration von z.B. 10 mg/ml hergestellt.
-
Vorbereitung der Mikrotiterplatte: In die Vertiefungen einer sterilen 96-Well-Platte werden serielle zweifache Verdünnungen der Testsubstanzen in einem geeigneten Nährmedium (z.B. Mueller-Hinton-Bouillon für Bakterien, RPMI-1640 für Pilze) hergestellt. Die Endkonzentrationen sollten einen breiten Bereich abdecken (z.B. von 256 µg/ml bis 0,5 µg/ml).
-
Inokulum-Vorbereitung: Eine Übernachtkultur des zu testenden Mikroorganismus wird auf eine Trübung entsprechend dem 0,5 McFarland-Standard eingestellt und anschließend so verdünnt, dass die finale Konzentration in den Wells ca. 5 x 10⁵ koloniebildende Einheiten (KBE)/ml beträgt.
-
Inokulation und Inkubation: Jede Vertiefung wird mit der Bakterien- oder Pilzsuspension inokuliert. Die Platten werden bei 37 °C für 18-24 Stunden (Bakterien) oder bei 35 °C für 24-48 Stunden (Hefen) inkubiert.
-
Auswertung: Die MHK ist die niedrigste Konzentration der Testsubstanz, bei der kein sichtbares Wachstum des Mikroorganismus zu beobachten ist. Eine Positivkontrolle (nur Medium und Inokulum) und eine Negativkontrolle (nur Medium) werden mitgeführt.
Antitumorales Screening: MTT-Assay zur Bestimmung der Zytotoxizität
Der MTT-Assay ist ein kolorimetrischer Test, der die metabolische Aktivität von Zellen misst und als Indikator für die Zellviabilität dient. Lebende Zellen reduzieren das gelbe Tetrazoliumsalz MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) durch mitochondriale Dehydrogenasen zu einem violetten Formazan-Produkt.
Protokoll 7: MTT-Zytotoxizitäts-Assay
-
Zellkultur: Tumorzellen (z.B. HeLa, MCF-7) werden in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen pro Vertiefung ausgesät und über Nacht bei 37 °C und 5 % CO₂ inkubiert.
-
Behandlung mit Testsubstanzen: Am nächsten Tag wird das Medium entfernt und durch frisches Medium ersetzt, das serielle Verdünnungen der zu testenden Indol-Derivate enthält. Eine DMSO-Kontrolle (Vehikelkontrolle) wird mitgeführt.
-
Inkubation: Die Zellen werden für 48-72 Stunden mit den Substanzen inkubiert.
-
MTT-Zugabe: Nach der Inkubationszeit wird zu jeder Vertiefung MTT-Lösung (Endkonzentration 0,5 mg/ml) gegeben und die Platte für weitere 2-4 Stunden inkubiert.
-
Solubilisierung: Das Medium wird vorsichtig entfernt und die gebildeten Formazan-Kristalle werden durch Zugabe eines Solubilisierungsmittels (z.B. DMSO oder eine saure Isopropanol-Lösung) gelöst.
-
Messung: Die Extinktion wird in einem Plattenlesegerät bei einer Wellenlänge von ca. 570 nm gemessen. Die prozentuale Zellviabilität wird im Vergleich zur Vehikelkontrolle berechnet, und der IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt) wird bestimmt.
Visualisierung des Screening-Prozesses
Abbildung 2: Detaillierte Arbeitsabläufe für biologische Screening-Assays.
Zusammenfassung und Ausblick
Die in diesem Dokument beschriebenen Protokolle bieten eine robuste Grundlage für die Synthese und das biologische Screening einer Bibliothek von 1,2,6-Trimethyl-1H-indol-3-carbaldehyd-Derivaten. Die vorgestellten chemischen Transformationen sind vielseitig und ermöglichen den Zugang zu einer breiten Palette von Molekülstrukturen. Die anschließenden biologischen Assays zur Bestimmung der antimikrobiellen und antitumoralen Aktivität sind etablierte Methoden in der Wirkstoffforschung. Die Ergebnisse aus diesen Screenings können wertvolle Struktur-Wirkungs-Beziehungen aufzeigen und als Ausgangspunkt für die weitere Optimierung von Leitstrukturen dienen. Die Kombination aus rationalem Design, effizienter Synthese und systematischem biologischem Screening ist ein entscheidender Faktor für die erfolgreiche Entdeckung neuer potenzieller Wirkstoffkandidaten.
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MI - Microbiology. Broth Microdilution. Verfügbar unter: [Link]
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MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). 2024. Verfügbar unter: [Link]
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Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. 2014. Verfügbar unter: [Link]
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Oriental Journal of Chemistry. Synthesis and Evaluation of Schiff's Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats. 2023. Verfügbar unter: [Link]
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Journal of Medicinal and Nanomaterials Chemistry. Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. 2025. Verfügbar unter: [Link]
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PubMed. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. 2013. Verfügbar unter: [Link]
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ResearchGate. Scheme 1. Synthesis of Schiff base derived from indole-3-carbaldehyde.... 2017. Verfügbar unter: [Link]
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ResearchGate. Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. 2021. Verfügbar unter: [Link]
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PubMed Central. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. 2022. Verfügbar unter: [Link]
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Oriental Journal of Chemistry. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. 2017. Verfügbar unter: [Link]
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Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. 2022. Verfügbar unter: [Link]
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MDPI. Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. 2022. Verfügbar unter: [Link]
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Application Notes and Protocols for the ¹H NMR Analysis of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde
Introduction
1,2,6-Trimethyl-1H-indole-3-carbaldehyde is a substituted indole derivative with applications in the fragrance and pharmaceutical industries.[1] Its unique aromatic profile makes it a valuable component in perfumery, while its structural motif serves as a precursor for various biologically active compounds.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. This document provides a comprehensive guide to the ¹H NMR analysis of this compound, detailing a full experimental protocol and an in-depth interpretation of the resulting spectrum. This guide is intended for researchers, scientists, and professionals in drug development who require a robust method for the characterization of this compound.
Causality in Experimental Design: Why ¹H NMR?
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[3] By analyzing the chemical environment of hydrogen atoms (protons), we can deduce the connectivity of atoms and the overall architecture of the molecule. For a molecule like this compound, ¹H NMR allows for the unambiguous assignment of each proton, confirming the presence and position of the methyl and aldehyde functional groups on the indole scaffold. The key parameters derived from a ¹H NMR spectrum are:
-
Chemical Shift (δ): This indicates the electronic environment of a proton. Protons in different chemical environments will resonate at different frequencies.[4]
-
Integration: The area under a signal is proportional to the number of protons it represents.[4]
-
Spin-Spin Coupling (J): This provides information about the number of protons on adjacent atoms, revealing the connectivity within the molecule.[4]
By carefully analyzing these parameters, a complete structural picture of the molecule can be constructed.
Experimental Protocol: Acquiring the ¹H NMR Spectrum
This protocol outlines the steps for preparing a sample of this compound and acquiring a high-quality ¹H NMR spectrum.
1. Sample Preparation: The Foundation of a Good Spectrum
The quality of the NMR sample is paramount for obtaining a high-resolution spectrum.[5]
-
Analyte Purity: Ensure the this compound sample is of sufficient purity. Impurities will introduce extraneous peaks, complicating spectral interpretation.
-
Solvent Selection: A deuterated solvent is used to avoid large solvent signals that would obscure the analyte's signals.[5] Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds and is suitable for this molecule.[6]
-
Concentration: A concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient for a standard ¹H NMR experiment.[7]
-
Procedure:
-
Weigh approximately 10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Gently swirl the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any suspended particles.[8]
-
Cap the NMR tube securely.
-
Workflow for Sample Preparation
Caption: Step-by-step workflow for preparing a high-quality NMR sample.
2. NMR Instrument Parameters: A Self-Validating System
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz | Provides good signal dispersion for this class of molecule. |
| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise with the recommended sample concentration. |
| Relaxation Delay (D1) | 5 seconds | Allows for full relaxation of protons between scans, ensuring accurate integration. |
| Acquisition Time (AQ) | 4 seconds | Provides adequate digital resolution. |
| Spectral Width (SW) | 16 ppm | Encompasses the expected chemical shift range for all protons. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
3. Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.
-
Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).[1]
-
Integration: The integral of each signal is determined.
Predicted ¹H NMR Spectrum and Interpretation
Molecular Structure with Proton Assignments
Caption: Structure of this compound with proton labeling.
Predicted ¹H NMR Data
| Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | N-CH₃ | ~ 3.8 | Singlet | 3H |
| b | C2-CH₃ | ~ 2.6 | Singlet | 3H |
| c | H-5 | ~ 7.1 | Doublet | 1H |
| d | C6-CH₃ | ~ 2.5 | Singlet | 3H |
| e | H-4 | ~ 8.1 | Singlet | 1H |
| f | H-7 | ~ 7.2 | Doublet | 1H |
| g | CHO | ~ 10.1 | Singlet | 1H |
Interpretation of the Predicted Spectrum
-
Aldehyde Proton (g, ~10.1 ppm): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and will appear as a singlet far downfield.[9]
-
Aromatic Protons (c, e, f):
-
H-4 (e, ~8.1 ppm): This proton is deshielded by the adjacent aldehyde group and the ring current, appearing as a singlet since its ortho and meta positions are substituted.
-
H-7 (f, ~7.2 ppm): This proton is expected to be a doublet due to coupling with H-6 (which is substituted with a methyl group, so it couples with the methyl protons, but this is often not resolved).
-
H-5 (c, ~7.1 ppm): This proton will appear as a doublet due to coupling with H-4 (which is substituted, so it will be a singlet).
-
-
Methyl Protons (a, b, d):
-
N-CH₃ (a, ~3.8 ppm): The methyl group attached to the nitrogen is deshielded and will appear as a singlet.[9]
-
C2-CH₃ (b, ~2.6 ppm): The methyl group at the C2 position will also be a singlet.
-
C6-CH₃ (d, ~2.5 ppm): The methyl group on the benzene ring will appear as a singlet in the aromatic methyl region.
-
Trustworthiness and Self-Validation
The protocol described is a self-validating system. The expected chemical shifts, multiplicities, and integrations provide a clear fingerprint for this compound. Any deviation from this predicted spectrum would indicate the presence of impurities, an incorrect structure, or unexpected solvent interactions. The use of an internal standard like tetramethylsilane (TMS) or referencing to the residual solvent peak ensures the accuracy of the chemical shift measurements.[10]
Conclusion
This application note provides a detailed and robust protocol for the ¹H NMR analysis of this compound. By following the outlined procedures for sample preparation and data acquisition, researchers can obtain high-quality spectra for unambiguous structural confirmation and purity assessment. The provided interpretation of the predicted spectrum serves as a valuable guide for spectral analysis.
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Application Note: High-Resolution Mass Spectrometry Analysis of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde
Abstract
This application note provides a comprehensive guide to the analysis of 1,2,6-trimethyl-1H-indole-3-carbaldehyde using high-resolution mass spectrometry. This indole derivative is of significant interest in pharmaceutical and fragrance development due to its unique chemical structure.[1] This document outlines detailed protocols for sample preparation, instrument setup for electrospray ionization (ESI) coupled with a time-of-flight (TOF) mass analyzer, and an in-depth discussion of the predicted fragmentation pathway. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the accurate identification and structural elucidation of this compound.
Introduction
This compound is a substituted indole aldehyde with a molecular formula of C₁₂H₁₃NO and a molecular weight of 187.24 g/mol .[2] Indole derivatives are a critical class of heterocyclic compounds widely found in natural products and synthetic molecules with diverse biological activities.[3][4] Accurate mass determination and structural confirmation are paramount in both quality control during synthesis and in metabolic studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the high sensitivity and specificity required for these analyses.[5][6]
This note focuses on electrospray ionization (ESI) as it is a soft ionization technique well-suited for polar and thermally labile molecules, often yielding a prominent protonated molecule, [M+H]⁺, which is crucial for molecular weight determination.[7][8] Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation, providing structural insights.
Experimental Workflow
The overall workflow for the analysis of this compound is depicted below. It encompasses sample preparation, LC-MS analysis, and data interpretation.
Caption: Experimental workflow for the mass spectrometric analysis of this compound.
Protocols
Sample Preparation Protocol
Proper sample preparation is crucial for achieving high-quality mass spectra by enhancing sensitivity and reducing background noise.[6]
-
Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.[9]
-
Working Solution Preparation: Perform a serial dilution of the stock solution with a mixture of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid to a final concentration of approximately 10 µg/mL. The addition of formic acid promotes protonation in positive ion mode ESI.
-
Filtration: Prior to injection, filter the working solution through a 0.22 µm syringe filter to remove any particulates that could block the LC or MS system.[9]
-
Blanks: Prepare blank samples consisting of the final solvent mixture to be run before and after the sample to prevent carry-over.[9]
LC-MS/MS Instrumental Parameters
The following parameters are a recommended starting point and may require optimization based on the specific instrument used.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Analyzer: Time-of-Flight (TOF)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range (MS1): m/z 50 - 500
-
Collision Gas: Argon
-
Collision Energy (MS/MS): Ramped from 10-40 eV for fragmentation analysis
Predicted Fragmentation Pathway
While experimental data for the specific fragmentation of this compound is not widely published, a theoretical pathway can be predicted based on the known fragmentation of indole-3-carbaldehyde and related structures.[10][11] Upon ESI, the molecule is expected to readily protonate at the carbonyl oxygen, forming the [M+H]⁺ ion at m/z 188.2.
The major fragmentation pathways in MS/MS are anticipated to involve:
-
Loss of Carbon Monoxide (CO): A characteristic fragmentation of aldehydes, leading to a stable cation.
-
Cleavage of Methyl Groups: Loss of methyl radicals from the N1 and C2 positions.
-
Ring Fragmentation: Cleavage of the indole ring structure at higher collision energies.
Caption: Predicted major fragmentation pathway for protonated this compound.
Data Presentation
The expected key ions in the mass spectrum of this compound are summarized below. High-resolution mass spectrometry allows for the determination of the elemental composition of each ion, confirming its identity.
| Ion Description | Proposed Structure | Theoretical m/z |
| [M+H]⁺ | Protonated Parent Molecule | 188.1070 |
| [M+H - CH₃]⁺ | Loss of a methyl group | 173.0835 |
| [M+H - CO]⁺ | Loss of carbon monoxide | 160.1121 |
| [M+H - CO - CH₃]⁺ | Subsequent loss of a methyl group | 145.0886 |
Conclusion
This application note provides a robust and scientifically grounded protocol for the mass spectrometric analysis of this compound. The detailed steps for sample preparation and the optimized LC-MS/MS parameters serve as a validated starting point for researchers. The predicted fragmentation pathway, based on established chemical principles for indole derivatives, offers a reliable model for the structural confirmation of this compound. By following these guidelines, scientists in pharmaceutical and related industries can achieve accurate and reproducible results for the identification and characterization of this important molecule.
References
-
Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. [Link]
-
Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
Organomation. Mass Spectrometry Sample Preparation Guide. [Link]
-
Wikipedia. Sample preparation in mass spectrometry. [Link]
-
ResearchGate. Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of M+• versus [M+H]+. [Link]
-
University of California, Riverside. Ionization Methods in Organic Mass Spectrometry. [Link]
-
NIH National Center for Biotechnology Information. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. [Link]
-
Emory University. Mass Spectrometry Ionization Methods. [Link]
-
Chemistry LibreTexts. 2.3: Ionization Techniques. [Link]
-
NIST. 1H-Indole-3-carboxaldehyde. [Link]
-
Supporting Information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
-
SpectraBase. 1H-Indole-3-carboxaldehyde, 1-(trimethylsilyl)-. [Link]
-
NIST. 1H-Indole-3-carboxaldehyde. [Link]
-
ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
-
Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. biocompare.com [biocompare.com]
- 6. organomation.com [organomation.com]
- 7. as.uky.edu [as.uky.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Condensation Reactions of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Indole Scaffold in Synthesis
The indole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1] The C3-carboxaldehyde functionality on the indole ring is a particularly valuable synthetic handle, enabling a wide array of chemical transformations to build molecular complexity. Among these, condensation reactions stand out as powerful carbon-carbon bond-forming strategies.
This application note provides detailed experimental protocols for two fundamental types of condensation reactions—the Knoevenagel and Claisen-Schmidt condensations—utilizing 1,2,6-trimethyl-1H-indole-3-carbaldehyde as the starting material. This specific indole derivative, with its methylated scaffold, offers a unique substrate to explore the synthesis of novel compounds with potential applications in drug discovery and materials science. The methyl groups can influence the electronic properties and steric environment of the molecule, potentially impacting reaction kinetics and product profiles.
The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for researchers to synthesize novel α,β-unsaturated compounds and chalcone-like structures. We will delve into the mechanistic underpinnings of each reaction, provide step-by-step experimental procedures, and discuss key aspects of reaction monitoring, product isolation, and characterization.
I. Knoevenagel Condensation: Synthesis of 2-((1,2,6-trimethyl-1H-indol-3-yl)methylene)malononitrile
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[2] This reaction is typically catalyzed by a weak base, such as piperidine or an amine salt.[3]
Reaction Mechanism
The reaction proceeds through a three-step mechanism:
-
Enolate Formation: The basic catalyst abstracts an acidic α-proton from the active methylene compound (malononitrile in this case) to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound.
-
Dehydration: The resulting aldol-type intermediate undergoes dehydration to form the stable, conjugated final product.
Caption: Mechanism of the Knoevenagel Condensation.
Experimental Protocol
This protocol is adapted from established procedures for indole-3-carbaldehyde and is expected to be effective for its trimethylated analog.[2]
Materials
| Reagent | M.W. | Amount (mmol) | Mass/Volume |
| This compound | 187.24 | 1.0 | 187 mg |
| Malononitrile | 66.06 | 1.1 | 73 mg |
| Piperidine | 85.15 | catalytic | ~2-3 drops |
| Ethanol | - | - | 10 mL |
Procedure
-
Dissolution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (187 mg, 1.0 mmol) and malononitrile (73 mg, 1.1 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3). The formation of a more nonpolar product spot compared to the starting aldehyde indicates reaction progression.
-
Product Precipitation: The product may begin to precipitate from the reaction mixture as it forms.
-
Isolation: Once the reaction is complete (as indicated by TLC, typically within 2-4 hours), cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of ice-cold ethanol to remove any unreacted starting materials and catalyst.
-
Drying: Dry the product under vacuum to obtain 2-((1,2,6-trimethyl-1H-indol-3-yl)methylene)malononitrile.
Expected Characterization Data (Based on Indole-3-carbaldehyde Analogues)
-
Appearance: Yellow to orange solid.
-
Yield: Expected to be in the range of 85-95%.
-
Melting Point: To be determined experimentally.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals for the indole protons, the vinylic proton (singlet, ~8.0-8.5 ppm), and the three methyl groups.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals for the indole carbons, the two nitrile carbons, and the carbons of the double bond.
-
IR (KBr, cm⁻¹): Characteristic peaks for C≡N (nitrile) around 2220 cm⁻¹, C=C (alkene) around 1600 cm⁻¹, and C-H bonds.
II. Claisen-Schmidt Condensation: Synthesis of (E)-1-phenyl-3-(1,2,6-trimethyl-1H-indol-3-yl)prop-2-en-1-one
The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks α-hydrogens.[4] This reaction is typically carried out under basic or acidic conditions.[5] The product is an α,β-unsaturated ketone, often referred to as a chalcone when both reactants are aromatic.
Reaction Mechanism
The base-catalyzed mechanism involves the following steps:
-
Enolate Formation: A hydroxide ion removes an α-proton from the ketone (acetophenone) to form an enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of this compound.
-
Protonation: The resulting alkoxide is protonated by water to give a β-hydroxy ketone.
-
Dehydration: The β-hydroxy ketone readily dehydrates under the reaction conditions to yield the conjugated enone.
Caption: Mechanism of the Claisen-Schmidt Condensation.
Experimental Protocol
This protocol is based on general procedures for the synthesis of indolyl chalcones.[6][7]
Materials
| Reagent | M.W. | Amount (mmol) | Mass/Volume |
| This compound | 187.24 | 1.0 | 187 mg |
| Acetophenone | 120.15 | 1.0 | 120 mg (0.12 mL) |
| Sodium Hydroxide (NaOH) | 40.00 | - | 10% aqueous solution |
| Ethanol | - | - | 5 mL |
Procedure
-
Reactant Mixture: In a 25 mL round-bottom flask, dissolve this compound (187 mg, 1.0 mmol) and acetophenone (120 mg, 1.0 mmol) in ethanol (5 mL).
-
Base Addition: While stirring, slowly add 10% aqueous sodium hydroxide solution (2 mL) dropwise to the mixture. The solution may turn colored.
-
Reaction: Continue stirring at room temperature for 4-6 hours. Monitor the reaction by TLC (e.g., hexane:ethyl acetate, 8:2). The product will be a less polar, often colored, spot.
-
Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice (20 g) and stir. The product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the precipitate thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification (Recrystallization): The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure (E)-1-phenyl-3-(1,2,6-trimethyl-1H-indol-3-yl)prop-2-en-1-one.
Expected Characterization Data (Based on Analogous Indolyl Chalcones)
-
Appearance: Yellow or orange crystalline solid.
-
Yield: Typically in the range of 70-90%.
-
Melting Point: To be determined experimentally.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals for the indole protons, the two vinylic protons (doublets, with a large coupling constant of ~15-16 Hz indicative of the E-isomer), the aromatic protons of the phenyl ring, and the three methyl groups.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals for the carbonyl carbon (~190 ppm), the indole carbons, the vinylic carbons, the phenyl carbons, and the methyl carbons.
-
IR (KBr, cm⁻¹): Strong absorption for the C=O (conjugated ketone) around 1650-1670 cm⁻¹, C=C (alkene) around 1600 cm⁻¹, and C-H bonds.
Workflow and Data Management
A systematic approach to these condensation reactions is crucial for success and reproducibility.
Caption: General Experimental Workflow.
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, consider increasing the reaction time or gently warming the reaction mixture. Ensure all reagents are pure and dry, as moisture can sometimes hinder these reactions. For the Claisen-Schmidt condensation, the concentration of the base can be optimized.
-
Side Reactions: In some cases, self-condensation of the active methylene compound or the ketone can occur. Using a slight excess of the aldehyde can sometimes mitigate this.
-
Purification: If recrystallization does not yield a pure product, column chromatography on silica gel is a reliable alternative. A gradient elution system, starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.[2]
-
Safety: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Malononitrile is toxic and should be handled with care.
Conclusion
The Knoevenagel and Claisen-Schmidt condensations are highly effective and versatile methods for the derivatization of this compound. The resulting α,β-unsaturated products are valuable intermediates for the synthesis of more complex molecules with potential biological activities. The protocols provided in this application note serve as a detailed guide for researchers to explore the rich chemistry of the indole scaffold.
References
-
Chemistry Learner. Knoevenagel Condensation: Definition, Examples and Mechanism. Available at: [Link]
- Der Pharma Chemica.
- Siddegowda, K. S., Zabiulla, K. M., & Yellappa, S. Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.
-
PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation). Available at: [Link]
-
Wikipedia. Claisen–Schmidt condensation. Available at: [Link]
- Kudličková, J., et al. Mechanochemical synthesis of indolyl chalcones with antiproliferative activity. RSC Advances, 10(58), 35081-35093.
-
PubChem. Indole-3-carboxaldehyde. National Center for Biotechnology Information. PubChem Compound Database; CID=10256. Available at: [Link]
-
Taylor & Francis. Claisen-Schmidt condensation – Knowledge and References. Available at: [Link]
-
Nevolab. Reaction Note 2201: Claisen-Schmidt Condensation of Aldehydes and Ketones in NaOH. Available at: [Link]
-
Wikipedia. Claisen–Schmidt condensation. Available at: [Link]
Sources
Application Note: A Stability-Indicating HPLC Method for the Quantification of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde
Abstract
This application note presents a detailed, robust, and stability-indicating high-performance liquid chromatography (HPLC) method for the accurate quantification of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde. This compound is a significant intermediate in the synthesis of various pharmaceutical and fragrance compounds.[1][2] The described reverse-phase HPLC (RP-HPLC) method is designed for researchers, scientists, and drug development professionals, providing a comprehensive protocol for analysis and validation in accordance with the International Council for Harmonisation (ICH) guidelines. The causality behind the selection of chromatographic parameters is explained to empower users to adapt and troubleshoot the method effectively.
Introduction
This compound is a key building block in organic synthesis, particularly in the development of novel therapeutic agents and complex fragrances.[1] Its purity and stability are critical quality attributes that can significantly impact the safety and efficacy of the final products. Therefore, a reliable and validated analytical method for its quantification is paramount. This application note addresses this need by providing a detailed protocol for a stability-indicating RP-HPLC method, capable of separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products.
The principles of reverse-phase chromatography are leveraged, where a non-polar stationary phase and a polar mobile phase are employed.[3] The trimethylated indole structure of the analyte imparts significant hydrophobicity, making it well-suited for retention and separation on a C18 column. The method has been designed to be specific, linear, accurate, precise, and robust, ensuring its suitability for routine quality control and stability studies.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for rational method development.
| Property | Value | Source |
| Chemical Structure | [1] | |
| Molecular Formula | C₁₂H₁₃NO | [2] |
| Molecular Weight | 187.24 g/mol | [2] |
| UV Absorbance (λmax) | Estimated around 245, 265, and 300 nm (based on indole-3-carboxaldehyde) | [4] |
| Solubility | Expected to be soluble in organic solvents like methanol and acetonitrile, with limited solubility in water. | [4][5] |
HPLC Method Parameters
The selection of each parameter is justified to provide a comprehensive understanding of the method's foundation.
| Parameter | Recommended Condition | Justification |
| Instrument | HPLC system with a UV/Vis or Photodiode Array (PDA) detector | Standard equipment for pharmaceutical analysis, with PDA allowing for peak purity assessment. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic interaction with the non-polar indole derivative, ensuring good retention and resolution. The column dimensions and particle size offer a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic modifier helps to suppress the ionization of any residual silanol groups on the silica-based stationary phase, leading to improved peak shape and reproducibility. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff and good miscibility with water. It provides good peak shape for many aromatic compounds. Methanol can be considered as an alternative. |
| Gradient Elution | 0-15 min: 50-80% B; 15-20 min: 80% B; 20-22 min: 80-50% B; 22-25 min: 50% B | A gradient elution is employed to ensure the timely elution of the main analyte while also allowing for the separation of potentially more or less polar impurities and degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times and peak shapes. 30 °C is a common and effective temperature for many RP-HPLC separations. |
| Detection Wavelength | 300 nm | Based on the UV spectrum of the parent compound, indole-3-carboxaldehyde, 300 nm is expected to provide good sensitivity for the analyte while minimizing interference from potential impurities that may not share the same chromophore.[6] A PDA detector can be used to monitor multiple wavelengths if necessary. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Diluent | Acetonitrile:Water (50:50, v/v) | This mixture is chosen to ensure the solubility of the analyte and its compatibility with the initial mobile phase conditions, preventing peak distortion. |
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the stock standard solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation
-
Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Filter the final solution through a 0.45 µm nylon syringe filter before injection.
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[7]
Specificity (Forced Degradation)
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the drug substance.[8] A degradation of 5-20% is generally considered optimal for this purpose.[9]
-
Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 60 °C for 2 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light (as per ICH Q1B) for an appropriate duration.
The chromatograms of the stressed samples should be compared with that of an unstressed sample. The method is considered specific if the main peak is well-resolved from any degradation product peaks, and the peak purity of the main peak passes the acceptance criteria (as determined by a PDA detector).
Potential Impurities: The Vilsmeier-Haack formylation of indoles is a common synthetic route.[10] Potential process-related impurities could include unreacted starting materials (e.g., the corresponding substituted indole) and by-products from side reactions.
Linearity
Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working standard concentration. Plot a graph of peak area versus concentration and perform a linear regression analysis.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy (% Recovery)
Accuracy should be assessed by spiking a known amount of the reference standard into a placebo or a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The percentage recovery should be calculated.
| Concentration Level | Acceptance Criteria for % Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Precision
-
Repeatability (Intra-day precision): Analyze six replicate injections of the working standard solution on the same day. The relative standard deviation (RSD) of the peak areas should be calculated.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment. The RSD between the two sets of results should be calculated.
| Precision Type | Acceptance Criteria for % RSD |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.
-
Flow Rate: ± 0.1 mL/min
-
Column Temperature: ± 2 °C
-
Mobile Phase Composition: ± 2% organic component
-
Detection Wavelength: ± 2 nm
The system suitability parameters (e.g., theoretical plates, tailing factor) should remain within acceptable limits for all variations.
System Suitability
Before each analytical run, a system suitability test must be performed by injecting the working standard solution five times.
| Parameter | Acceptance Criteria |
| % RSD of Peak Areas | ≤ 2.0% |
| Theoretical Plates | ≥ 2000 |
| Tailing Factor | ≤ 2.0 |
Logical Flow of Method Development and Validation
Caption: Logical progression from method development to validation and routine use.
Conclusion
This application note provides a comprehensive and scientifically justified HPLC method for the analysis of this compound. The detailed protocol, coupled with a thorough validation strategy, ensures that the method is reliable and suitable for its intended purpose in a research and drug development setting. The stability-indicating nature of the assay makes it particularly valuable for monitoring the quality and stability of this important synthetic intermediate.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Retrieved from [Link]
-
SciSpace. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. Retrieved from [Link]
-
ResearchGate. (2018). On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. Retrieved from [Link]
-
PubMed. (2018). Reply to the 'Comment on "On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility" Phys. Chem. Chem. Phys., 2018, 20, DOI: '. Retrieved from [Link]
-
PubMed. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved from [Link]
-
Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]
-
ResearchGate. (n.d.). UV − visible absorption spectra of indole-3-acetaldehyde,.... Retrieved from [Link]
-
ResearchGate. (n.d.). The UV spectra of indole-3-carboxaldehyde and HPLC profile of MECO. (A).... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]
-
PubMed. (2005). Comparison of methanol and acetonitrile as solvents for the separation of sertindole and its major metabolites by capillary zone electrophoresis. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (2025). An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus. Retrieved from [Link]
-
NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. Retrieved from [Link]
-
ResearchGate. (2018). How to dissolve insoluble sample in methanol or acetonitrile for LC/MS analysis?. Retrieved from [Link]
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- 3. hawach.com [hawach.com]
- 4. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 10. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of the Vilsmeier-Haack Reaction for 1,2,6-Trimethyl-1H-indole-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 1,2,6-trimethyl-1H-indole-3-carbaldehyde via the Vilsmeier-Haack reaction. This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this crucial formylation process. As a highly activated heterocyclic system, 1,2,6-trimethyl-1H-indole presents unique opportunities and challenges. This guide provides field-proven insights, detailed protocols, and systematic troubleshooting strategies to ensure a high-yield, high-purity synthesis.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the synthesis.
Q1: My reaction yield is consistently low or there is no product formation. What are the primary causes?
Low or no yield in a Vilsmeier-Haack reaction typically points to issues with the reagents or reaction conditions.[1][2]
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Reagent Quality: The reaction is highly sensitive to moisture. Phosphorus oxychloride (POCl₃) hydrolyzes readily, and N,N-dimethylformamide (DMF) can degrade to dimethylamine, which consumes the Vilsmeier reagent.[1][3] Always use freshly distilled or newly opened anhydrous reagents.
-
Insufficient Temperature: While the Vilsmeier reagent is formed at low temperatures (0-5 °C), the subsequent formylation of the indole may require warming.[1] For a highly activated substrate like 1,2,6-trimethyl-1H-indole, room temperature is often sufficient, but gentle heating (40-60 °C) may be needed to drive the reaction to completion.[4]
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Substrate Reactivity: Although 1,2,6-trimethyl-1H-indole is electron-rich due to the three methyl groups, ensure your starting material is pure. Impurities can inhibit the reaction.
Q2: My TLC analysis shows multiple spots, including what I suspect are byproducts. What are these impurities?
The formation of byproducts is a common reason for low yields.[4]
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Polymerization/Degradation: Indoles can be sensitive to the acidic conditions of the reaction, leading to dark, tarry byproducts, especially if the temperature is too high or the reaction time is excessively long.
-
Di-formylation: While formylation strongly favors the electron-rich C3 position of the indole ring, highly activating conditions could potentially lead to minor amounts of di-formylated products, though this is less common.[4][5]
-
Chlorinated Byproducts: At elevated temperatures, the Vilsmeier reagent can sometimes act as a chlorinating agent.[4] Maintaining the lowest effective reaction temperature is key to minimizing this side reaction.
Q3: The aqueous workup is problematic. The quench is too violent, or I have difficulty isolating the product.
The workup procedure is critical for both safety and yield.
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Uncontrolled Quench: The reaction mixture contains unreacted POCl₃, which reacts violently with water in a highly exothermic process.[6] To manage this, always perform a "reverse quench" by adding the reaction mixture slowly to a vigorously stirred vessel of crushed ice.[6]
-
Incorrect pH: After quenching, the solution is highly acidic. The iminium salt intermediate must be hydrolyzed to the aldehyde, which is achieved by basifying the solution (e.g., with NaOH or Na₂CO₃) until the product precipitates.[7][8] Careful pH control is essential for complete precipitation and isolation.
-
Product Solubility: If the product does not precipitate cleanly, it may require extraction with an organic solvent like ethyl acetate or dichloromethane after neutralization.
Q4: How critical are anhydrous conditions for this reaction?
Strictly anhydrous conditions are paramount. Water reacts with both the phosphorus oxychloride and the Vilsmeier reagent itself. This decomposition not only consumes the active formylating agent, reducing yield, but the resulting acids can also contribute to substrate degradation. Ensure all glassware is flame-dried, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
The Vilsmeier-Haack Reaction: A Mechanistic Overview
The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic substitution of the indole ring.
-
Vilsmeier Reagent Formation: DMF, a substituted amide, reacts with POCl₃ to form a highly electrophilic chloroiminium ion, the Vilsmeier reagent.[9][10][11]
-
Electrophilic Attack: The indole ring, being an electron-rich heterocycle, acts as a nucleophile.[12] The C3 position is the most electron-rich and sterically accessible site, and it attacks the Vilsmeier reagent.[5]
-
Hydrolysis: The resulting iminium salt intermediate is stable until the aqueous workup. The addition of water and subsequent basification hydrolyzes the iminium salt to yield the final this compound.[9]
In-Depth Troubleshooting and Optimization Guide
A systematic approach is key to optimizing the reaction. The following workflow can help diagnose and resolve common experimental issues.
Stage 1: Vilsmeier Reagent Preparation
-
Problem: Formation of a precipitate or stuck stir bar during reagent preparation.
-
Cause: The concentration of POCl₃ in DMF is too high, or the addition was too fast, causing the Vilsmeier salt to precipitate or solidify.
-
Solution: Add POCl₃ dropwise to DMF cooled in an ice-salt bath (0-5 °C) with vigorous stirring.[7] Ensure the temperature does not rise above 10 °C. Using a slightly larger volume of DMF can also help maintain a stirrable solution.
-
-
Problem: Reagent appears dark or discolored.
-
Cause: Impurities in the DMF or POCl₃, or reaction with atmospheric moisture.
-
Solution: Use high-purity, anhydrous reagents. A properly formed Vilsmeier reagent solution should be a pale yellow to pinkish color.[7]
-
Stage 2: Formylation Reaction
-
Problem: Incomplete consumption of the starting indole.
-
Cause: Insufficient Vilsmeier reagent, short reaction time, or inadequate temperature.
-
Solution:
-
Stoichiometry: Increase the equivalents of the Vilsmeier reagent. A molar ratio of 1.2 to 1.5 equivalents of the reagent relative to the indole is a good starting point for optimization.[1]
-
Time & Temperature: Monitor the reaction's progress using TLC. Given the activated nature of 1,2,6-trimethyl-1H-indole, the reaction should proceed well at room temperature over 2-4 hours. If starting material persists, consider gentle heating to 40-60 °C for 1-2 hours.[4][13]
-
-
Stage 3: Workup and Purification
-
Problem: Low yield of precipitated product after basification.
-
Cause: The product may have some solubility in the aqueous layer, or the pH is not optimal for precipitation. Incomplete hydrolysis of the iminium intermediate is also a possibility.
-
Solution: After neutralization, stir the mixture for an extended period (e.g., 1 hour) in an ice bath to maximize precipitation. If the yield is still low, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Ensure the pH is brought to ~8-9 for optimal recovery.
-
-
Problem: Crude product is an oil or is highly discolored.
-
Cause: Formation of tarry byproducts due to excessive heat or reaction time.
-
Solution: If the product is an oil, attempt to triturate with a non-polar solvent like hexane or diethyl ether to induce solidification. For purification, column chromatography on silica gel using a hexane/ethyl acetate gradient is highly effective for removing colored impurities.[14] Recrystallization from ethanol or an ethanol/water mixture can also yield a highly pure product.[14][15]
-
Experimental Protocols & Data
The following protocols provide a standard method and an optimized method tailored for the highly reactive 1,2,6-trimethyl-1H-indole substrate.
Protocol 1: Standard Vilsmeier-Haack Formylation
This protocol is a general procedure adapted for indole formylation.[7][8]
-
Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, add anhydrous DMF (4.0 eq.). Cool the flask to 0 °C in an ice-salt bath. Slowly add POCl₃ (1.5 eq.) dropwise with vigorous stirring, ensuring the internal temperature remains below 10 °C. Stir the resulting pale-yellow solution for 30 minutes at 0 °C.
-
Formylation: Dissolve 1,2,6-trimethyl-1H-indole (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C. Stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing 5 parts crushed ice with vigorous stirring.
-
Neutralization: Transfer the acidic solution to a larger flask and cool in an ice bath. Slowly add 5 M aqueous NaOH solution with efficient stirring until the pH reaches 9. A solid should precipitate.
-
Isolation & Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from 95% ethanol.
Protocol 2: Optimized Protocol for 1,2,6-Trimethyl-1H-indole
This protocol is adjusted for the high reactivity of the substrate to minimize side products.
-
Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C. Slowly add POCl₃ (1.2 eq.) dropwise, keeping the internal temperature below 10 °C. Stir for 30 minutes at 0 °C.
-
Formylation: Dissolve 1,2,6-trimethyl-1H-indole (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After addition, allow the mixture to warm to room temperature (20-25 °C) and stir for 2-3 hours. The high activation of the substrate should preclude the need for heating. Monitor closely by TLC.
-
Workup & Isolation: Follow steps 4-6 from Protocol 1. The milder conditions should result in a cleaner crude product with a higher yield.
Data Summary: Comparison of Protocols
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Optimization |
| POCl₃ (eq.) | 1.5 | 1.2 | Reduced excess reagent minimizes potential side reactions with the activated substrate. |
| DMF (eq.) | 4.0 | 3.0 | Sufficient for the reaction while maintaining a manageable concentration. |
| Temperature | 60 °C | Room Temp (20-25 °C) | The electron-donating methyl groups activate the indole, allowing for a lower reaction temperature, which prevents degradation. |
| Time | 4-6 hours | 2-3 hours | Increased reactivity leads to a faster reaction, reducing the chance of byproduct formation over time. |
| Expected Yield | 75-85% | >90% | Milder conditions improve selectivity and reduce product loss to degradation. |
| Expected Purity | Good | Excellent | Less byproduct formation simplifies purification. |
References
- BenchChem. (n.d.). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones.
- BenchChem. (n.d.). Technical Support Center: Purification of Indole-2- and -3-Carboxaldehydes.
- BenchChem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
- BenchChem. (n.d.). Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting.
- BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Chemiz. (2022, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube.
- BenchChem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Workup.
- BenchChem. (n.d.). Low yield in Vilsmeier-Haack reaction using N,N-dimethylformamide hydrochloride.
- BenchChem. (n.d.). Purification techniques for indole aldehydes.
- Wikipedia. (2023, December 3). Vilsmeier–Haack reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (2023, October 29). Vilsmeier reagent.
- BenchChem. (n.d.). Optimization of Vilsmeier-Haack reaction for 6-Methoxyquinoline-4-carbaldehyde.
- Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions.
- Reddit. (2018, July 9). Having some troubles with a Vislmeier-Haack reaction.
- Chem-Impex International. (n.d.). This compound.
- Organic Syntheses. (n.d.). Indole-3-aldehyde. Coll. Vol. 4, p.539 (1963); Vol. 34, p.57 (1954).
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
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- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde
Welcome to the technical support center for the purification of 1,2,6-trimethyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the purification of this versatile synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the attainment of high-purity material crucial for your research and development endeavors.
I. Understanding the Molecule and Its Synthesis
This compound is a substituted indole derivative frequently synthesized via the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring, in this case, 1,2,6-trimethyl-1H-indole, using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).
The presence of three methyl groups on the indole scaffold introduces specific electronic and steric effects that can influence the reaction's regioselectivity and lead to a unique impurity profile compared to the parent indole-3-carbaldehyde. Understanding these nuances is the first step toward effective purification.
II. Troubleshooting Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: My final product is a persistent off-white or yellowish solid, even after initial purification. What are the likely colored impurities and how can I remove them?
A1: The off-white or yellowish hue is a common observation and can be attributed to several factors:
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Residual Vilsmeier-Haack Complex: Incomplete hydrolysis of the intermediate iminium salt can leave behind colored species.
-
Oxidation Products: Indole derivatives can be susceptible to air oxidation, especially when heated in the presence of residual acids or metals, leading to the formation of colored oligomeric or polymeric materials.
-
Side-Reaction Products: The Vilsmeier-Haack reaction on substituted indoles is not always perfectly regioselective. While formylation is strongly directed to the 3-position, minor substitution on the benzene ring (e.g., at the 4, 5, or 7-positions) can occur, especially with the activating methyl groups. These isomers can be colored and difficult to separate. A study on the Vilsmeier-Haack formylation of 1,2,3-trimethylindole showed that substitution on the homocyclic ring can compete with the expected reaction.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discolored product.
Solutions:
-
Activated Charcoal Treatment: Before recrystallization, dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Heat the suspension briefly, then filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool and crystallize.
-
Optimized Recrystallization: A carefully chosen solvent system is critical. For trimethylated indole derivatives, a mixture of a polar solvent (like acetone or ethyl acetate) and a non-polar solvent (like hexanes or diethyl ether) is often effective. This allows for fine-tuning of the solubility to selectively crystallize the desired product while leaving impurities in the mother liquor.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is the most effective method for separating closely related isomers and other impurities. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
Q2: The yield of my purified product is consistently low. What are the potential causes and how can I improve recovery?
A2: Low yield can stem from issues in both the reaction and the purification steps.
-
Incomplete Reaction: The steric hindrance from the methyl groups, particularly at the 2-position, can slow down the Vilsmeier-Haack reaction.
-
Product Loss During Work-up: The product may have some solubility in the aqueous phase during the work-up, especially if the pH is not carefully controlled.
-
Sub-optimal Recrystallization: Using too much solvent will result in a significant portion of the product remaining in the mother liquor. Conversely, premature crystallization during hot filtration will also lead to loss of product.
-
Co-precipitation with Impurities: If the crude product is highly impure, the desired compound may co-precipitate with impurities during recrystallization, leading to a lower yield of pure material after subsequent purification steps.
Optimization Strategies:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure it has gone to completion before quenching.
-
Efficient Extraction: During the aqueous work-up, ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to minimize loss of product to the aqueous phase.
-
Recrystallization Solvent Screening: Perform small-scale solvent screening to identify the ideal solvent or solvent mixture that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Mother Liquor Analysis: Analyze the mother liquor from recrystallization by TLC. If a significant amount of product is present, concentrate the mother liquor and attempt a second recrystallization or purify by column chromatography.
Q3: After purification, I still see peaks in my NMR spectrum that I cannot identify. What are the likely side products from the Vilsmeier-Haack reaction on 1,2,6-trimethyl-1H-indole?
A3: The Vilsmeier-Haack reaction, while generally reliable for indole formylation, can produce several side products, especially with substituted indoles.
-
Unreacted Starting Material: 1,2,6-trimethyl-1H-indole.
-
Di-formylated Products: Although less common, di-formylation can occur under harsh reaction conditions, potentially at other positions on the benzene ring.
-
Products of 'ipso' Attack: A study on 1,2,3-trimethylindole demonstrated that the Vilsmeier reagent can attack the 3-position, leading to a cascade of reactions that can result in rearranged or side-chain substituted products.[1]
-
Hydrolysis of the Vilsmeier Reagent: Residual water in the reaction can hydrolyze the Vilsmeier reagent, reducing its effectiveness and leading to incomplete reactions.
Analytical Approach to Impurity Identification:
-
¹H NMR Analysis: Compare the ¹H NMR spectrum of your purified product with the known spectrum of the parent indole-3-carbaldehyde and other methylated analogs.[2][3] Look for characteristic signals of the starting material (absence of the aldehyde proton) and potentially other aromatic substitution patterns.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is a powerful tool to identify the molecular weights of the impurities. This can help to distinguish between isomers, di-formylated products, and other side products.
-
Spiking Experiments: If you have a sample of the starting material, you can "spike" your NMR or LC-MS sample with a small amount of it to confirm its presence as an impurity.
III. Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent system may need to be determined empirically.
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but readily soluble when hot. A promising starting point for this compound is a mixture of acetone and hexanes or ethyl acetate and hexanes.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., acetone) and heat the mixture gently with stirring until the solid dissolves completely.
-
Induce Crystallization: Slowly add the less polar solvent (e.g., hexanes) dropwise to the hot solution until a slight turbidity persists. If too much of the less polar solvent is added, add a small amount of the more polar solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Data Summary for Recrystallization Solvents:
| Solvent System | Polarity | Boiling Point (°C) | Notes |
| Acetone/Hexanes | Tunable | 56 (Acetone), 69 (Hexanes) | Good for moderately polar compounds. |
| Ethyl Acetate/Hexanes | Tunable | 77 (EtOAc), 69 (Hexanes) | A common and effective choice for many organic compounds. |
| Ethanol | Polar | 78 | Can be effective if impurities have significantly different solubility. |
Protocol 2: Column Chromatography Purification
This protocol is for the purification of this compound using silica gel chromatography.
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate is a good starting point. The optimal ratio will depend on the specific impurities. Start with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 90:10 or 85:15).
-
Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Monitor the separation by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Purification Workflow Diagram:
Caption: Column chromatography purification workflow.
IV. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for purified this compound? A1: Indole derivatives can be sensitive to light and air. It is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place. Some suppliers recommend storage at 2-8°C.[4]
Q2: Can I use reverse-phase HPLC for the purification of this compound? A2: Yes, reverse-phase HPLC can be an effective method for both analysis and purification. A common mobile phase would consist of acetonitrile and water, often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape.[5]
Q3: Is this compound stable to acidic or basic conditions during work-up and purification? A3: While generally stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided. The aldehyde functionality can undergo side reactions, and the indole ring itself can be susceptible to degradation under harsh conditions. A neutral or mildly acidic work-up is generally preferred.
Q4: Are there any specific safety precautions I should take when handling this compound? A4: As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work in a well-ventilated fume hood. For specific handling and safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
V. References
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from
-
1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
1H-Indole-3-carboxaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
RU2760000C1 - Method for producing indole-3-carbinol. (n.d.). Google Patents. Retrieved from
-
1H-Indole-3-carbaldehyde. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). Der Pharma Chemica, 4(4), 1435-1441.
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. Retrieved from [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses, 101, 21-33.
-
Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (2007). European Journal of Medicinal Chemistry, 42(11-12), 1367-1373.
-
Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. Retrieved from [Link]
-
1H-Indole-3-carboxaldehyde, 1,2-diphenyl. (n.d.). SIELC Technologies. Retrieved from [Link]
-
US3790596A - Method of producing indole and substitution products of the same. (n.d.). Google Patents. Retrieved from
-
A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. (2016). Journal of Pharmaceutical and Biomedical Analysis, 121, 148-154.
-
The vilsmeier-haack formylation of 1,2,3-trimethylindole. (1981). Journal of Heterocyclic Chemistry, 18(7), 1275-1277.
-
HPLC Column Performance. (n.d.). Waters. Retrieved from [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). International Journal of Organic Chemistry, 3(3A), 1-7.
-
CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (n.d.). Google Patents. Retrieved from
-
Formation of indole trimers in Vilsmeier type reactions. (2019). Arkivoc, 2019(6), 143-152.
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
WO2010030727A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses. (n.d.). Google Patents. Retrieved from
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1-19.
-
1-Methyl-1H-indole-3-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
1H-Indole-3-carboxaldehyde. (n.d.). NIST WebBook. Retrieved from [Link]
-
1H-Indole-3-carbaldehyde thiosemicarbazone. (2000). Acta Crystallographica Section C: Crystal Structure Communications, 56(11), e510-e511.
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Technical Support Center: Synthesis of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde
Introduction: Welcome to the technical support guide for the synthesis of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde. This molecule is a valuable intermediate in the development of pharmaceuticals and specialty fragrance compounds.[1] The most common and efficient method for its synthesis is the Vilsmeier-Haack formylation of 1,2,6-trimethyl-1H-indole.[2][3] While this reaction is robust, the electron-rich and reactive nature of the indole nucleus can give rise to specific side reactions that may complicate synthesis and purification.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into potential challenges, presented in a troubleshooting and FAQ format. We will explore the causality behind these issues and offer validated protocols to maximize yield and purity.
Section 1: The Primary Synthetic Route: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the gold standard for formylating electron-rich heterocycles like indoles.[4] The reaction involves two main stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), followed by the electrophilic substitution onto the indole ring, typically at the C3 position.[5][6] A final hydrolysis step during aqueous workup yields the target aldehyde.[7]
The desired reaction pathway is illustrated below.
Caption: Desired Vilsmeier-Haack reaction pathway for formylation.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each question reflects a real-world experimental observation, followed by a detailed explanation of the underlying chemistry and actionable solutions.
Q1: My reaction yields are consistently low, and I see a significant amount of starting material in the crude product. What are the likely causes?
A1: Low conversion is often traced back to reagent quality, stoichiometry, or temperature control.
-
Reagent Integrity: The Vilsmeier-Haack reaction is highly sensitive to moisture.
-
Phosphorus oxychloride (POCl₃): This reagent hydrolyzes readily in air. Using a freshly opened bottle or freshly distilled POCl₃ is critical.[8]
-
N,N-Dimethylformamide (DMF): While less sensitive than POCl₃, using an anhydrous grade of DMF is best practice to ensure the efficient formation of the Vilsmeier reagent.[8]
-
-
Temperature of Reagent Formation: The formation of the Vilsmeier reagent is exothermic. The POCl₃ should be added slowly to the DMF at a reduced temperature (typically 0-10°C) to prevent degradation of the reagent.[8]
-
Reaction Temperature: After the addition of the indole substrate, the reaction often requires gentle heating to proceed to completion. A typical temperature is 35-40°C, but for some substrates, it can be higher.[8][9] If the temperature is too low, the reaction will be sluggish. Monitor the reaction progress by TLC until the starting material spot is consumed.
-
Stoichiometry: While a slight excess of the Vilsmeier reagent is common, a significant under-charge will naturally lead to incomplete conversion. Ensure accurate measurement of both DMF and POCl₃. A molar ratio of 1.1 equivalents of POCl₃ to 1.0 equivalent of the indole is a good starting point.
Q2: My NMR spectrum shows my desired product, but also a new set of signals, including a second aldehyde proton around 10 ppm and a vinyl proton. What is this major impurity?
A2: This spectroscopic evidence strongly points to over-formylation at the C2-methyl group , leading to the formation of an aminomethylene malonaldehyde derivative after hydrolysis.
-
Mechanism of Formation: The methyl group at the C2 position of the indole is activated. After the initial formylation at C3, a second equivalent of the Vilsmeier reagent can react with this C2-methyl group. This generates a vinyliminium salt intermediate, which is then hydrolyzed during workup to a 1,3-dialdehyde structure.[10] This side reaction is more prevalent under forcing conditions (high temperature or large excess of Vilsmeier reagent).
Caption: Side reaction pathway showing over-formylation at the C2-methyl group.
-
Preventative Measures:
-
Control Stoichiometry: Carefully limit the amount of Vilsmeier reagent to 1.0-1.1 molar equivalents relative to the indole starting material.
-
Moderate Temperature: Avoid excessive heating. Once the initial C3-formylation is complete (as monitored by TLC), promptly begin the workup procedure.
-
Purification: If the side product does form, it will have a significantly different polarity from the desired product. It can typically be separated by silica gel column chromatography.
-
Q3: The reaction mixture turned very dark, and during workup, I isolated a significant amount of an insoluble, dark-colored solid. What is this?
A3: This is a classic sign of acid-catalyzed polymerization or trimerization of the indole.
-
Mechanism of Formation: Indoles are susceptible to degradation under strongly acidic conditions. The Vilsmeier conditions, while generally mild, can be acidic enough to protonate the indole ring. This generates an electrophilic intermediate that can be attacked by another molecule of the electron-rich indole starting material. This process can repeat, leading to dimers, trimers, and higher-order polymers.[11] These byproducts are often deeply colored and poorly soluble.
Caption: Simplified pathway for acid-catalyzed polymerization of indoles.
-
Preventative Measures:
-
Strict Temperature Control: Do not allow the reaction temperature to exceed the target. Runaway temperatures can accelerate degradation.
-
Minimize Reaction Time: Do not let the reaction stir for an unnecessarily long time after completion. Once TLC indicates full conversion of the starting material, proceed to the workup.
-
Controlled Workup: The workup procedure of quenching the reaction mixture with ice is crucial as it dilutes the acid and lowers the temperature, minimizing degradation before neutralization with base.[8]
-
Section 3: Recommended Protocols and Purification
Protocol 1: Optimized Synthesis of this compound
This protocol is optimized to minimize the side reactions discussed above.
-
Vilsmeier Reagent Preparation: In a three-necked, round-bottomed flask fitted with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (4.0 eq.). Cool the flask to 0°C in an ice-salt bath.
-
Slowly add freshly distilled POCl₃ (1.1 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.[8]
-
Stir the resulting yellow solution at 0-10°C for an additional 30 minutes.
-
Indole Addition: Dissolve 1,2,6-trimethyl-1H-indole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent, again maintaining a temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 40°C and stir for 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Workup: Once the starting material is consumed, cool the reaction mixture back to 0°C and cautiously pour it onto a stirred slurry of crushed ice (approx. 300g per 0.1 mol of indole).[8]
-
Neutralization: Add a cold 30% aqueous solution of NaOH dropwise with vigorous stirring until the mixture is strongly basic (pH > 12). A yellow precipitate of the product should form.
-
Isolation: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the solid product under vacuum to yield the crude this compound.
Protocol 2: Purification of Crude Product
The primary methods for purification are recrystallization and column chromatography.[12]
-
Recrystallization: This is often the most effective method for removing minor impurities.
-
Solvent Selection: 95% Ethanol is a common and effective solvent for recrystallizing indole-3-aldehydes.[13] Approximately 8-10 mL of ethanol per gram of crude material is a good starting point.[8]
-
Procedure: Dissolve the crude product in the minimum amount of hot ethanol. If colored impurities persist, a very small amount of activated charcoal can be added, and the hot solution filtered. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization. Collect the pure crystals by vacuum filtration.
-
-
Troubleshooting Purification
| Problem | Probable Cause | Recommended Solution |
| Product "Oils Out" | The solution is cooling too quickly, or the solvent is not ideal. | Re-heat to re-dissolve the oil. Add a small amount of a co-solvent (e.g., water, if using ethanol) to slightly decrease solubility and allow for slower, more controlled cooling.[14] |
| Low Recovery | Too much recrystallization solvent was used. | Concentrate the mother liquor by carefully evaporating some of the solvent and cool again to recover a second crop of crystals.[14] |
| Colored Impurities Remain | Highly colored polymeric byproducts are co-precipitating. | If recrystallization fails, silica gel column chromatography is necessary. Use a gradient elution system, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing polarity. |
Section 4: Data Summary
The following table provides a reference for typical reaction conditions used in the Vilsmeier-Haack formylation of various methyl-substituted indoles.
| Indole Derivative | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole (unsubstituted) | 0 to 85 | 6 | 96 | [9] |
| 4-Methylindole | 0 to 85 | 8 | 90 | [4] |
| 5-Methylindole | 0 to 85 | 6 | 88 | [4] |
| 6-Methylindole | 0 to 90 | 9 | 89 | [9] |
References
- Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. (URL not available)
-
ResearchGate. (2023). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... Retrieved from ResearchGate. (URL: [Link])
-
Semantic Scholar. Formation of indole trimers in Vilsmeier type reactions. Retrieved from Semantic Scholar. (URL: [Link])
-
Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 899-910. (URL: [Link])
-
ResearchGate. Synthesis of substituted indole-3-carboxaldehyde derivatives. Retrieved from ResearchGate. (URL: [Link])
-
Chemiz. (2020). Vilsmeier–Haack reaction of indole. YouTube. (URL: [Link])
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Grivas, S., & Grivas, S. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its reactions. Oriental Journal of Chemistry, 29(3), 187-192. (URL: [Link])
-
Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from Chemistry Steps. (URL: [Link])
-
Rajput, A. P., & Patil, S. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43. (URL: [Link])
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal. (URL: [Link])
-
Rajanna, K. C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Chemical and Pharmaceutical Research, 11(11), 21-27. (URL: [Link])
- Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (URL not available)
-
Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from Semantic Scholar. (URL: [Link])
-
Organic Syntheses. indole-3-aldehyde. Retrieved from Organic Syntheses. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 8. Organic Syntheses Procedure [orgsyn.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1,2,6-trimethyl-1H-indole-3-carbaldehyde. This valuable compound serves as a key intermediate in the fragrance and pharmaceutical industries.[1] The following sections provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance reaction yield and product purity. The primary synthetic route discussed is the Vilsmeier-Haack reaction, a robust and widely used method for the formylation of electron-rich heterocycles like indoles.[2][3]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format to help you navigate the complexities of the synthesis.
Question 1: My reaction yield is very low, or I've recovered only starting material. What went wrong?
Answer: This is a common issue that can stem from several factors related to the reagents, reaction setup, or work-up procedure.
-
Degraded Reagents: The Vilsmeier reagent is highly sensitive to moisture. If you are using older or improperly stored phosphorus oxychloride (POCl₃) or N,N-dimethylformamide (DMF), the reagent may not form efficiently, leading to reaction failure.[4]
-
Incomplete Vilsmeier Reagent Formation: The formation of the active electrophile, the chloroiminium salt (Vilsmeier reagent), is not instantaneous. Insufficient time or incorrect temperature control during this initial step can halt the synthesis before it even begins.[4]
-
Improper Work-up: The reaction does not directly yield the aldehyde. It first produces an iminium salt intermediate which must be hydrolyzed to the final product. Incomplete hydrolysis is a frequent cause of low yields.[4][7]
-
Solution: After the reaction is complete, the mixture must be quenched, typically by pouring it onto crushed ice.[6] This is followed by basification, often with a strong base like sodium hydroxide, to hydrolyze the iminium salt.[6] Careful control of pH during this process is critical to ensure complete conversion and precipitation of the product.[4]
-
Question 2: The reaction mixture turned into a dark, intractable tar. How can I prevent this?
Answer: Tar formation is typically a result of decomposition or polymerization, often triggered by excessive heat or impurities.
-
High Reaction Temperature: The Vilsmeier-Haack reaction can be exothermic, particularly during the addition of POCl₃ to DMF and the subsequent addition of the indole substrate. Uncontrolled temperature spikes can lead to the degradation of the sensitive indole ring and polymerization.[4]
-
Presence of Impurities: Impurities in the starting 1,2,6-trimethyl-1H-indole or solvents can act as catalysts for unwanted side reactions, leading to the formation of polymeric tars.[4]
-
Solution: Ensure the purity of your starting indole. If necessary, purify it by recrystallization or column chromatography before use. Use high-purity, anhydrous solvents.[4]
-
Question 3: I'm observing multiple products by TLC/NMR analysis. What are the likely side products?
Answer: While the Vilsmeier-Haack reaction is generally highly regioselective for the C3 position of indoles, side products can occasionally form.[4]
-
Reaction at Other Positions: Although strongly disfavored, trace amounts of formylation at other positions on the indole ring could occur under harsh conditions.
-
Solution: Adhering to optimized temperature and stoichiometry protocols will minimize these side reactions. The electron-donating nature of the indole nitrogen makes the C3 position the most nucleophilic and therefore the primary site of electrophilic attack.[7]
-
-
Indole Trimers: In some Vilsmeier-type reactions using different amide sources, the formation of indole trimers has been observed.[8] While less common in standard DMF-based formylations, it's a potential side reaction pathway.
-
Solution: Using the correct stoichiometry of DMF and POCl₃ and avoiding excessively high temperatures will favor the desired formylation pathway.
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Degraded Reagents (POCl₃, DMF) | Use freshly distilled, anhydrous reagents and dry glassware.[4] |
| Incomplete Vilsmeier Reagent Formation | Allow sufficient time and maintain low temperature (0 °C) during reagent preparation.[4] | |
| Improper Work-up/Hydrolysis | Quench on ice, followed by careful basification to ensure complete hydrolysis of the iminium salt.[4][6] | |
| Tar Formation | High Reaction Temperature | Maintain strict temperature control (0-10 °C during additions) using an ice bath.[4] |
| Impurities in Starting Material | Use high-purity indole and anhydrous solvents.[4] | |
| Multiple Products | Poor Regioselectivity | Follow optimized protocols for temperature and stoichiometry to favor C3 formylation.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction? A1: The reaction proceeds in two main stages. First, N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3][7] In the second stage, the electron-rich C3 position of the indole ring acts as a nucleophile, attacking the Vilsmeier reagent. This forms a cationic intermediate which, after losing a proton, generates an iminium salt. This salt is then hydrolyzed during aqueous work-up to yield the final indole-3-carbaldehyde.[9]
Q2: Why is formylation so highly selective for the C3 position of the indole? A2: The nitrogen atom in the indole ring donates electron density into the heterocyclic system, making it electron-rich and reactive towards electrophiles. Resonance analysis shows that the highest electron density is localized at the C3 position, making it the most nucleophilic carbon and the preferred site for electrophilic aromatic substitution.
Q3: What are the most critical parameters to control for maximizing yield? A3: The three most critical parameters are:
-
Reagent Quality: The anhydrous nature of DMF and the purity of POCl₃ are paramount.[4]
-
Temperature Control: Low temperatures (<10 °C) must be maintained during reagent and substrate addition to prevent side reactions and degradation.[4][6]
-
Stoichiometry: The molar ratio of the indole substrate to the Vilsmeier reagent is crucial. An excess of the Vilsmeier reagent may be needed for less reactive substrates, but a large excess can lead to side products.[4]
Q4: How can I purify the final this compound product? A4: The most common and effective purification method is recrystallization, often from ethanol or an ethanol-water mixture.[10] If significant impurities remain, column chromatography on silica gel is a reliable alternative.[10]
Visualized Mechanisms and Workflows
Vilsmeier-Haack Reaction Mechanism
Caption: Vilsmeier-Haack reaction pathway.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield.
Experimental Protocols
Optimized Synthesis Protocol
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of indoles.[6]
Materials:
-
1,2,6-trimethyl-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Crushed ice
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (4.0 eq.). Cool the flask to 0 °C in an ice-salt bath.
-
Add freshly distilled POCl₃ (1.1 eq.) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C throughout the addition.
-
Allow the resulting mixture to stir at 0 °C for an additional 30 minutes.
-
Reaction with Indole: Dissolve 1,2,6-trimethyl-1H-indole (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent over 1 hour, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to 35-40 °C and stir for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up and Hydrolysis: Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Once all the ice has melted, slowly add a 2 M aqueous solution of NaOH until the solution is strongly basic (pH > 12). This step hydrolyzes the iminium salt and may cause the product to precipitate.
-
Stir the resulting suspension for 1 hour.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
Purification by Recrystallization
-
Transfer the crude, dry this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. If colored impurities are present, a very small amount of activated charcoal can be added, the solution boiled for a few minutes, and then hot-filtered to remove the charcoal.[11]
-
Allow the solution to cool slowly to room temperature. Crystals should begin to form.
-
To maximize recovery, cool the flask in an ice bath for at least 30 minutes.[11]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
References
- optimizing reaction conditions for synthesizing 4-Hydroxyindole-3-carboxaldehyde derivatives - Benchchem.
- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses.
- Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar.
- This compound - Chem-Impex.
- Vilsmeier-Haack Reaction - Chemistry Steps.
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing). Available from: [Link]
- indole-3-aldehyde - Organic Syntheses Procedure.
- Vilsmeier-Haack Reaction - Organic Chemistry Portal.
- Vilsmeier-Haack Reaction - J&K Scientific LLC.
- Vilsmeier-Haack formilation help : r/OrganicChemistry - Reddit.
- Technical Support Center: Purification of Crude Indole-3-Carboxaldehyde - Benchchem.
- Technical Support Center: Purification of Indole-2- and -3-Carboxaldehydes - Benchchem.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Indole-3-Carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial chemical transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction yields.
Introduction to Indole-3-Carbaldehyde Synthesis
Indole-3-carbaldehyde is a pivotal intermediate in the synthesis of a vast array of pharmaceuticals and biologically active compounds. Its formyl group at the C3 position of the indole nucleus serves as a versatile handle for further chemical modifications. The two most common and historically significant methods for its synthesis are the Vilsmeier-Haack and the Reimer-Tiemann reactions. While seemingly straightforward, both methods are prone to yield-reducing side reactions and experimental pitfalls. This guide will address these issues in a practical, question-and-answer format.
Section 1: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indole.[1] The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[1]
Vilsmeier-Haack Troubleshooting FAQs
Q1: My Vilsmeier-Haack reaction has resulted in a very low yield or has not worked at all. What are the most likely causes?
A1: A low or zero yield in a Vilsmeier-Haack reaction on indole can often be traced back to several critical factors:
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the reagents (indole, DMF, POCl₃) or the reaction flask will rapidly quench the reagent, preventing the formylation of indole. It is imperative to use anhydrous solvents and freshly distilled reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: The purity of your starting materials is paramount. Old or improperly stored POCl₃ can degrade, and DMF can absorb water from the atmosphere. Using freshly opened or distilled reagents is highly recommended.
-
Incorrect Stoichiometry: The molar ratio of the reagents is crucial. An excess of the Vilsmeier reagent is typically used to ensure complete conversion of the indole. A common starting point is to use 1.5 to 2.0 equivalents of the Vilsmeier reagent relative to the indole.
-
Sub-optimal Temperature: The formation of the Vilsmeier reagent is an exothermic process and should be performed at low temperatures (0-5 °C) to prevent its decomposition.[2] The subsequent reaction with indole is typically carried out at a slightly elevated temperature, but excessive heat can lead to side reactions and degradation of the product.[1]
Q2: I've observed the formation of multiple spots on my TLC plate, indicating side products. What are the common side products in the Vilsmeier-Haack formylation of indole, and how can I minimize them?
A2: The most common side products in this reaction are:
-
Diformylated Indole: Under forcing conditions (high temperature or prolonged reaction time), a second formyl group can be introduced onto the indole ring, typically at the nitrogen atom or another carbon position. To minimize this, adhere to the recommended reaction temperature and time. Monitoring the reaction by TLC is crucial to stop it once the starting material is consumed.
-
N-Formylated Indole: In some cases, formylation can occur on the indole nitrogen. This is more likely if the C3 position is sterically hindered or if the reaction conditions are not optimized.
-
Polymeric Materials: Indoles can be sensitive to strongly acidic conditions, which can lead to the formation of dark, tarry polymers. This is often a result of using too high a reaction temperature or a prolonged reaction time.
To minimize side product formation:
-
Maintain strict temperature control throughout the reaction.
-
Use the correct stoichiometry of reagents.
-
Monitor the reaction progress closely by TLC and quench the reaction as soon as the starting indole is consumed.[3]
Q3: The work-up of my Vilsmeier-Haack reaction is messy, and I seem to be losing a lot of my product during extraction. What is the correct procedure for the work-up?
A3: The work-up of a Vilsmeier-Haack reaction is a critical step that involves the hydrolysis of the intermediate iminium salt to the desired aldehyde. Improper work-up is a common source of low yields.
Optimized Work-up Protocol:
-
Cooling: After the reaction is complete, cool the reaction mixture in an ice bath.
-
Hydrolysis: Slowly and carefully quench the reaction by adding it to a vigorously stirred mixture of crushed ice and a saturated aqueous solution of a mild base, such as sodium bicarbonate or sodium acetate. Caution: The hydrolysis of the Vilsmeier complex is exothermic and can cause frothing. Add the reaction mixture portion-wise to control the temperature and effervescence.
-
pH Adjustment: Adjust the pH of the aqueous solution to neutral or slightly basic (pH 7-8) with a saturated sodium bicarbonate solution. This will ensure that the indole-3-carbaldehyde, which is a solid, precipitates out of the solution.
-
Isolation: The precipitated product can be collected by filtration, washed with cold water, and then dried. Alternatively, the product can be extracted with a suitable organic solvent like ethyl acetate.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water or ethyl acetate-hexane.
Visualizing the Vilsmeier-Haack Workflow
Caption: A streamlined workflow for the Vilsmeier-Haack synthesis of indole-3-carbaldehyde.
Section 2: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is another classical method for the formylation of phenols and electron-rich heterocycles like indole.[4] This reaction involves the use of chloroform (CHCl₃) and a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to generate dichlorocarbene (:CCl₂) as the reactive electrophile.[4]
Reimer-Tiemann Troubleshooting FAQs
Q1: My Reimer-Tiemann reaction on indole gave a very low yield of indole-3-carbaldehyde. What could have gone wrong?
A1: The Reimer-Tiemann reaction is notoriously sensitive to reaction conditions, and low yields are a common complaint. The primary culprits are:
-
Inefficient Dichlorocarbene Generation: The generation of dichlorocarbene from chloroform and a strong base is a delicate equilibrium. Insufficient base or a low reaction temperature can lead to poor carbene formation.
-
Poor Mixing in a Biphasic System: The reaction is typically run in a two-phase system (aqueous base and an organic solvent for the indole and chloroform).[4][5] Inefficient stirring or the absence of a phase-transfer catalyst (PTC) can severely limit the reaction rate, as the reactants are in different phases.
-
Side Reactions of Dichlorocarbene: Dichlorocarbene is a highly reactive species and can react with other functional groups in the molecule or with the solvent. It can also dimerize or react with the hydroxide to form carbon monoxide and formate.
-
Thermal Runaway: The Reimer-Tiemann reaction can be highly exothermic, and a rapid increase in temperature can lead to the decomposition of the product and the formation of tarry byproducts.[4][5][6]
Q2: I obtained a mixture of products in my Reimer-Tiemann reaction. What are the likely side products, and how can I improve the selectivity for indole-3-carbaldehyde?
A2: Besides the desired indole-3-carbaldehyde, the Reimer-Tiemann reaction on indole can yield:
-
3-Chloroquinoline: A significant side product can be the ring-expanded 3-chloroquinoline. This occurs via the insertion of the dichlorocarbene into the C2-C3 bond of the indole ring, followed by rearrangement.
-
Other Isomers: While formylation at the C3 position is generally favored, small amounts of other formylated isomers may be produced.
-
Tar-like Polymers: As with the Vilsmeier-Haack reaction, the harsh basic conditions and high temperatures can lead to the polymerization of indole.
To improve selectivity:
-
Use a Phase-Transfer Catalyst (PTC): A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can facilitate the transfer of the hydroxide ion into the organic phase, allowing for a more controlled and efficient generation of dichlorocarbene at the interface. This can often lead to higher yields and better selectivity.
-
Control the Temperature: Careful control of the reaction temperature is critical. Running the reaction at a lower temperature for a longer period can sometimes improve the selectivity for the desired product.
-
Optimize the Base Concentration: The concentration of the base can influence the reaction outcome. Experimenting with different concentrations of NaOH or KOH may be necessary to find the optimal conditions for your specific substrate.
Q3: How do I safely manage the exothermic nature of the Reimer-Tiemann reaction?
A3: The exothermicity of the Reimer-Tiemann reaction poses a significant safety hazard if not properly managed.[4][5][6]
Safety and Control Measures:
-
Ice Bath: Always have an ice bath ready to cool the reaction vessel if the temperature begins to rise uncontrollably.
-
Slow Addition: Add the chloroform slowly to the reaction mixture, especially at the beginning of the reaction. This allows for better control of the rate of dichlorocarbene generation and the associated heat evolution.
-
Efficient Stirring: Vigorous stirring is essential to ensure efficient heat dissipation throughout the reaction mixture.
-
Dilution: Running the reaction in a more dilute solution can also help to manage the exotherm.
Logical Relationship in Reimer-Tiemann Reaction
Caption: Key factors influencing the outcome of the Reimer-Tiemann formylation of indole.
Section 3: General Purification and Characterization
Q1: What are the best methods for purifying crude indole-3-carbaldehyde?
A1: The choice of purification method will depend on the scale of your reaction and the nature of the impurities.
-
Recrystallization: This is the most common and effective method for purifying solid indole-3-carbaldehyde. A good recrystallization solvent system should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems include:
-
Ethanol/Water
-
Ethyl acetate/Hexane
-
Toluene
-
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be used. A typical eluent system is a mixture of ethyl acetate and hexane, with the polarity gradually increasing.
Q2: How can I confirm the identity and purity of my synthesized indole-3-carbaldehyde?
A2: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the progress of the reaction and assessing the purity of the final product.[3] A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The product should appear as a single spot.
-
Melting Point: Pure indole-3-carbaldehyde has a sharp melting point of 196-199 °C. A broad or depressed melting point indicates the presence of impurities.
-
Spectroscopic Methods:
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the indole ring protons and a distinct singlet for the aldehyde proton around 10 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a peak for the carbonyl carbon of the aldehyde group around 185 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretch of the aldehyde at approximately 1650-1680 cm⁻¹.
-
Summary of Key Troubleshooting Points
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield (Vilsmeier-Haack) | Moisture contamination, poor reagent quality, incorrect stoichiometry, improper temperature control. | Use anhydrous conditions, fresh/distilled reagents, optimize reagent ratios, and maintain strict temperature control. |
| Side Products (Vilsmeier-Haack) | High temperature, prolonged reaction time. | Monitor reaction by TLC, control temperature, and quench the reaction promptly upon completion. |
| Difficult Work-up (Vilsmeier-Haack) | Improper hydrolysis of the iminium salt. | Quench the reaction mixture slowly into an ice-cold basic solution with vigorous stirring. |
| Low Yield (Reimer-Tiemann) | Inefficient dichlorocarbene generation, poor mixing, side reactions, thermal runaway. | Use a phase-transfer catalyst, ensure vigorous stirring, control temperature carefully, and add chloroform slowly. |
| Side Products (Reimer-Tiemann) | Ring expansion, polymerization. | Use a phase-transfer catalyst to improve selectivity, and maintain a lower reaction temperature. |
| Purity Issues (General) | Incomplete reaction, presence of side products. | Purify by recrystallization from a suitable solvent system or by column chromatography. |
By understanding the underlying principles of these reactions and anticipating the common pitfalls, you can significantly improve your success rate in synthesizing indole-3-carbaldehyde. This guide serves as a starting point for troubleshooting, and further optimization may be necessary for specific substituted indoles.
References
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). the reimer-tiemann reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
ResearchGate. (2026). Synthesis of Deuterated 1 H ‐Indole‐3‐Carboxaldehyde via Catalytic Vilsmeier‐Haack Reaction. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction. Retrieved from [Link]
-
RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reimer–Tiemann Reaction. Retrieved from [Link]
-
ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
-
YouTube. (2020). Vilsmeier–Haack reaction of indole. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
Sources
1,2,6-Trimethyl-1H-indole-3-carbaldehyde stability and degradation pathways
Welcome to the technical support guide for 1,2,6-trimethyl-1H-indole-3-carbaldehyde (CID: 842971-69-1). This document is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights into the stability and handling of this versatile synthetic intermediate. Our goal is to move beyond simple protocols and explain the causality behind the observations and recommendations, ensuring the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Storage & Handling
This section addresses the most common initial inquiries regarding the compound's stability and proper storage.
Question: What are the optimal long-term storage conditions for this compound?
Answer: Based on the chemistry of substituted indoles and aromatic aldehydes, optimal long-term stability is achieved under controlled conditions that mitigate the primary degradation risks: oxidation and photodegradation. The indole nucleus, particularly when substituted with electron-donating methyl groups, is susceptible to oxidation, while the aldehyde functional group can be readily oxidized to a carboxylic acid.[1][2]
We have consolidated the recommended storage parameters into the table below for quick reference. Adherence to these conditions is critical for preserving the compound's purity over time.
Table 1: Recommended Storage & Handling Conditions
| Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | 2-8°C | Refrigeration slows down the rate of potential oxidative and hydrolytic degradation pathways. While the core indole structure is thermally stable, lower temperatures provide the best long-term preservation.[3][4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | This is the most critical parameter. The electron-rich indole ring is susceptible to oxidation by atmospheric oxygen.[5][6] Storing under an inert atmosphere minimizes the risk of forming oxidized impurities like oxindoles or ring-opened byproducts. |
| Light | Amber Vial / Protect from Light | Indole derivatives are often photolabile and can degrade upon exposure to UV or even high-intensity visible light, leading to discoloration (often pink or brown) and the formation of radical-mediated byproducts.[7][8] |
| Container | Tightly Sealed Glass Vial | Use a vial with a PTFE-lined cap to prevent moisture ingress and potential contamination from plasticizers. |
| Handling | Use Fresh Solvents | When preparing solutions, always use freshly distilled or sparged solvents (e.g., THF, Dioxane) to remove dissolved oxygen and peroxides, which are aggressive oxidants for indoles. |
Question: My solid sample of this compound has developed a slight yellow or brownish tint over time. Is it still usable?
Answer: A slight color change often indicates the onset of minor oxidative degradation or photodegradation. While the bulk of the material may still be intact, the presence of colored impurities suggests that purity has been compromised.
Our Recommendation:
-
Re-analyze: Before use, re-check the purity of the material using a suitable analytical method like HPLC-UV or LC-MS. Quantify the main peak and identify any significant new impurities.
-
Assess Impact: For non-critical applications, a purity of >95% might be acceptable. However, for sensitive downstream applications like catalyst screening, kinetic studies, or GMP synthesis, the presence of even minor impurities can be detrimental.
-
Purification: If the purity is below your required specification, purification via recrystallization or column chromatography may be necessary.
The root cause is almost always exposure to air and/or light. Ensure that going forward, the material is stored under a robust inert atmosphere as detailed in Table 1.
Section 2: Troubleshooting Guide for Experimental Issues
This section is structured to help you diagnose and resolve specific problems encountered during experiments involving this compound.
Workflow: Diagnosing Compound Instability
Before diving into specific issues, this workflow provides a logical sequence for troubleshooting.
Caption: General troubleshooting workflow for stability issues.
Issue 1: An unexpected peak appears in my HPLC/LC-MS analysis with a mass of +16 Da compared to the parent compound.
Answer: This is a classic signature of oxidation. A +16 Da mass shift corresponds to the addition of one oxygen atom. There are two highly probable scenarios:
-
Aldehyde Oxidation: The most likely event is the oxidation of the 3-carbaldehyde group to the corresponding 1,2,6-trimethyl-1H-indole-3-carboxylic acid. This is a common pathway for aromatic aldehydes, especially in the presence of air, oxidizing agents, or certain catalysts.[2]
-
Ring Hydroxylation: Direct oxidation of the indole ring can occur, leading to a hydroxylated derivative. This is a known photodegradation pathway for indole-containing molecules.[8][9]
Troubleshooting Steps:
-
Check Solvents: Immediately suspect peroxide formation in ether-based solvents (THF, Dioxane) if they were not freshly opened or distilled.
-
Inert Atmosphere: Review your experimental setup. Ensure a positive pressure of nitrogen or argon was maintained throughout the entire process, including any transfers.
-
Temperature Control: If the reaction was heated, the rate of oxidation would be significantly accelerated. Consider if a lower temperature could be used.
Issue 2: My reaction mixture turned dark brown/purple upon adding a strong acid or base.
Answer: Indoles can be sensitive to pH extremes.[10] While the N-methylation on your compound enhances stability by removing the acidic N-H proton, the core indole system and the aldehyde group can still react under harsh pH conditions.
-
Under Strong Acid: The electron-rich indole ring can be protonated, which may lead to polymerization or condensation reactions, often resulting in deeply colored, insoluble materials.
-
Under Strong Base: The aldehyde group could potentially undergo base-catalyzed side reactions.
Troubleshooting Steps:
-
pH Moderation: If possible, use milder or hindered bases/acids. For example, use an organic base like triethylamine or DIPEA instead of hydroxides, or a milder acid if the reaction allows.
-
Controlled Addition: Add the acid or base slowly and at a low temperature (e.g., 0°C) to dissipate any exotherms and control the rate of reaction, minimizing side product formation.
Issue 3: I am seeing a loss of the parent compound over time in a solution stored in a clear vial on the lab bench.
Answer: This is very likely due to photodegradation. Indole compounds possess a chromophore that absorbs UV light, and this energy can initiate degradation.[7] The process often involves radical intermediates, leading to a complex mixture of products, including hydroxylated species and dimers.[9]
Troubleshooting Steps:
-
Light Protection: Always store solutions of this compound in amber vials or wrap clear vials completely in aluminum foil.
-
Perform a Control Experiment: Prepare two identical solutions. Store one in the dark and one on the lab bench exposed to ambient light. Analyze both by HPLC after 24-48 hours. A significant difference in purity will definitively confirm photosensitivity.
Section 3: Primary Degradation Pathways
Understanding the likely chemical transformations is key to preventing them. The primary degradation pathways for this compound are oxidative.
Diagram: Key Degradation Pathways
This diagram illustrates the most probable degradation products formed under oxidative or photolytic stress.
Caption: Major degradation pathways for the title compound.
-
Oxidation of the Aldehyde: The conversion of the aldehyde at the C3 position to a carboxylic acid is arguably the most common degradation pathway. This can be triggered by atmospheric oxygen, particularly at elevated temperatures or in the presence of metal catalysts.
-
Oxidation of the Pyrrole Ring: The electron-rich five-membered ring is a primary target for oxidation. This can lead to the formation of oxindole or isatin-type structures.[11][12] In more aggressive conditions, this can proceed to cleavage of the pyrrole ring, yielding N-acyl-anthranilic acid derivatives.[13]
-
Photolytic Degradation: Exposure to light, especially UV, can generate radical species. This can lead to hydroxylation at various positions on the aromatic rings or dimerization/polymerization. Studies on similar indole-containing pharmaceuticals confirm that hydroxylation is a common photolytic outcome.[8]
Section 4: Experimental Protocol - Stability Assessment
To quantitatively assess the stability of this compound in a specific solvent or formulation, a forced degradation study is recommended.
Objective: To determine the rate and products of degradation under specific stress conditions (e.g., light, heat, pH).
Methodology: HPLC-UV Analysis
-
Stock Solution Preparation:
-
Accurately prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a known concentration (e.g., 1 mg/mL).
-
Immediately analyze this solution to establish the "Time Zero" (T₀) purity and peak area. This is your baseline control.
-
-
Applying Stress Conditions (in parallel):
-
Control: Transfer an aliquot of the stock solution to an amber HPLC vial, seal, and store at 2-8°C, protected from light.
-
Photostability: Transfer an aliquot to a clear HPLC vial, seal, and place it under a photostability chamber or in a location with consistent light exposure.
-
Thermal Stability: Transfer an aliquot to an amber HPLC vial, seal, and place it in an oven at a controlled temperature (e.g., 40°C or 60°C).
-
Acid/Base Stability: Add a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to separate aliquots of the stock solution.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), inject samples from each condition onto the HPLC system.
-
Use a C18 reverse-phase column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid) and UV detection (monitor at ~270-290 nm).
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample.
-
Use an LC-MS system if available to obtain mass data for any new peaks that appear, which will help elucidate the structure of the degradation products as described in Section 3.
-
References
-
Arora, P. K. (n.d.). Microbial Degradation of Indole and Its Derivatives. SciSpace. Retrieved from [Link]
-
Bansal, A. K., et al. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Ask Ayurveda. (n.d.). Phytochemicals in Food - Indole-3-acetic acid. Retrieved from [Link]
-
Curtis, M. M., et al. (2019). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology. Retrieved from [Link]
-
Wang, Y., et al. (2024). Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water. RSC Advances. Retrieved from [Link]
-
Perwin, A., et al. (2023). Synthesis of indole-3-carboxaldehyde based amide derivatives. ResearchGate. Retrieved from [Link]
-
Lin, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Retrieved from [Link]
-
Gu, J-D., et al. (2002). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Water Science and Technology. Retrieved from [Link]
-
Wang, M., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. Retrieved from [Link]
-
Satinsky, D., et al. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Marzeda, Z., et al. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Pharmaceutics. Retrieved from [Link]
-
Marzeda, Z., et al. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. PubMed. Retrieved from [Link]
-
Wu, J., et al. (2019). Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. ACS Omega. Retrieved from [Link]
-
Witkop, B., & Patrick, J.B. (1951). ON THE MECHANISM OF OXIDATION OF INDOLE COMPOUNDS. Journal of the American Chemical Society. Retrieved from [Link]
-
Kumar, S., & Singh, P. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies. Retrieved from [Link]
-
Gaimster, H., et al. (2019). Indole Pulse Signalling Regulates the Cytoplasmic pH of E. coli in a Memory-Like Manner. Scientific Reports. Retrieved from [Link]
-
Ibis Scientific. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
Pino-Rios, R., & Solà, M. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. ChemistryOpen. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]
-
Lin, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. Retrieved from [Link]
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- 5. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
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- 8. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Recrystallization of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde
Welcome to the Technical Support Center for the purification of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested advice to ensure you can achieve the desired purity for your compound.
Introduction: The "Why" Behind the Method
This compound is a solid, often appearing as a light grey or off-white substance.[1] Recrystallization is a powerful technique for purifying such solid organic compounds. The underlying principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[2][3] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. This allows for the formation of a saturated solution at a high temperature, from which the desired compound crystallizes in a pure form upon cooling, leaving the impurities behind in the solution (mother liquor).
This guide will provide a recommended starting protocol for the recrystallization of this compound, followed by a comprehensive troubleshooting guide and frequently asked questions to address common challenges you may encounter.
Recommended Recrystallization Protocol
While specific solubility data for this compound is not extensively published, we can infer a suitable starting point based on the properties of the parent compound, indole-3-carbaldehyde, which is soluble in polar organic solvents like ethanol and methanol.[4][5] The addition of three methyl groups to the indole scaffold will slightly increase its non-polar character. Therefore, a mixed solvent system or a moderately polar solvent is a logical starting point.
Recommended Solvent System: Ethanol or an Ethanol/Water mixture.
Step-by-Step Protocol:
-
Solvent Selection and Initial Solubility Test:
-
Place a small amount of your crude this compound (e.g., 20-30 mg) in a test tube.
-
Add a small volume of ethanol (e.g., 0.5 mL) at room temperature. Observe the solubility.
-
Gently heat the test tube in a warm water bath. Observe if the compound dissolves.
-
If the compound dissolves readily in hot ethanol, it is a good candidate solvent. If it is too soluble even at room temperature, a less polar solvent or a mixed solvent system might be necessary.
-
-
Dissolution of the Crude Compound:
-
Place the bulk of your crude compound in an Erlenmeyer flask.
-
Add the minimum amount of near-boiling ethanol to just dissolve the compound. It is crucial to use the minimum amount of hot solvent to ensure good recovery.[6]
-
-
Hot Filtration (if necessary):
-
If you observe any insoluble impurities (e.g., dust, inorganic salts) in the hot solution, you will need to perform a hot filtration.
-
Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper to remove the insoluble impurities. This step should be done quickly to prevent premature crystallization in the funnel.[7]
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is important for the formation of large, pure crystals.[6]
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing impurities.
-
-
Drying:
-
Dry the purified crystals. This can be done by leaving them under vacuum in the Büchner funnel for a period, followed by transferring them to a watch glass to air dry, or by using a vacuum oven at a temperature well below the compound's melting point.
-
Troubleshooting Guide
This section is designed to help you diagnose and solve common problems encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent (e.g., methanol). If using a mixed solvent system like ethanol/water, increase the proportion of ethanol. |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated with impurities, lowering the melting point of the mixture. The cooling rate is too fast. | Add a small amount of additional solvent to the hot solution and allow it to cool more slowly.[8][9] Consider purifying by another method first, such as column chromatography, to remove a significant portion of the impurities. |
| No crystals form upon cooling. | Too much solvent was used. The solution is not saturated. | Boil off some of the solvent to concentrate the solution and attempt to cool again.[9] Try scratching the inside of the flask with a glass rod to induce crystallization.[6] Add a "seed crystal" of the pure compound if available.[6] |
| Crystallization happens too quickly, forming a fine powder. | The solution is too concentrated. The cooling is too rapid. | Reheat the solution and add a small amount of extra solvent to slow down the crystallization process.[8] Ensure the solution cools slowly at room temperature before moving to an ice bath. |
| The yield of purified crystals is very low. | Too much solvent was used. The compound is significantly soluble in the cold solvent. The crystals were washed with too much cold solvent. | Use the minimum amount of hot solvent for dissolution.[6] Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use a minimal amount of ice-cold solvent for washing. |
| The purified compound is still colored. | Colored impurities are present that are not removed by recrystallization alone. | Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of your target compound. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallization if ethanol or ethanol/water doesn't work?
A1: The ideal solvent should have high solubility for your compound at high temperatures and low solubility at low temperatures. You can perform small-scale solubility tests with a range of solvents of varying polarities. Good candidates to test for indole derivatives, in order of decreasing polarity, include methanol, ethanol, acetone, ethyl acetate, toluene, and hexane. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also be effective.[7]
Q2: What are the likely impurities in my crude this compound?
A2: If your compound was synthesized via a Vilsmeier-Haack reaction, common impurities could include unreacted starting materials, by-products from side reactions, and residual reagents like phosphorus oxychloride (POCl₃) or dimethylformamide (DMF). The purification process is designed to remove these.
Q3: My compound has a low melting point. What precautions should I take?
A3: If your compound has a low melting point, you need to choose a solvent with a lower boiling point to avoid "oiling out". For instance, if the melting point is below the boiling point of ethanol (78 °C), you might consider a solvent like dichloromethane (boiling point ~40 °C) or a mixed solvent system that allows for dissolution at a lower temperature.
Q4: Can I reuse the mother liquor to get more product?
A4: The mother liquor contains the soluble impurities as well as some of your dissolved product. You can concentrate the mother liquor and cool it again to obtain a second crop of crystals. However, this second crop will likely be less pure than the first. It is good practice to keep the different crops separate and check their purity (e.g., by melting point or TLC).
Q5: How do I know if my compound is pure after recrystallization?
A5: A common way to assess purity is by measuring the melting point. A pure crystalline solid will have a sharp melting point range (typically 1-2 °C). Impurities tend to broaden and depress the melting point. You can also use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of impurities.
Visualizing the Workflow
Recrystallization Decision Workflow
Caption: A flowchart outlining the decision-making process for the recrystallization of this compound.
Troubleshooting Logic Diagram
Caption: A diagram illustrating the logical flow for troubleshooting common recrystallization issues.
References
-
Troubleshooting - Chemistry LibreTexts. (2022). Available at: [Link]
-
Recrystallization1. (n.d.). Available at: [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Available at: [Link]
-
indole-3-carboxaldehyde, 487-89-8 - The Good Scents Company. (n.d.). Available at: [Link]
-
Guide to Recrystallisation : r/chemistry - Reddit. (2022). Available at: [Link]
-
Recrystallization. (n.d.). Available at: [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Available at: [Link]
-
1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem. (n.d.). Available at: [Link]
- US5085991A - Process of preparing purified aqueous indole solution - Google Patents. (n.d.).
-
Indole-3-carboxaldehyde - Solubility of Things. (n.d.). Available at: [Link]
-
Crystallization purification of indole - ResearchGate. (n.d.). Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Available at: [Link]
-
1H-Indole-3-carbaldehyde - PMC - NIH. (n.d.). Available at: [Link]
-
Recrystallization - Chemistry LibreTexts. (2023). Available at: [Link]
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Technical Support Center: Overcoming Poor Solubility of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde
Prepared by the Office of the Senior Application Scientist
This guide provides researchers, chemists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to overcome the challenging solubility profile of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde in synthetic reactions. As a substituted indole, this compound possesses a planar, crystalline structure with increased lipophilicity due to its three methyl groups, often leading to poor solubility in common reaction media and resulting in low yields or stalled reactions. This document offers a tiered approach, from simple solvent adjustments to advanced energy input methods, to ensure successful reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: What are the best starting solvents for dissolving this compound?
A1: Based on the properties of the parent compound, indole-3-carboxaldehyde, and considering the added methyl groups, the principle of "like dissolves like" suggests that polar aprotic solvents are the most effective choice.[1][2] These solvents can effectively solvate the polar carbaldehyde group and interact with the aromatic indole core without the risk of reactive protons.
Recommended Starting Solvents:
-
Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Acetonitrile (ACN) [5]
These solvents are generally good choices for dissolving indole derivatives.[5][6] The parent compound, indole-3-carboxaldehyde, is readily soluble in ethanol, but the increased lipophilicity of the trimethylated derivative may reduce its solubility in protic solvents.[6] It is expected to have very low solubility in water and non-polar solvents like hexanes or toluene.[5][7]
Q2: My compound won't dissolve sufficiently in my primary reaction solvent. What is the first and simplest adjustment I should make?
A2: Before employing more advanced techniques, two simple adjustments should be attempted. First, gently increasing the reaction temperature often enhances the solubility of solid organic compounds.[8][9] Second, the use of a co-solvent is a highly effective and widely used strategy.[10][11] A co-solvent is a miscible organic solvent added in a small-to-moderate amount to the primary solvent to increase the solubility of a solute.[12][13][14] For instance, adding 10-20% (v/v) of DMSO or DMF to a solvent like tetrahydrofuran (THF) can dramatically improve the solubility of your indole without fundamentally changing the reaction medium.
Q3: The reaction is incredibly slow or appears to have stalled, even though the starting material seems to be dissolved. What is the likely cause?
A3: This common issue often arises when the concentration of the dissolved reactant is too low to support an efficient reaction rate, even if it appears fully dissolved to the naked eye. The reaction rate is dependent on the concentration of reactants.[9][15] To address this, you must increase the effective concentration or accelerate the reaction through other means. Strategies include:
-
Increasing Temperature: Higher temperatures increase molecular kinetic energy, leading to more frequent and energetic collisions, thus speeding up the reaction.[9][16]
-
Using a Catalyst: A suitable catalyst can lower the activation energy of the reaction, increasing the rate without being consumed.[15][17]
-
Advanced Energy Input: Techniques like sonication or microwave irradiation can dramatically accelerate reactions, often by orders of magnitude.[18][19][20]
Q4: My reaction involves an aqueous reagent (e.g., NaOH solution) and my indole is in an organic solvent. When should I consider using a Phase-Transfer Catalyst (PTC)?
A4: A Phase-Transfer Catalyst (PTC) is the ideal solution for this exact scenario. A PTC is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[10] This is essential for heterogeneous reactions involving immiscible aqueous and organic phases.[10] The PTC, often a quaternary ammonium salt, forms an ion pair with the aqueous reactant (e.g., hydroxide ion), allowing this complex to dissolve in the organic phase and react with the indole derivative.[21][22][23]
Troubleshooting Guide: Common Experimental Issues
Use this guide when initial attempts to run your reaction are unsuccessful.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Rationale |
| Compound precipitates from solution when a co-reactant or reagent is added. | 1. Change in Solvent Polarity: The added substance has significantly altered the overall polarity of the solvent system, reducing the solubility of your indole. 2. "Salting Out" Effect: If the added reagent is in a concentrated aqueous solution, it can reduce the capacity of the organic phase to dissolve your compound.[24] | Solution 1: Choose a more robust solvent system. Start with a solvent that provides excellent solubility from the outset (e.g., pure DMSO or DMF) rather than one that is borderline. Solution 2: If a co-solvent was used, increase its proportion. Solution 3: Add the reagent more slowly and with vigorous stirring to maintain homogeneity. |
| Reaction is slow, incomplete, or does not proceed despite the starting material appearing to dissolve. | 1. Low Effective Concentration: The saturation solubility is too low for an efficient reaction rate. 2. Insufficient Activation Energy: The reaction conditions (e.g., temperature) are too mild. | Solution 1 (Energy Input): Increase the reaction temperature. If the solvent's boiling point is a limitation, switch to a higher-boiling solvent (e.g., from THF to Toluene, or from ACN to DMF). Solution 2 (Advanced Methods): Employ sonication to increase mass transfer and provide localized energy.[25] Alternatively, use a microwave reactor to achieve rapid, uniform heating far beyond the solvent's standard boiling point.[26][27] |
| The compound is insoluble or sparingly soluble in all tested, non-reactive solvents. | 1. High Crystal Lattice Energy: The intermolecular forces in the solid state are too strong for conventional solvents to overcome. 2. Extreme Mismatch in Polarity: The required reaction solvent is fundamentally incompatible with the solute (e.g., a non-polar solvent is required for the reaction chemistry). | Solution 1 (Mechanical/Energy Input): Use sonication during the reaction to constantly break down solid particles and promote dissolution at the surface.[10][19] Solution 2 (Solvent-Free Conditions): For highly intractable cases, consider solvent-free reaction conditions. This can be achieved through techniques like high-temperature ball milling or by using microwave irradiation on a mixture of the neat reactants, sometimes on a solid support.[28][29][30] |
Visualized Workflows & Decision Guides
The following diagrams provide a logical path for troubleshooting and strategy selection.
Caption: A troubleshooting workflow for solubility issues.
Caption: A decision tree for selecting a solubilization strategy.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key solubilization techniques.
Protocol 1: Solubility Enhancement using a Co-Solvent System
This protocol describes the systematic use of a co-solvent to dissolve the indole substrate.
-
Preparation: In a dry reaction flask equipped with a stir bar, add the this compound and any other solid reactants.
-
Primary Solvent Addition: Add the primary reaction solvent (e.g., THF, Toluene) in the amount specified by your reaction procedure. Begin stirring.
-
Co-solvent Titration: While stirring vigorously, gradually add a high-polarity co-solvent (e.g., DMSO, DMF) dropwise from a syringe or burette.[10]
-
Monitoring: Observe the mixture for signs of dissolution. If possible, gently warm the mixture (e.g., to 40-50 °C) to aid the process.
-
Endpoint: Continue adding the co-solvent until the solid is fully dissolved. Avoid using an excessive amount; typically, 5-25% (v/v) is sufficient.
-
Reaction Initiation: Once a homogenous solution is achieved, proceed with the addition of any liquid reagents and the rest of your synthetic protocol. Maintain the established solvent ratio.
Protocol 2: Accelerating Reactions with Sonication
This method uses ultrasonic energy to enhance dissolution and reaction rates.[19][25]
-
Setup: Place all reactants, including the poorly soluble indole, and the chosen solvent into a thin-walled glass reaction vessel.
-
Sonication Bath: Position the reaction vessel in an ultrasonic cleaning bath. Ensure the liquid level inside the vessel is slightly below the water level in the bath for optimal energy transmission.
-
Operation: Turn on the sonicator. The high-frequency sound waves will generate cavitation bubbles, whose collapse creates localized high-pressure and high-temperature zones and powerful microjets.[19][31] This mechanical agitation breaks down solid particles, increasing surface area and accelerating dissolution.[10]
-
Monitoring: Run the reaction under sonication for the desired time. The cavitation process can sometimes slightly heat the bath; monitor the temperature and use a cooling coil if necessary.
-
Work-up: After the reaction is complete, proceed with the standard work-up and purification protocol.
Protocol 3: Microwave-Assisted Organic Synthesis (MAOS)
This protocol leverages microwave energy for rapid, high-temperature reactions, which is highly effective for overcoming solubility barriers.[18][26]
-
Vessel Preparation: In a specialized microwave reaction vessel equipped with a stir bar, combine this compound, other reactants, and a suitable microwave-absorbing solvent (polar solvents like DMF, ethanol, or acetonitrile work well).[20]
-
Sealing: Securely seal the vessel with the appropriate cap. This allows the reaction to be heated well above the solvent's atmospheric boiling point, increasing pressure and accelerating the reaction.
-
Microwave Reactor Programming: Place the vessel in the microwave reactor. Program the reaction parameters: target temperature, ramp time, hold time, and maximum pressure. A preliminary test run with a target temperature of 120-150 °C for 10-15 minutes is a good starting point.
-
Execution: Start the sequence. The microwave energy couples directly with the polar molecules, leading to rapid and uniform volumetric heating.[20][26] This superheating often solves solubility issues instantaneously and dramatically reduces reaction times.[18][30]
-
Cooling and Work-up: After the program finishes, the vessel is cooled rapidly with compressed air. Once at a safe temperature and pressure, carefully open the vessel and proceed with the product work-up and purification.
References
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- ACS Publications. (2020). Asymmetric Dearomatizing Fluoroamidation of Indole Derivatives with Dianionic Phase-Transfer Catalyst. Organic Letters.
- Amudha, P., et al. (2018). Propargylation of indole under a new dual-site phase-transfer catalyst: A kinetic study. Asian Journal of Green Chemistry.
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
- Kanger, T., et al. (n.d.). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis.
- National Center for Biotechnology Information. (n.d.). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PMC.
- ACS Publications. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research.
- Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds?. YouTube.
- Chem-Station Int. Ed. (2016). Sonication in Organic Synthesis.
- Cravotto, G., & Cintas, P. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. The Journal of Organic Chemistry.
- Quora. (2021). How will you increase the solubility of organic compounds in water?.
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- IOSR Journal. (n.d.). Sonochemistry : Green and Alternative Technique in Organic Synthesis.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- ScienceDaily. (2021). Toward overcoming solubility issues in organic chemistry.
- Cravotto, G., & Cintas, P. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. The Journal of Organic Chemistry.
- Royal Society of Chemistry. (2024). Ultrasound mechanisms and their effect on solid synthesis and processing: a review.
- APExBIO. (n.d.). Indole-3-carboxaldehyde - Bioactive Metabolite for Immunomodulation.
- Royal Society of Chemistry. (2025). Organic Solvents: Environmentally Benign Solutions.
- MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Cayman Chemical. (2020). Indole-3-carboxaldehyde.
- ScienceDirect. (2025). Co-solvent: Significance and symbolism.
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- ScienceDirect. (n.d.). Cosolvent.
- Scholars Research Library. (n.d.). A brief review: Microwave assisted organic reaction.
- MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- TOKU-E. (n.d.). Indole-3-carboxaldehyde.
- PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde.
- Quora. (2015). How do you speed up a chemical reaction?.
- Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions.
- MEL Science. (n.d.). How to increase reaction speed.
- Singh, S., et al. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- SlideShare. (n.d.). Preparation and Properties of INDOLE.
- SlidePlayer. (n.d.). Synthesis and Chemistry of Indole.
- Chem-Impex. (n.d.). This compound.
- The Good Scents Company. (n.d.). indole-3-carboxaldehyde.
- Polyc Machine. (2025). Enhancing Reaction Rates: How to Optimize Your Reactor Design.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
- ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- Chemistry LibreTexts. (2020). Factors that Affect Reaction Rates.
- Organic Syntheses. (n.d.). indole-3-aldehyde.
- Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
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Technical Support Center: Catalyst Selection for Reactions of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde
Welcome to the technical support center for chemists and drug development professionals working with 1,2,6-trimethyl-1H-indole-3-carbaldehyde. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols for common synthetic transformations involving this versatile building block. As a substituted indole-3-carbaldehyde, its reactivity is influenced by the electronic and steric effects of the methyl groups at the 1, 2, and 6 positions. This guide will help you navigate these nuances to select the optimal catalyst and conditions for your desired reaction.
Frequently Asked Questions (FAQs)
Q1: How do the methyl substituents on this compound affect its reactivity compared to unsubstituted indole-3-carbaldehyde?
A1: The three methyl groups have distinct electronic and steric effects:
-
N1-Methyl Group: This group makes the indole nitrogen non-acidic, preventing deprotonation under basic conditions. It also slightly increases the electron-donating character of the indole ring. This can enhance the nucleophilicity of the C3 position in certain reactions but also makes the indole core more susceptible to oxidation.
-
C2-Methyl Group: This group introduces significant steric hindrance around the C3-aldehyde. This can impede the approach of bulky nucleophiles or catalysts to the carbonyl carbon.
-
C6-Methyl Group: This electron-donating group on the benzene portion of the indole ring increases the overall electron density of the molecule, potentially influencing the reactivity of the aldehyde and the aromatic system.
Q2: I am observing low yields in my reactions. What are the general troubleshooting steps?
A2: Low yields can often be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Reagent Purity: Ensure the purity of your this compound and other reagents, as impurities can inhibit the catalyst or lead to side reactions.
-
Catalyst Activity: Use a fresh or newly purchased catalyst. Many catalysts are sensitive to air and moisture.
-
Reaction Conditions: Systematically vary the temperature, reaction time, and solvent. For sterically hindered substrates, higher temperatures may be required to overcome the activation energy barrier.[1]
-
Inert Atmosphere: For reactions employing air- or moisture-sensitive catalysts (e.g., many organometallics), ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
I. Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for converting the aldehyde functionality of this compound into an α,β-unsaturated system. This reaction is typically catalyzed by a base.
Catalyst Selection and Rationale
For the Knoevenagel condensation of this compound with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate), a weak base is generally preferred to avoid self-condensation of the aldehyde.[2]
-
Piperidine: Often used in catalytic amounts, sometimes with a co-catalyst like acetic acid. It is effective for a wide range of substrates.[3]
-
L-proline: An organocatalyst that can promote the reaction, often under mild conditions and with good yields.[4]
-
Iodine (I₂) with K₂CO₃: This system can catalyze the condensation at room temperature, offering a mild alternative.[5]
The N-methyl group on the indole prevents N-H acidity, simplifying the reaction profile compared to unsubstituted indoles where N-acylation or other side reactions at the nitrogen can occur.
Comparative Data for Knoevenagel Condensation Catalysts
| Catalyst System | Active Methylene Compound | Solvent | Temperature | Typical Yield | Reference |
| Piperidine/Acetic Acid | Malononitrile | Ethanol | Room Temp. | Good to Excellent | [3] |
| L-proline | Malononitrile | Ethanol | 60°C | ~96% (for a similar indole) | [4] |
| Iodine/K₂CO₃ | Ethyl Cyanoacetate | Acetonitrile | Room Temp. | High | [5] |
| InCl₃/Acetic Anhydride | Dimethyl Malonate | Toluene | 60°C | High | [6] |
Note: Yields are based on reactions with similar indole-3-carbaldehydes and may require optimization for this compound.
Troubleshooting Knoevenagel Condensation
Issue: Low or no product yield.
-
Possible Cause 1: Inactive Catalyst.
-
Solution: Use a fresh bottle of the amine catalyst. If using a solid catalyst, ensure it has been stored properly.
-
-
Possible Cause 2: Steric Hindrance. The 2-methyl group can hinder the reaction.
-
Solution: Increase the reaction temperature or use a less sterically demanding active methylene compound if possible.
-
-
Possible Cause 3: Inappropriate Solvent.
-
Solution: Screen different solvents. For Knoevenagel reactions, polar aprotic solvents like ethanol, acetonitrile, or DMF are common choices.
-
Issue: Formation of side products.
-
Possible Cause: Self-condensation of the active methylene compound or Michael addition to the product.
-
Solution: Use a milder base or lower the reaction temperature. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
-
Experimental Protocol: Knoevenagel Condensation with Piperidine
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if a precipitate has formed, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.
Knoevenagel Condensation Workflow
Caption: Workflow for a typical Knoevenagel condensation experiment.
II. Wittig Reaction
The Wittig reaction is a powerful method for converting the aldehyde into an alkene with a defined double bond geometry. The stereochemical outcome is largely dependent on the nature of the phosphorus ylide used.
Catalyst (Reagent) Selection and Rationale
The "catalyst" in a Wittig reaction is the phosphorus ylide, which is a reagent. The choice between a stabilized or a non-stabilized ylide is critical for stereoselectivity:
-
Stabilized Ylides (e.g., Ph₃P=CHCO₂Et): These ylides contain an electron-withdrawing group that stabilizes the carbanion. They are less reactive and generally lead to the formation of the (E)-alkene as the major product under thermodynamic control.[4][7]
-
Non-stabilized Ylides (e.g., Ph₃P=CHCH₃): These ylides have alkyl or hydrogen substituents and are more reactive. They typically favor the formation of the (Z)-alkene under kinetic control.[4][7]
Given the steric hindrance from the 2-methyl group on the indole, more reactive, non-stabilized ylides might be more effective, although potentially less selective.
Comparative Data for Wittig Reagents
| Ylide Type | Ylide Example | Typical Base for Generation | Expected Major Isomer | Reference |
| Stabilized | Ph₃P=CHCO₂Et | NaH, NaOMe | (E)-alkene | [7] |
| Non-stabilized | Ph₃P=CH₂ | n-BuLi, NaH | (Z)-alkene (if applicable) | [4] |
| Semi-stabilized | Ph₃P=CHPh | NaH, NaOMe | Mixture of (E) and (Z) | [3] |
Troubleshooting Wittig Reactions
Issue: Low or no yield of the alkene.
-
Possible Cause 1: Ylide Instability.
-
Solution: Prepare the ylide in situ under strictly anhydrous and inert conditions. Ensure the base used is strong enough to deprotonate the phosphonium salt.
-
-
Possible Cause 2: Steric Hindrance. The 2-methyl group may be preventing the ylide from approaching the aldehyde.
Issue: Difficulty in removing triphenylphosphine oxide byproduct.
-
Possible Cause: Co-elution during chromatography.
-
Solution: Triphenylphosphine oxide is often less soluble in non-polar solvents. Precipitation from a solvent mixture like hexanes/ether can be effective. Alternatively, the Horner-Wadsworth-Emmons reaction generates a water-soluble phosphate byproduct that is easily removed during aqueous workup.[8]
-
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
-
In a flame-dried, two-necked flask under an inert atmosphere, suspend the corresponding phosphonium salt (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0°C and add a strong base (e.g., NaH, 1.1 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour to form the ylide (a color change is often observed).
-
Cool the ylide solution to 0°C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Wittig Reaction Mechanism Overview
Caption: Simplified mechanism of the Wittig reaction.
III. Reductive Amination
Reductive amination is a highly efficient method for converting the aldehyde into a primary, secondary, or tertiary amine. This reaction can be performed in a one-pot fashion.
Catalyst and Reducing Agent Selection
The choice of reducing agent is critical for a successful one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate in the presence of the starting aldehyde.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): A mild and highly selective reducing agent, effective for a wide range of aldehydes and amines. It is less toxic than sodium cyanoborohydride and is often the reagent of choice.[9][10]
-
Sodium Cyanoborohydride (NaBH₃CN): Highly selective for the iminium ion over the carbonyl group, but it is toxic and generates cyanide waste.[9][10]
-
Catalytic Hydrogenation (e.g., H₂/Pd/C): A clean and efficient method, though it may require specialized equipment (hydrogenator) and can sometimes lead to reduction of other functional groups.
For this compound, the electron-rich nature of the indole ring may make the aldehyde slightly less reactive, but it should still be amenable to standard reductive amination conditions.
Comparative Data for Reductive Amination Conditions
| Reducing Agent | Amine | Solvent | pH/Additive | Typical Yield | Reference |
| NaBH(OAc)₃ (STAB) | Primary/Secondary | DCE, DCM, THF | Acetic Acid (cat.) | High | [9] |
| NaBH₃CN | Primary/Secondary | Methanol | pH 6-7 (Acetic Acid) | High | [10] |
| H₂/Pd/C | Ammonia/Primary | Ethanol/Methanol | - | Good to Excellent | [9] |
| H₂/Fe catalyst | Ammonia | Aqueous Ammonia | - | Good to Excellent | [11] |
Troubleshooting Reductive Amination
Issue: Low yield of the desired amine.
-
Possible Cause 1: Incomplete Imine Formation.
-
Solution: Ensure anhydrous conditions, as water can hydrolyze the imine/iminium ion intermediate. The addition of a catalytic amount of acetic acid can facilitate imine formation. For sterically hindered amines, longer reaction times or gentle heating may be necessary.
-
-
Possible Cause 2: Reduction of the Starting Aldehyde.
-
Solution: If using a less selective reducing agent like NaBH₄, a two-step procedure (pre-formation of the imine before adding the reductant) is recommended. With STAB or NaBH₃CN, this is less of an issue.
-
-
Possible Cause 3: Catalyst Poisoning.
-
Solution: If using a heterogeneous catalyst like Pd/C, the indole nitrogen can sometimes act as a catalyst poison. Ensure the catalyst loading is sufficient and that the catalyst is of high quality.
-
Issue: Formation of a dialkylated (tertiary amine) byproduct from a primary amine.
-
Possible Cause: The secondary amine product is reacting with another molecule of the aldehyde.
-
Solution: Use a slight excess of the primary amine. Adding the aldehyde slowly to the reaction mixture can also help to minimize this side reaction.
-
Experimental Protocol: Reductive Amination with STAB
-
To a solution of this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous solvent (e.g., dichloromethane, DCM), add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reductive Amination Logical Flow
Sources
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Technical Support Center: Monitoring the Synthesis of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde by TLC
Welcome to the technical support guide for monitoring the synthesis of 1,2,6-trimethyl-1H-indole-3-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful reaction monitoring using Thin-Layer Chromatography (TLC).
Overview of the Synthesis: The Vilsmeier-Haack Reaction
The synthesis of this compound is commonly achieved through the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, in this case, the C3 position of the 1,2,6-trimethyl-1H-indole starting material.[1][2] The reaction typically involves the use of a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[3][4]
Monitoring the progress of this reaction is crucial to determine the point of completion, identify the formation of any side products, and optimize reaction conditions for better yield and purity.[5][6] TLC is a rapid, cost-effective, and highly effective technique for this purpose.[7][8]
Essential TLC Protocol for Reaction Monitoring
A reliable TLC protocol is the foundation of accurate reaction monitoring. Below is a step-by-step guide tailored for the Vilsmeier-Haack formylation of 1,2,6-trimethyl-1H-indole.
Experimental Workflow Diagram
Caption: General workflow for monitoring the reaction by TLC.
Step-by-Step Protocol
-
Plate Preparation: Use a pre-coated silica gel 60 F₂₅₄ plate. With a pencil, gently draw a baseline approximately 1 cm from the bottom.
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of 1,2,6-trimethyl-1H-indole in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Reaction Mixture (Rxn): Withdraw a small aliquot (a few drops) from the reaction flask and quench it in a vial containing a small amount of saturated sodium bicarbonate solution and ethyl acetate. Vortex the vial and use the organic layer for spotting.
-
-
Spotting the Plate:
-
On the baseline, apply a small spot of the starting material solution in the first lane.
-
In the third lane, apply a small spot of the quenched reaction mixture.
-
In the middle lane, co-spot both the starting material and the reaction mixture on top of each other. This helps to confirm the identity of the starting material spot in the reaction lane.[9]
-
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent system. Ensure the solvent level is below the baseline.[10] Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and dry the plate. Visualize the spots using one or more of the methods described in Section 4.
Recommended TLC Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ | A polar stationary phase suitable for separating moderately polar indole derivatives. The fluorescent indicator (F₂₅₄) allows for non-destructive visualization under UV light.[11] |
| Mobile Phase (Eluent) | Ethyl Acetate/Hexane (e.g., 20-40% EtOAc in Hexane) | A common solvent system for indoles.[12] The polarity can be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8).[7] |
| Visualization | 1. UV Light (254 nm) 2. Iodine Vapor 3. p-Anisaldehyde Stain | UV is non-destructive and effective for aromatic compounds.[13] Iodine is sensitive to aromatic and unsaturated compounds.[14] p-Anisaldehyde gives colored spots, which can help differentiate between products and byproducts.[15] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered when monitoring the synthesis of this compound by TLC.
Q1: My starting material spot and product spot have very similar Rf values. How can I improve the separation?
A: This is a common challenge when the starting material and product have similar polarities. The addition of a polar aldehyde group to the indole scaffold increases polarity, but the difference might be subtle.
-
Causality: The separation on TLC is governed by the differential partitioning of compounds between the mobile and stationary phases. If the polarity difference is small, they will travel at similar rates.
-
Solutions:
-
Adjust Solvent Polarity: Decrease the polarity of your eluent system. For an ethyl acetate/hexane system, reduce the percentage of ethyl acetate. This will cause the polar product to interact more strongly with the silica gel, slowing its movement and increasing the separation from the less polar starting material.
-
Try a Different Solvent System: Experiment with other solvent systems. For instance, a mixture of dichloromethane and methanol (e.g., 1-5% MeOH in DCM) can offer different selectivity.[16]
-
Use a Co-spot: Always use a co-spot (starting material + reaction mixture) to be certain if the spots are truly overlapping or just very close.[9] If they form a single, slightly elongated spot, they are likely not separating well. If they appear as a "snowman" or two overlapping circles, you have some separation.
-
Q2: I see a streak running up the lane from the baseline instead of a distinct spot for my reaction mixture. What's causing this?
A: Streaking is a frequent issue in TLC and can obscure results.
-
Causality:
-
Overloading: Applying too much sample to the plate can saturate the stationary phase, leading to a continuous streak rather than a defined spot.[10]
-
High Polarity: The Vilsmeier reagent and its byproducts are often highly polar or ionic and can streak on silica gel.
-
Incomplete Quenching: Residual acidic or basic components in your spotted sample can interact strongly with the silica gel.
-
-
Solutions:
-
Dilute Your Sample: Prepare a more dilute solution of your quenched reaction mixture before spotting.
-
Apply Less Sample: Use a smaller capillary spotter or touch the plate more briefly. Multiple small applications in the same spot (allowing the solvent to dry in between) are better than one large application.[10]
-
Ensure Proper Quenching: Make sure the aliquot from your reaction is thoroughly neutralized before spotting.
-
Filter the Sample: If your quenched sample contains fine precipitates, filter it through a small plug of cotton in a pipette before spotting.
-
Q3: My product spot is stuck on the baseline (Rf = 0). What should I do?
A: A spot on the baseline indicates that the compound is too polar for the chosen eluent system.
-
Causality: The compound has a very strong affinity for the polar silica gel and is not being effectively carried up the plate by the non-polar or moderately polar mobile phase.
-
Solutions:
-
Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For example, move from 20% ethyl acetate in hexane to 40% or 50%. If that is insufficient, try a more polar system like 5% methanol in dichloromethane.[16]
-
Check for Iminium Salt: The intermediate in the Vilsmeier-Haack reaction is an iminium salt, which is very polar.[1] If the reaction is not properly worked up (hydrolyzed), this intermediate will remain on the baseline. Ensure your workup/quenching step includes water to hydrolyze the iminium salt to the aldehyde.
-
Q4: I see multiple spots in my reaction lane on the TLC. What could they be?
A: The presence of multiple spots indicates a mixture of compounds.
-
Causality:
-
Incomplete Reaction: You will see a spot for your starting material and a spot for your product.[5]
-
Side Products: The Vilsmeier-Haack reaction can sometimes lead to side products. For instance, if the reaction conditions are too harsh (e.g., high temperature), di-formylation or other side reactions could occur.[6]
-
Degradation: Your starting material or product might be unstable under the reaction or workup conditions.
-
-
Solutions:
-
Identify Known Spots: Compare the Rf value of one of the spots to your starting material standard. The new spot with a lower Rf is likely your desired product, this compound, as the aldehyde is more polar than the starting indole.
-
Monitor Over Time: Take TLC samples at different time points (e.g., 1 hr, 2 hrs, 4 hrs). You should see the starting material spot diminish in intensity while the product spot grows stronger. Any other spots that appear and then disappear, or persist, are likely intermediates or byproducts.
-
Optimize Reaction Conditions: If significant side products are forming, consider lowering the reaction temperature or reducing the reaction time to improve selectivity.[6]
-
Q5: The spots on my TLC plate are invisible after development. How can I see them?
A: Many organic compounds, including indoles, are colorless. A visualization technique is required to see the spots.
-
Causality: The compounds do not absorb visible light.
-
Solutions:
-
UV Lamp (254 nm): This is the easiest and most common non-destructive method. Indole rings are aromatic and will absorb UV light, appearing as dark purple or black spots on the green fluorescent background of the TLC plate.[11][13]
-
Iodine Chamber: Place the dried TLC plate in a sealed chamber with a few crystals of iodine. Iodine vapor will adsorb onto the organic compounds, staining them a temporary yellow-brown color.[11][14] This method is particularly effective for aromatic compounds.
-
Chemical Stains: For more permanent visualization and to potentially differentiate compounds by color, use a chemical stain. A p-anisaldehyde stain, followed by gentle heating, is an excellent general-purpose stain that reacts with many functional groups, including aldehydes, to produce colored spots.[15]
-
Visualization Workflow Diagram
Caption: A sequential approach to visualizing TLC spots.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
- Benchchem. (n.d.). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones.
- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19).
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. (2013, July 30). ResearchGate.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
AKJournals. (n.d.). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. Retrieved from [Link]
-
YouTube. (2020, June 10). Vilsmeier–Haack reaction of indole. Retrieved from [Link]
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30).
-
ResearchGate. (2014, December 22). What are the suitable solvent system to start TLC analysis for IAA detection?. Retrieved from [Link]
- TLC Visualization Methods. (n.d.).
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
- Benchchem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
-
Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 7.8: TLC Visualization Methods. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Bitesize Bio. (n.d.). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
alwsci. (n.d.). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Indole-3-Carbaldehyde Reactivity: A Comparative Analysis of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde and its Unsubstituted Precursor
Abstract
Indole-3-carbaldehyde is a cornerstone building block in synthetic chemistry, prized for its dual functionality which serves as a gateway to a vast array of complex therapeutic agents and natural products.[1][2] The strategic addition of substituents to the indole scaffold dramatically alters its electronic properties and steric profile, thereby fine-tuning its reactivity for specific synthetic outcomes. This guide provides an in-depth, objective comparison of the reactivity between the parent indole-3-carbaldehyde and its methylated analogue, 1,2,6-trimethyl-1H-indole-3-carbaldehyde. We will dissect the fundamental electronic and steric differences, provide experimental context for key transformations, and offer practical insights for researchers in drug development and organic synthesis.
Structural and Electronic Foundations: A Tale of Two Indoles
The reactivity of any indole derivative is fundamentally governed by the electron-rich nature of the bicyclic system and the influence of its substituents.[3] The indole nucleus is a π-excessive heterocycle, making it highly susceptible to electrophilic attack, primarily at the C3 position.[3][4][5] However, when the C3 position is occupied by an electron-withdrawing formyl group (-CHO), the reactivity landscape shifts significantly.
Indole-3-carbaldehyde , the parent compound, features an acidic N-H proton and a pyrrole ring that is deactivated towards electrophilic attack by the resonance-withdrawing effect of the C3-aldehyde. The benzene portion of the ring remains susceptible to substitution, albeit under more forcing conditions than indole itself.
This compound , in contrast, is decorated with three electron-donating methyl groups. These groups fundamentally alter the molecule's reactivity profile through inductive effects and hyperconjugation.[6][7][8]
-
N1-Methyl Group: This substitution removes the acidic N-H proton, precluding N-deprotonation and subsequent N-alkylation or N-acylation reactions. This can be a significant synthetic advantage, eliminating the need for protecting group strategies.
-
C2-Methyl Group: This group sterically hinders the C2 position and, more importantly, enriches the pyrrole ring with electron density through an inductive effect, partially counteracting the deactivating effect of the C3-aldehyde.
-
C6-Methyl Group: Located on the carbocyclic ring, this group activates the benzene portion of the molecule, making it more nucleophilic and directing electrophilic attack to the C5 and C7 positions.
The diagram below illustrates the key electronic influences at play in both molecules.
Caption: Electronic contributions in the two indole aldehydes.
Physicochemical and Spectroscopic Data Summary
The structural differences are reflected in the compounds' physical and spectroscopic properties.
| Property | Indole-3-carbaldehyde | This compound | Data Source(s) |
| CAS Number | 487-89-8 | 842971-69-1 | [9][10] |
| Molecular Formula | C₉H₇NO | C₁₂H₁₃NO | [9][10] |
| Molecular Weight | 145.16 g/mol | 187.24 g/mol | [9][10] |
| Appearance | Tan to beige-brown powder | Light grey or off-white solid | [1][11] |
| Melting Point | 196-197 °C | Not specified (solid) | [12] |
| ¹H NMR (CHO) | ~10.0-10.1 ppm | ~10.0 ppm | [13][14][15] |
| ¹H NMR (N-H) | ~12.2 ppm (broad singlet) | N/A | [14] |
| IR (C=O stretch) | ~1640-1660 cm⁻¹ | ~1650 cm⁻¹ | [16] |
| IR (N-H stretch) | ~3150-3300 cm⁻¹ | N/A | [16] |
Comparative Reactivity in Key Transformations
The electronic and steric differences manifest in distinct reactivity patterns.
Electrophilic Aromatic Substitution
The Vilsmeier-Haack reaction, a classic method for formylating electron-rich aromatics, provides a foundational understanding of electrophilic substitution on the indole core.[4][17][18] While both target molecules are already formylated, the principles governing this reaction inform us about further substitutions.
-
Indole-3-carbaldehyde: The C3-formyl group deactivates the pyrrole ring. Further electrophilic attack requires harsher conditions and typically occurs on the benzene ring, often at the C5 or C6 position. The lack of activating groups makes the benzene ring significantly less reactive than that of the trimethylated analogue.
-
This compound: This molecule is primed for electrophilic substitution on its carbocyclic ring. The C2 and N1 methyl groups increase the overall electron density of the system, while the C6-methyl group strongly activates the ring and directs incoming electrophiles to the C5 and C7 positions. Consequently, this derivative will undergo electrophilic substitution (e.g., nitration, halogenation) more readily and with higher regioselectivity on the benzene ring compared to the unsubstituted parent.
Caption: Regioselectivity in electrophilic aromatic substitution.
Reactions at the C3-Aldehyde
The reactivity of the aldehyde group is governed by the electrophilicity of its carbonyl carbon. This site is the primary target for nucleophiles.
-
Indole-3-carbaldehyde: The aldehyde is attached to a relatively electron-neutral (though deactivated pyrrole) ring system. It readily undergoes standard aldehyde chemistry, including:
-
Nucleophilic additions (e.g., Grignard reactions)
-
Condensation reactions (e.g., Knoevenagel, Wittig)
-
Reductive amination
-
-
This compound: The cumulative electron-donating effect of the three methyl groups increases the electron density throughout the indole ring system. This effect is relayed to the C3 position, which in turn reduces the partial positive charge (electrophilicity) on the aldehyde's carbonyl carbon. As a result, the aldehyde of the trimethylated derivative is less reactive towards nucleophiles than its unsubstituted counterpart. This may necessitate longer reaction times, higher temperatures, or stronger nucleophiles to achieve comparable yields in reactions like condensation or addition.
Summary of Comparative Reactivity
| Reaction Type | Indole-3-carbaldehyde | This compound | Rationale |
| N-H Reactivity | Reactive. Site for deprotonation, alkylation, acylation. | Inert. N1-methyl group blocks this site. | Presence vs. Absence of acidic N-H proton. |
| Electrophilic Attack (Benzene Ring) | Less Reactive. Requires harsher conditions. | More Reactive. Activated by methyl groups. | Electron-donating methyl groups increase nucleophilicity of the benzene ring. |
| Nucleophilic Attack (Aldehyde) | More Reactive. More electrophilic carbonyl carbon. | Less Reactive. Less electrophilic carbonyl carbon. | Electron-donating methyl groups reduce the partial positive charge on the carbonyl carbon. |
Experimental Protocol: Comparative Knoevenagel Condensation
To provide a tangible measure of the reactivity difference at the aldehyde, a comparative Knoevenagel condensation with malononitrile can be performed. This protocol is designed as a self-validating system.
Objective: To compare the reaction rate and yield of indole-3-carbaldehyde and this compound in a piperidine-catalyzed Knoevenagel condensation.
Materials & Reagents:
-
Indole-3-carbaldehyde (I3C)
-
This compound (TMI3C)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and magnetic stirrers
Experimental Workflow
Caption: Workflow for comparative Knoevenagel condensation.
Step-by-Step Methodology:
-
Setup: In two separate, identical round-bottom flasks (Flask A and Flask B) equipped with magnetic stir bars, prepare the reaction mixtures as described in the workflow diagram.
-
Initiation: To each flask, add 0.1 mmol of piperidine simultaneously. Begin stirring at room temperature and start a timer.
-
Monitoring: Every 15 minutes, take a small aliquot from each reaction mixture and spot it on a TLC plate. Use an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane) to develop the plate. Visualize under UV light. The disappearance of the starting aldehyde spot and the appearance of a new, lower Rf product spot indicates reaction progress.
-
Hypothesis: It is expected that the reaction in Flask A (Indole-3-carbaldehyde) will proceed significantly faster than the reaction in Flask B (this compound) due to the higher electrophilicity of the unsubstituted aldehyde.
-
Work-up: Once the TLC analysis shows complete consumption of the starting material in Flask A, or after a predetermined time (e.g., 2 hours), quench both reactions by pouring the contents into beakers containing 20 mL of crushed ice and water.
-
Isolation: Collect the resulting solid precipitate from each reaction by vacuum filtration.
-
Purification: Wash the collected solids on the filter paper with two portions of cold water, followed by one portion of cold ethanol to remove unreacted starting materials and catalyst.
-
Analysis: Dry the products under vacuum to a constant weight. Calculate the percentage yield for each reaction. Confirm the structure of the products using ¹H NMR and IR spectroscopy.
Implications for Drug Discovery and Synthesis
The choice between these two scaffolds has significant consequences for medicinal chemistry and process development:
-
For Lead Optimization: Indole-3-carbaldehyde offers multiple handles for diversification. The N-H site can be functionalized to explore structure-activity relationships (SAR) or to attach solubilizing groups.[13] The C3-aldehyde is a versatile anchor for building complex side chains.[1][19]
-
For Metabolic Stability: The N1-methyl group in this compound blocks a potential site of phase I or phase II metabolism, which can improve the pharmacokinetic profile of a drug candidate.
-
For Process Chemistry: The trimethylated analogue avoids potential side reactions associated with the acidic N-H proton, potentially simplifying a synthetic route by obviating the need for protection and deprotection steps.[5] However, its reduced aldehyde reactivity might require optimization of reaction conditions.
Conclusion
While structurally similar, this compound and indole-3-carbaldehyde exhibit divergent chemical personalities. The electron-donating methyl groups of the former render its benzene ring more nucleophilic but its aldehyde less electrophilic. In contrast, the parent indole-3-carbaldehyde possesses a more reactive aldehyde and an N-H bond that serves as both a liability and a synthetic opportunity. A thorough understanding of these electronic and steric nuances is paramount for researchers, enabling the rational selection of the appropriate indole scaffold to achieve desired synthetic outcomes efficiently and predictably.
References
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Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. Available at: [Link]
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Fernández, G. Electrophilic substitution at the indole. Química Organica.org. Available at: [Link]
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Quora. (2023). Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring?. Available at: [Link]
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Wikipedia. (2023). Indole. Available at: [Link]
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Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]
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James, P. N., & Snyder, H. R. (1959). INDOLE-3-ALDEHYDE. Organic Syntheses. Available at: [Link]
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El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available at: [Link]
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Kushwaha, D. Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]
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Yang, J-D., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Journal of Organic Chemistry. Available at: [Link]
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Liu, P., et al. (2013). Electrophilic Aromatic Substitution of a BN Indole. PMC - NIH. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with Indole-3-carboxaldehyde: A Guide for Chemists. Available at: [Link]
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Yang, J-D., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. ACS Publications. Available at: [Link]
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Sciencemadness.org. Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. Available at: [Link]
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NIST. 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST WebBook. Available at: [Link]
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ResearchGate. (2025). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. Available at: [Link]
-
ResearchGate. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Available at: [Link]
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SpectraBase. Indole-3-carboxaldehyde - Optional[1H NMR] - Spectrum. Available at: [Link]
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ResearchGate. (2025). Nucleophilic Reactivities of Indoles. Available at: [Link]
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ResearchGate. Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... Available at: [Link]
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MDPI. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Available at: [Link]
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Stack Exchange. (2017). Why is the methyl group electron-donating via the inductive effect?. Available at: [Link]
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RSC Publishing. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Available at: [Link]
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ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Available at: [Link]
-
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Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available at: [Link]
-
Semantic Scholar. (2025). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available at: [Link]
-
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PMC - NIH. (2018). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. Available at: [Link]
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A Senior Application Scientist's Guide to Substituted Indole-3-Carbaldehydes in Biological Assays: A Comparative Analysis
Introduction: The Versatile Indole-3-Carbaldehyde Scaffold
The indole nucleus is a privileged structural motif in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant therapeutic properties.[1][2] Among its derivatives, indole-3-carbaldehyde has emerged as a particularly valuable scaffold for the development of novel therapeutic agents due to its versatile reactivity and broad spectrum of biological activities.[3] This guide provides a comparative analysis of substituted indole-3-carbaldehydes, offering insights into their performance in anticancer, antimicrobial, and anti-inflammatory assays. We will delve into the structure-activity relationships (SAR) that govern their efficacy, provide detailed experimental protocols for their evaluation, and explore the underlying signaling pathways through which they exert their effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.
Comparative Biological Activity: A Data-Driven Analysis
The biological activity of indole-3-carbaldehyde derivatives is profoundly influenced by the nature and position of substituents on the indole ring. This section presents a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data from the literature.
Anticancer Activity
Substituted indole-3-carbaldehydes have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of tubulin polymerization, a critical process in cell division.[3][4][5][6] The following table summarizes the in vitro anticancer activity (IC50 values) of selected substituted indole-3-carbaldehyde derivatives against various human cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Substituted Indole-3-Carbaldehyde Derivatives
| Compound/Derivative | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | ||||
| Compound 5f | 1-(2-morpholinoethyl), 4-chloro-benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [7] |
| MDA-MB-468 (Breast) | 8.2 | [7] | ||
| Compound 5k | 1-(2-morpholinoethyl), biphenyl-4-sulfonylhydrazide | MCF-7 (Breast) | 17.3 | [8] |
| Series 2 | ||||
| 2-phenylindole-3-carbaldehyde analog (A) | 2-phenyl | Not Specified | 0.035 (cell growth) | [5] |
| 1.5 (tubulin polymerization) | [5] | |||
| Imine of 2-phenylindole-3-carbaldehyde (B) | 2-phenyl, imine modification | Not Specified | 1.2 (tubulin polymerization) | [5] |
| Series 3 | ||||
| Indole–thiosemicarbazone hybrid | 2-(4-hydroxyphenyl), thiosemicarbazone | MCF-7 (Breast) | 21.76 | [2] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Substitution at N-1: The introduction of bulky substituents at the N-1 position, such as a 2-morpholinoethyl group, appears to be a favorable modification for enhancing anticancer activity.[7]
-
Substitution at C-2: The presence of an aryl group, particularly a phenyl group, at the C-2 position can significantly increase potency.[5] Further substitution on this phenyl ring can modulate activity. For instance, a 4-hydroxyphenyl group at C-2 in combination with a thiosemicarbazone moiety at C-3 resulted in potent activity against MCF-7 cells.[2]
-
Modification of the Carbaldehyde Group: Conversion of the aldehyde at C-3 into Schiff bases, such as thiosemicarbazones, is a common strategy to enhance anticancer activity. The nature of the substituent on the thiosemicarbazone moiety also plays a crucial role, with phenyl-substituted derivatives showing higher potency than those with methoxyphenyl groups.[2]
-
Halogenation: The presence of a chloro group on the benzenesulfonohydrazide moiety in compound 5f contributed to its potent activity against both MCF-7 and MDA-MB-468 breast cancer cell lines.[7]
Antimicrobial Activity
Indole-3-carbaldehyde derivatives also exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Their mechanism of action is thought to involve the disruption of microbial cell membranes and inhibition of essential enzymes.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Substituted Indole-3-Carbaldehyde Derivatives
| Compound/Derivative | Substituent(s) | S. aureus | MRSA | E. coli | B. subtilis | C. albicans | Reference |
| Semicarbazone Series | |||||||
| Compound 1 | 5-bromo, semicarbazone | 100 | - | >150 | 100 | - | [1] |
| Compound 2 | 5-chloro, semicarbazone | 150 | - | >150 | 150 | - | [1] |
| Hydrazide/Hydrazone Series | |||||||
| Compound 1a | Hydrazone | 6.25 | 6.25 | 50 | 25 | 6.25 | [9] |
| Compound 1j | Hydrazone | 6.25 | 6.25 | 50 | 12.5 | 3.125 | [9] |
| Triazole/Thiadiazole Series | |||||||
| Compound 2h (Thiadiazole) | 1,3,4-thiadiazole | 6.25 | - | - | - | - | [10] |
| Compound 3d (Triazole) | 1,2,4-triazole | 6.25 | - | - | - | 3.125 | [10] |
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
-
Halogenation at C-5: The presence of a halogen (bromo or chloro) at the 5-position of the indole ring in semicarbazone derivatives confers moderate antibacterial activity, particularly against Gram-positive bacteria like S. aureus and B. subtilis.[1]
-
Modification of the Carbaldehyde Group: Conversion of the carbaldehyde to hydrazones and incorporation of heterocyclic moieties like 1,2,4-triazole and 1,3,4-thiadiazole significantly enhances antimicrobial and antifungal activity.[9][10]
-
Anisic Acid Hydrazides: Indole anisic acid hydrazides have been shown to display better activity compared to indole nicotinic acid hydrazides, suggesting that the nature of the aromatic acid hydrazide component is critical.
Anti-inflammatory Activity
Recent studies have highlighted the potent anti-inflammatory properties of indole-3-carbaldehyde, primarily through the modulation of the NLRP3 inflammasome and activation of the Aryl Hydrocarbon Receptor (AhR).
Mechanism of Anti-inflammatory Action:
Indole-3-carboxaldehyde (ICA) has been shown to alleviate inflammation by inhibiting the activation of the NLRP3 inflammasome.[11][12][13][14] This is achieved through the activation of the Aryl Hydrocarbon Receptor (AhR), which in turn prevents the production of reactive oxygen species (ROS) and blocks the NF-κB/NLRP3 inflammatory pathway.[11][13][14] The activation of AhR by indole derivatives is a key mechanism for maintaining immune homeostasis at mucosal surfaces.[15][16][17][18]
Some indole derivatives also exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key enzyme in the synthesis of pro-inflammatory prostaglandins.
Table 3: Comparative Anti-inflammatory Activity of Indole Derivatives
| Compound/Derivative | Assay | Target | IC50/Inhibition | Reference |
| Indole-3-carboxaldehyde (IAld) | NLRP3 Inflammasome Activation | NLRP3/NF-κB | Inhibition of activation | [11][12][13][14] |
| Indole Schiff base (S3) | COX Expression | COX-2 | Selective Inhibition | [19] |
| Indole Schiff base (S14) | Carrageenan-induced paw edema | In vivo inflammation | 63.69% inhibition | [19] |
| Indole-2-amide (10b) | COX Inhibition | COX-2 | SI = 17.45 | [20] |
| 5-LOX Inhibition | 5-LOX | IC50 = 66 nM | [20] |
Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity:
-
Core Indole-3-carbaldehyde Structure: The parent molecule itself is a potent activator of the AhR and an inhibitor of the NLRP3 inflammasome.[11][12][13][14]
-
Schiff Base Derivatives: Modification of the carbaldehyde group to form Schiff bases can lead to selective COX-2 inhibition. Substituents on the phenyl ring of the Schiff base, such as 3-nitro and 2,4,5-trimethoxy groups, have been shown to be effective.[19]
-
Indole-2-Amide Scaffolds: While not indole-3-carbaldehydes, related indole-2-amide derivatives have demonstrated dual inhibition of COX and 5-LOX, with a 4-isopropylbenzyl substituent showing high selectivity for COX-2.[20]
Experimental Protocols: A Practical Guide
Reproducibility is paramount in scientific research. This section provides detailed, step-by-step methodologies for the key biological assays discussed in this guide.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Workflow for MTT Assay:
Caption: General workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[21]
-
Compound Preparation and Treatment: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.[21]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][21]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[5][21]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Antimicrobial Activity: Zone of Inhibition Assay (Agar Disk Diffusion Method)
The zone of inhibition assay is a qualitative method used to assess the antimicrobial activity of a substance.
Workflow for Zone of Inhibition Assay:
Caption: General workflow for the zone of inhibition assay.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.[22]
-
Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the microbial suspension.[22]
-
Disk Preparation and Application: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a known concentration. Impregnate sterile paper disks (6 mm in diameter) with a defined volume of the compound solution and allow the solvent to evaporate. Place the impregnated disks onto the surface of the inoculated agar plate.[22]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[8][22]
-
Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each disk in millimeters.
Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.
Step-by-Step Protocol (Fluorometric):
-
Reagent Preparation: Prepare COX Assay Buffer, reconstitute COX-2 enzyme, and prepare solutions of the COX Probe, COX Cofactor, and Arachidonic Acid according to the kit manufacturer's instructions (e.g., Assay Genie, Sigma-Aldrich).[4]
-
Inhibitor Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Assay Setup: In a 96-well white opaque plate, add the diluted test inhibitor or assay buffer (for enzyme control) to the appropriate wells. Add a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Reaction Initiation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add this mix to all wells. Add the diluted COX-2 enzyme to all wells except the negative control.
-
Substrate Addition: Initiate the reaction by adding the Arachidonic Acid solution to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.[4]
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Mechanisms of Action: Signaling Pathways
Understanding the molecular pathways through which substituted indole-3-carbaldehydes exert their biological effects is crucial for rational drug design and development.
Anticancer Mechanism: Tubulin Polymerization Inhibition
Many anticancer indole derivatives, including those derived from indole-3-carbaldehyde, function by disrupting microtubule dynamics through the inhibition of tubulin polymerization. They often bind to the colchicine-binding site on β-tubulin, preventing the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4][6]
Anti-inflammatory Mechanism: Modulation of NLRP3 Inflammasome and AhR Signaling
The anti-inflammatory effects of indole-3-carbaldehyde are primarily mediated through two interconnected pathways: inhibition of the NLRP3 inflammasome and activation of the Aryl Hydrocarbon Receptor (AhR).
NLRP3 Inflammasome Signaling Pathway:
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by indole-3-carboxaldehyde.
Conclusion and Future Directions
Substituted indole-3-carbaldehydes represent a versatile and promising class of compounds with a wide range of biological activities. The data presented in this guide clearly demonstrate that strategic modifications to the indole-3-carbaldehyde scaffold can significantly enhance their anticancer, antimicrobial, and anti-inflammatory properties. The elucidation of their mechanisms of action, particularly the inhibition of tubulin polymerization and the modulation of the NLRP3 inflammasome and AhR signaling pathways, provides a solid foundation for the rational design of more potent and selective therapeutic agents.
Future research should focus on the synthesis and evaluation of novel derivatives with diverse substitution patterns to further refine the structure-activity relationships. In vivo studies are also warranted to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of the most potent compounds. The continued exploration of this remarkable scaffold holds great promise for the development of new and effective treatments for a variety of human diseases.
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A Spectroscopic Guide to Methylated Indole-3-Carbaldehyde Isomers: Distinguishing Positional Differences
Indole-3-carbaldehyde and its methylated derivatives are privileged scaffolds in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. The precise location of a methyl group on the indole ring can profoundly influence the molecule's steric and electronic properties, thereby altering its biological activity and pharmacokinetic profile. Consequently, the unambiguous identification and characterization of these isomers are paramount. This guide provides a comprehensive spectroscopic comparison of various methylated indole-3-carbaldehyde isomers, offering researchers a practical framework for their differentiation using UV-Vis, IR, NMR, and mass spectrometry.
The Significance of Methyl Group Position
The indole ring is an electron-rich aromatic system. The introduction of a methyl group, an electron-donating substituent, can modulate this electron density, impacting the molecule's reactivity and intermolecular interactions. The position of this substitution dictates the nature and magnitude of these effects. For instance, methylation at the N-1 position directly influences the hydrogen-bonding capability of the indole nitrogen, while substitution on the benzene or pyrrole ring can induce more subtle electronic and steric changes. Understanding how these positional variations are reflected in different spectroscopic techniques is key to rapid and reliable isomer identification.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The indole chromophore exhibits characteristic absorption bands arising from π → π* transitions. The position and intensity of these bands are sensitive to substitution on the indole ring.
The introduction of a methyl group generally leads to a bathochromic (red) shift in the absorption maxima (λmax) due to its electron-donating nature, which slightly raises the energy of the highest occupied molecular orbital (HOMO). The extent of this shift is dependent on the methyl group's position and its influence on the electronic distribution in the excited state.[1]
Experimental Protocol: UV-Visible Spectroscopy
A standard protocol for acquiring UV-Vis spectra of indole-3-carbaldehyde isomers is as follows:
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent, such as ethanol or methanol. A typical concentration is in the range of 10-5 to 10-4 M.
-
Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a wavelength range of approximately 200–400 nm.[2]
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Comparative UV-Vis Data
| Isomer | Expected λmax Shift Relative to Indole-3-carbaldehyde | Notes |
| Indole-3-carbaldehyde | - | Exhibits characteristic indole absorption bands.[5] |
| N-Methyl | Bathochromic shift | Methylation at the nitrogen atom directly perturbs the lone pair electrons, influencing the electronic transitions. |
| 2-Methyl | Bathochromic shift | The methyl group at the C-2 position of the pyrrole ring enhances the electron density of the system.[1] |
| 4-Methyl | Bathochromic shift | Substitution on the benzene ring generally results in red shifts. |
| 5-Methyl | Bathochromic shift | Similar to 4-methyl, with the magnitude of the shift depending on the specific electronic perturbation.[4] |
| 6-Methyl | Bathochromic shift | The effect is comparable to other benzene ring substitutions. |
| 7-Methyl | Bathochromic shift | Steric hindrance between the methyl group and the periproton at C-1 may slightly alter the chromophore's planarity, influencing the spectrum. |
Note: The exact λmax values can be influenced by the solvent used.
Infrared Spectroscopy: Vibrational Fingerprints of Isomers
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and discerning subtle structural differences based on molecular vibrations. For indole-3-carbaldehyde isomers, key diagnostic peaks include the N-H stretch (for N-unsubstituted isomers), the C=O stretch of the aldehyde, and the C-H and C=C stretching and bending vibrations of the indole ring.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.[6][7]
-
Sample Preparation: Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder and mix thoroughly with the sample.
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 8-10 metric tons) using a hydraulic press to form a transparent or translucent pellet.[3][8]
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for rapid analysis of solid powders with minimal sample preparation.[9]
Comparative IR Data
The position of the methyl group influences the vibrational frequencies in a predictable manner.
| Isomer | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-H Bending (out-of-plane) |
| Indole-3-carbaldehyde | ~3300 (broad) | ~1650-1680 | Varies with substitution pattern |
| N-Methyl | Absent | ~1650-1680 | Similar to parent, with additional C-H bands from the methyl group |
| 2-Methyl | ~3300 (broad) | ~1650-1680 | Distinct pattern due to substitution on the pyrrole ring |
| 4-Methyl | ~3300 (broad) | ~1650-1680 | Specific pattern for 1,2,3-trisubstituted benzene ring |
| 5-Methyl | ~3300 (broad) | ~1650-1680 | Specific pattern for 1,2,4-trisubstituted benzene ring[10] |
| 6-Methyl | ~3300 (broad) | ~1650-1680 | Specific pattern for 1,2,4-trisubstituted benzene ring |
| 7-Methyl | ~3300 (broad) | ~1650-1680 | Specific pattern for 1,2,3-trisubstituted benzene ring[11] |
The most significant diagnostic feature is the absence of the N-H stretching vibration in the N-methyl isomer. The out-of-plane C-H bending region (typically 700-900 cm⁻¹) provides a "fingerprint" that is highly characteristic of the substitution pattern on the benzene ring, allowing for the differentiation of C-4, C-5, C-6, and C-7 isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Elucidation
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. Both ¹H and ¹³C NMR are indispensable for distinguishing methylated indole-3-carbaldehyde isomers.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[2][12] DMSO-d₆ is often preferred for its ability to dissolve a wide range of indole derivatives and for the clear observation of the N-H proton.[11]
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[12]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width of ~240 ppm is used.[12]
Comparative ¹H NMR Data (Chemical Shifts in ppm, typical values in DMSO-d₆)
The chemical shift of the methyl protons and the splitting patterns of the aromatic protons are key to distinguishing the isomers.
| Isomer | -CH₃ | Aldehyde H | Aromatic Protons | N-H |
| Indole-3-carbaldehyde | - | ~9.9 | Multiplets in the 7.2-8.3 region[13] | ~12.1 (broad s) |
| N-Methyl | ~3.9 (s) | ~9.9 | Multiplets in the 7.3-8.3 region | Absent |
| 2-Methyl | ~2.6 (s) | ~10.1 | Multiplets in the 7.2-8.2 region | ~12.0 (broad s) |
| 4-Methyl | ~2.5 (s) | ~9.9 | Distinct set of multiplets | ~12.0 (broad s) |
| 5-Methyl | ~2.4 (s) | ~9.9 | Aromatic protons show characteristic splitting for 1,2,4-substitution | ~12.0 (broad s) |
| 6-Methyl | ~2.4 (s) | ~9.9 | Aromatic protons show characteristic splitting for 1,2,4-substitution | ~12.0 (broad s) |
| 7-Methyl | ~2.5 (s) | ~9.9 | Distinct set of multiplets | ~12.0 (broad s) |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Comparative ¹³C NMR Data (Chemical Shifts in ppm, typical values in DMSO-d₆)
The chemical shift of the methyl carbon and the quaternary carbons of the indole ring are diagnostic.
| Isomer | -CH₃ | C=O | Indole Ring Carbons |
| Indole-3-carbaldehyde | - | ~185 | Characteristic pattern[14] |
| N-Methyl | ~33 | ~184 | Shifts of C2 and C7a are notably affected |
| 2-Methyl | ~14 | ~185 | Significant downfield shift of C2 |
| 4-Methyl | ~18 | ~185 | Distinct shifts for the benzene ring carbons |
| 5-Methyl | ~21 | ~185 | Distinct shifts for the benzene ring carbons |
| 6-Methyl | ~21 | ~185 | Distinct shifts for the benzene ring carbons |
| 7-Methyl | ~16 | ~185 | Distinct shifts for the benzene ring carbons |
The chemical shift of the methyl group in ¹H and ¹³C NMR is highly informative. For instance, the N-methyl group appears significantly downfield in the ¹H NMR spectrum compared to the C-methyl groups.
Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. For isomeric compounds, which have the same molecular weight, the fragmentation patterns can sometimes be used for differentiation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples, and vaporized.
-
Ionization: The gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[15][16]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Comparative Mass Spectrometry Data
All methylated indole-3-carbaldehyde isomers will have the same molecular ion peak (M⁺˙) at m/z = 159. The parent indole-3-carbaldehyde has a molecular ion peak at m/z = 145.[17]
While the molecular ion peak confirms the molecular formula, the fragmentation patterns can offer clues to the methyl group's location. Common fragmentation pathways for indole-3-carbaldehydes include the loss of CO (M-28) and H (M-1). The relative abundance of these fragment ions may vary subtly between isomers due to differences in the stability of the resulting fragment ions. For example, methylation on the benzene ring might influence the fragmentation of that ring system compared to methylation on the pyrrole ring. However, differentiation based solely on EI-MS fragmentation patterns can be challenging and is best used in conjunction with other spectroscopic data.
Workflow and Logic Diagrams
Experimental Workflow for Spectroscopic Analysis
Caption: Influence of methyl group position on the spectroscopic properties of indole-3-carbaldehyde.
Conclusion
The differentiation of methylated indole-3-carbaldehyde isomers is readily achievable through a systematic application of standard spectroscopic techniques. While UV-Vis and mass spectrometry provide valuable initial data, IR and, most definitively, NMR spectroscopy offer the detailed structural insights necessary for unambiguous isomer assignment. By understanding the causal relationships between the position of the methyl group and the resulting spectral changes, researchers can confidently characterize these important synthetic intermediates and active pharmaceutical ingredients.
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A Comparative Guide to the Synthesis of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde
For researchers and professionals in drug development and fine chemical synthesis, the efficient and reliable synthesis of substituted indole-3-carbaldehydes is of paramount importance. These compounds serve as crucial intermediates in the production of a wide array of pharmaceuticals and specialty chemicals.[1] This guide provides a comprehensive, validated protocol for the synthesis of 1,2,6-trimethyl-1H-indole-3-carbaldehyde, alongside a critical comparison with alternative formylation methodologies. Our focus is on providing not just a series of steps, but a deep understanding of the chemical principles and practical considerations that underpin a successful and reproducible synthesis.
Recommended Synthesis Protocol: A Two-Step Approach
The most robust and industrially scalable synthesis of this compound is achieved through a two-step process. This involves the initial synthesis of the precursor, 1,2,6-trimethyl-1H-indole, via the classic Fischer indole synthesis, followed by its formylation using the Vilsmeier-Haack reaction. This approach offers high yields and excellent regioselectivity.
Part 1: Synthesis of the Precursor, 1,2,6-Trimethyl-1H-indole
The Fischer indole synthesis is a venerable and highly versatile method for constructing the indole nucleus from an arylhydrazine and a ketone or aldehyde under acidic conditions.[2][3][4] For the synthesis of our target precursor, we will utilize N-(p-tolyl)hydrazine and acetone. The subsequent N-methylation of the resulting 2,6-dimethylindole provides the desired 1,2,6-trimethyl-1H-indole.
Experimental Protocol: Fischer Indole Synthesis of 2,6-Dimethylindole and subsequent N-methylation
-
Hydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-tolylhydrazine hydrochloride (1 equivalent) in ethanol. Add acetone (1.1 equivalents) to the solution. Stir the mixture at room temperature for 1 hour to form the corresponding hydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: To the hydrazone mixture, add a catalytic amount of a suitable acid, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol. Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours. The cyclization process involves a[4][4]-sigmatropic rearrangement followed by the elimination of ammonia.[5]
-
Work-up and Isolation of 2,6-Dimethylindole: After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium carbonate solution) to a pH of 7-8. The crude 2,6-dimethylindole will precipitate. Filter the solid, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
-
N-Methylation: To a solution of 2,6-dimethylindole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base like sodium hydride (NaH) (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). After the evolution of hydrogen gas ceases, add a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Isolation of 1,2,6-Trimethyl-1H-indole: Quench the reaction carefully with water at 0 °C. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1,2,6-trimethyl-1H-indole.
Causality Behind Experimental Choices:
-
Acid Catalyst in Fischer Indole Synthesis: The choice of acid catalyst is crucial. PPA is often preferred for its effectiveness in promoting the necessary dehydrative cyclization.[3]
-
N-Methylation Conditions: The use of a strong base like NaH ensures complete deprotonation of the indole nitrogen, facilitating a clean and efficient methylation.[6] The reaction is performed under an inert atmosphere to prevent quenching of the base by atmospheric moisture.
Visualization of the Fischer Indole Synthesis and N-Methylation Workflow
Caption: Workflow for the synthesis of the precursor, 1,2,6-trimethyl-1H-indole.
Part 2: Vilsmeier-Haack Formylation of 1,2,6-Trimethyl-1H-indole
The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[2] It employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3] This electrophilic reagent attacks the electron-rich C-3 position of the indole ring with high selectivity.
Experimental Protocol: Vilsmeier-Haack Reaction
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, place anhydrous DMF (3 equivalents) and cool it to 0 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. The formation of the chloroiminium salt (Vilsmeier reagent) is an exothermic process.
-
Formylation Reaction: After the addition of POCl₃ is complete, add a solution of 1,2,6-trimethyl-1H-indole (1 equivalent) in anhydrous DMF dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and carefully add crushed ice, followed by a cold aqueous solution of sodium hydroxide or sodium carbonate until the mixture is alkaline (pH 8-9). This hydrolyzes the intermediate iminium salt to the aldehyde.
-
Isolation and Purification: The product, this compound, will precipitate out of the aqueous solution. Filter the solid, wash it thoroughly with cold water, and dry it under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or purified by column chromatography on silica gel.
Self-Validating System and Causality:
-
Stoichiometry and Temperature Control: The molar ratio of reagents and strict temperature control during the formation of the Vilsmeier reagent and the subsequent formylation are critical for minimizing side reactions and maximizing yield.
-
Hydrolysis Step: The alkaline hydrolysis is a crucial step to convert the stable iminium salt intermediate to the final aldehyde product. Careful pH adjustment is necessary to ensure complete hydrolysis without causing degradation of the product.
Visualization of the Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation of 1,2,6-trimethyl-1H-indole.
Comparison with Alternative Formylation Methods
While the Vilsmeier-Haack reaction is the recommended method, other formylation techniques can be employed for indoles, each with its own set of advantages and limitations.
| Method | Reagents & Conditions | Mechanism | Advantages | Disadvantages |
| Vilsmeier-Haack Reaction | POCl₃, DMF; 0 °C to 40 °C | Electrophilic substitution with an in-situ generated chloroiminium ion. | High yields, excellent regioselectivity for the 3-position, mild conditions, scalable. | Requires anhydrous conditions, use of corrosive POCl₃. |
| Reimer-Tiemann Reaction | CHCl₃, strong base (e.g., NaOH); heat | Electrophilic substitution with dichlorocarbene (:CCl₂).[7][8] | Uses inexpensive reagents. | Low yields for indoles, often results in a mixture of products (3-formyl and ring-expanded quinolines), harsh conditions.[9] |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid (e.g., acetic acid); heat | Electrophilic substitution with an iminium ion derived from HMTA.[10][11] | Simple procedure, avoids corrosive reagents. | Moderate to low yields, can be slow, may require forcing conditions.[12] |
| Grignard Reaction | Indolylmagnesium halide, formylating agent (e.g., ethyl formate); low temperature | Nucleophilic attack of the indolyl Grignard reagent on the formylating agent. | Can be used when other methods fail. | Requires the pre-formation of the Grignard reagent, can lead to mixtures of N- and C-formylated products, moisture sensitive. |
Conclusion
For the synthesis of this compound, the two-step approach involving an initial Fischer indole synthesis of the precursor followed by a Vilsmeier-Haack formylation stands out as the most efficient, high-yielding, and scalable method. The Vilsmeier-Haack reaction, in particular, offers unparalleled regioselectivity for the desired 3-formyl product under relatively mild conditions. While alternative methods like the Reimer-Tiemann, Duff, and Grignard reactions exist for indole formylation, they are generally plagued by lower yields, harsher conditions, or lack of selectivity, making them less suitable for a robust and reproducible synthesis in a research or industrial setting. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and successfully synthesize this valuable chemical intermediate.
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Navigating the Cellular Maze: A Guide to Assessing the Cross-reactivity of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde
For researchers and drug development professionals, the allure of the indole scaffold is undeniable. Its presence in a multitude of bioactive natural products and approved pharmaceuticals speaks to its privileged status in medicinal chemistry.[1] The compound 1,2,6-Trimethyl-1H-indole-3-carbaldehyde, a methylated derivative of the well-studied indole-3-carbaldehyde (I3A), presents as a promising, yet enigmatic, molecule. While its utility as a synthetic intermediate in the fragrance and pharmaceutical industries is recognized, its specific biological activities and potential for off-target interactions remain largely uncharted territory.[2][3] This guide provides a comprehensive framework for systematically evaluating the cross-reactivity of this compound in cellular assays, ensuring robust and reliable data for your research endeavors.
The Indole Moiety: A Double-Edged Sword of Promiscuity and Potency
The indole ring system is a versatile pharmacophore, capable of engaging in a variety of non-covalent interactions with biological targets. This versatility, however, is also a source of potential cross-reactivity. Minor structural modifications, such as the addition of methyl groups in this compound, can significantly alter the electronic and steric properties of the molecule, leading to unforeseen interactions with a range of cellular proteins.
The parent compound, indole-3-carbaldehyde (I3A), is a known metabolite of tryptophan by gut microbiota and acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), modulating immune responses.[4] This established interaction with AhR serves as a critical starting point for investigating the cross-reactivity of its trimethylated analog. It is plausible that this compound may retain, lose, or even gain affinity for AhR, or interact with other, unrelated targets.
A Strategic Approach to Unveiling Off-Target Effects
A thorough assessment of cross-reactivity is not a mere checkbox exercise but a fundamental aspect of preclinical drug development. Our recommended approach is a tiered, systematic process that moves from broad, cell-based screening to more focused, target-specific validation.
Tier 1: Broad-Spectrum Cellular Phenotyping
The initial step is to cast a wide net to identify any unanticipated cellular effects. This can be achieved through high-content imaging or multiplexed cell viability assays across a panel of diverse cell lines representing different tissues and cancer types.
Experimental Protocol: Multiplexed Cell Viability Assay
-
Cell Line Panel: Select a panel of at least 10-15 human cancer cell lines from different origins (e.g., breast, lung, colon, leukemia, melanoma).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to create a 10-point dose-response curve (e.g., 100 µM to 1 nM).
-
Cell Seeding: Seed cells in 96-well plates at a density that ensures they are in the exponential growth phase at the end of the assay.
-
Compound Treatment: After 24 hours, treat the cells with the serially diluted compound. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Use a multiplexed assay kit (e.g., Promega RealTime-Glo™ MT Cell Viability Assay) that simultaneously measures cell viability and cytotoxicity.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Data Presentation: Comparative IC50 Values
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Indole-3-carbaldehyde IC50 (µM) |
| MCF-7 | Breast | Experimental Data | Experimental Data |
| A549 | Lung | Experimental Data | Experimental Data |
| HCT116 | Colon | Experimental Data | Experimental Data |
| K562 | Leukemia | Experimental Data | Experimental Data |
| SK-MEL-28 | Melanoma | Experimental Data | Experimental Data |
This table should be populated with your experimental findings.
Tier 2: Target Class Profiling & Pathway Analysis
Based on the results from the broad-spectrum screening, the next step is to investigate potential off-target liabilities by screening against a panel of known drug targets. Several commercial services offer profiling against hundreds of kinases, GPCRs, ion channels, and nuclear receptors.
Given the known activity of the parent compound, a primary focus should be on the Aryl Hydrocarbon Receptor (AhR) .
Experimental Workflow: Assessing AhR Activation
Caption: Workflow for assessing AhR activation.
Experimental Protocol: AhR Reporter Assay
-
Cell Culture and Transfection: Culture HEK293T cells and transfect them with a commercially available AhR-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Compound Treatment: 24 hours post-transfection, treat the cells with a dose-response of this compound (e.g., 100 µM to 1 nM). Include the known AhR agonist TCDD as a positive control and DMSO as a negative control.
-
Lysis and Luciferase Measurement: After 24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the dose-response curve and calculate the EC50 value.
Tier 3: In-depth Mechanistic Validation
Should any significant off-target activity be identified, the final tier involves more in-depth mechanistic studies to confirm the direct interaction and understand its functional consequences. This could involve techniques such as:
-
Surface Plasmon Resonance (SPR): To determine the binding affinity and kinetics of the compound to the purified target protein.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context.
-
Downstream Signaling Analysis: Western blotting or phospho-protein arrays to investigate the impact on signaling pathways downstream of the off-target.
Signaling Pathway: Potential AhR-Mediated Effects
Caption: Potential AhR signaling pathway activation.
Interpreting the Data: A Holistic View
The goal of this comprehensive assessment is not necessarily to find a "perfectly" selective compound, as some level of polypharmacology can be beneficial. Instead, the aim is to build a detailed "cross-reactivity profile" for this compound. This profile will enable researchers to:
-
Interpret cellular assay data with greater confidence.
-
Design more informative in vivo experiments.
-
Anticipate potential side effects in later stages of drug development.
-
Guide future medicinal chemistry efforts to enhance selectivity.
By embracing a proactive and systematic approach to characterizing the cross-reactivity of novel indole derivatives like this compound, the scientific community can unlock their full therapeutic potential while minimizing the risks associated with unforeseen off-target effects.
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Wikipedia. (2023, December 2). Indole-3-carbaldehyde. Retrieved from [Link]
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El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. Retrieved from [Link]
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Singh, P., et al. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 42(9), 1253-1259. Retrieved from [Link]
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Shaaban, M., et al. (2023). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Current Organic Synthesis, 20(1), 2-15. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(5), 1083. Retrieved from [Link]
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Semantic Scholar. (2017, October 1). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
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Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde
Introduction
1,2,6-Trimethyl-1H-indole-3-carbaldehyde is a key intermediate in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and fragrance industries. Its unique substituted indole structure makes it a versatile building block for the development of novel therapeutic agents and complex aromatic compounds. The efficient and scalable synthesis of this molecule is, therefore, of significant interest to researchers and professionals in drug development and chemical synthesis.
This technical guide provides an in-depth, objective comparison of two primary synthetic routes for the preparation of this compound. The discussion will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of the advantages and disadvantages of each pathway, supported by experimental data from peer-reviewed literature and established synthetic methodologies.
Synthetic Strategies Overview
Two logical and experimentally validated synthetic strategies for this compound will be compared:
-
Route 1: Post-Indole Formation Formylation. This approach involves the initial synthesis of the 1,2,6-trimethyl-1H-indole core, followed by the introduction of the carbaldehyde group at the C3 position via a Vilsmeier-Haack reaction.
-
Route 2: Indole Ring Construction via Fischer Indole Synthesis. This classic route builds the indole nucleus from acyclic precursors, namely a substituted hydrazine and a ketone, followed by the same concluding formylation step.
Route 1: Post-Indole Formation Formylation via N-Methylation and Vilsmeier-Haack Reaction
This synthetic pathway is a linear sequence starting from the commercially available 2,6-dimethyl-1H-indole. The strategy involves the N-methylation of the indole nitrogen, followed by a regioselective formylation at the electron-rich C3 position.
Logical Workflow
Step-by-Step Experimental Protocols
Step 1: N-Methylation of 2,6-Dimethyl-1H-indole
The N-methylation of the indole ring is a crucial step. While traditional methylating agents like methyl iodide and dimethyl sulfate are effective, they are highly toxic. A more environmentally benign and safer alternative is the use of dimethyl carbonate (DMC).[1]
-
Materials:
-
2,6-Dimethyl-1H-indole
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), powdered
-
N,N-Dimethylformamide (DMF)
-
Tert-butyl methyl ether (TBME)
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,6-dimethyl-1H-indole (1 equivalent), powdered potassium carbonate (1.5-2 equivalents), and N,N-dimethylformamide (DMF) to form a stirrable slurry.
-
Add dimethyl carbonate (DMC) (2-3 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 130 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the cooled mixture, which may cause the product to precipitate. If an oil forms, extract the product with tert-butyl methyl ether (TBME).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,2,6-trimethyl-1H-indole.
-
Step 2: Vilsmeier-Haack Formylation of 1,2,6-Trimethyl-1H-indole
The Vilsmeier-Haack reaction is a highly reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The Vilsmeier reagent, an electrophilic chloroiminium ion, is generated in situ from DMF and phosphorus oxychloride (POCl₃).
-
Materials:
-
1,2,6-Trimethyl-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the Vilsmeier reagent.[3]
-
Dissolve 1,2,6-trimethyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to 50-60 °C for 2-4 hours, monitoring by TLC.[4]
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Route 2: Fischer Indole Synthesis followed by Vilsmeier-Haack Formylation
This classical approach constructs the indole ring from fundamental building blocks. It involves the synthesis of a substituted hydrazine, which is then cyclized with a ketone to form the indole core, followed by the final formylation step.
Logical Workflow
Step-by-Step Experimental Protocols
Step 1: Synthesis of p-Tolylhydrazine Hydrochloride
This is a standard procedure involving the diazotization of p-toluidine followed by reduction.
-
Materials:
-
p-Toluidine
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium sulfite (Na₂SO₃)
-
-
Procedure:
-
Dissolve p-toluidine in dilute hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of sodium sulfite in water.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution.
-
Heat the mixture to 70-80 °C for 1-2 hours.
-
Add concentrated HCl and continue heating.
-
Cool the reaction mixture to allow p-tolylhydrazine hydrochloride to crystallize.
-
Filter the solid, wash with a small amount of cold water, and dry.
-
Step 2: N-Methylation of p-Tolylhydrazine
Note: Direct N-methylation of hydrazines can be challenging due to the presence of two nucleophilic nitrogen atoms. Protection-deprotection strategies or carefully controlled reaction conditions are often necessary. A plausible approach involves reductive amination.
-
Materials:
-
p-Tolylhydrazine
-
Formaldehyde
-
Sodium borohydride (NaBH₄) or catalytic hydrogenation setup
-
Methanol
-
-
Procedure:
-
Dissolve p-tolylhydrazine in methanol.
-
Add formaldehyde (1 equivalent) and stir at room temperature to form the hydrazone.
-
Cool the mixture in an ice bath and slowly add sodium borohydride in portions.
-
Allow the reaction to proceed to completion (monitor by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate to obtain N-methyl-p-tolylhydrazine.
-
Step 3: Fischer Indole Synthesis of 1,2,6-Trimethyl-1H-indole
The Fischer indole synthesis is a robust method for forming the indole ring.[5][6]
-
Materials:
-
N-Methyl-p-tolylhydrazine
-
Methyl ethyl ketone (MEK)
-
Glacial acetic acid or another suitable acid catalyst (e.g., polyphosphoric acid)
-
-
Procedure:
-
Combine N-methyl-p-tolylhydrazine (1 equivalent) and methyl ethyl ketone (1.1 equivalents) in a suitable solvent like glacial acetic acid.[5]
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield 1,2,6-trimethyl-1H-indole.
-
Step 4: Vilsmeier-Haack Formylation of 1,2,6-Trimethyl-1H-indole
This step is identical to Step 2 in Route 1.
Comparative Analysis
| Parameter | Route 1: Post-Indole Formation Formylation | Route 2: Fischer Indole Synthesis |
| Starting Materials | 2,6-Dimethyl-1H-indole (more complex, may need to be synthesized) | p-Toluidine, methyl ethyl ketone (simple, readily available) |
| Number of Steps | 2 (N-methylation, formylation) | 4 (hydrazine synthesis, N-methylation, indole synthesis, formylation) |
| Overall Yield | Potentially higher due to fewer steps | May be lower due to the multi-step nature |
| Scalability | Good; Vilsmeier-Haack and N-methylation with DMC are scalable.[1] | Good; Fischer indole synthesis is widely used in industry. |
| Atom Economy | Moderate; involves the use of stoichiometric reagents. | Lower; more steps lead to more waste generation. |
| Safety & Environment | Use of DMC is a greener alternative to traditional methylating agents. POCl₃ is corrosive and requires careful handling. | Involves diazotization which requires careful temperature control. Use of reducing agents like NaBH₄. |
| Key Challenges | Availability and cost of the starting 2,6-dimethyl-1H-indole. | Selective N-methylation of the hydrazine can be problematic. The Fischer indole synthesis can sometimes produce isomeric byproducts. |
Conclusion and Recommendations
Both synthetic routes presented are viable for the preparation of this compound.
Route 1 is more convergent and likely to provide a higher overall yield due to the fewer number of steps. The use of dimethyl carbonate for N-methylation represents a significant improvement in terms of safety and environmental impact over traditional methods. The primary consideration for this route is the availability and cost of the starting 2,6-dimethyl-1H-indole. If this starting material is readily accessible, Route 1 is the more efficient and preferred method for laboratory-scale synthesis.
Route 2 is a more classical and divergent approach, starting from simple and inexpensive bulk chemicals. While it involves more synthetic transformations, the Fischer indole synthesis is a well-established and robust reaction. This route may be more cost-effective for large-scale industrial production where the cost of starting materials is a critical factor. However, the additional steps, particularly the selective N-methylation of the hydrazine, may require more extensive process optimization to achieve high overall yields and purity.
For research and development purposes where efficiency and speed are paramount, Route 1 is recommended , provided the starting indole is available. For large-scale manufacturing where cost is the primary driver, Route 2 warrants thorough investigation and optimization.
References
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Shridhar, D. R.; Reddy, M. V.; Bhaskar Rao, C. V. A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 2001 , 5 (6), 604–608. [Link]
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Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 2010 , 15 (4), 2491–2498. [Link]
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Cheng, Y.; et al. Formylation of an indolenine: 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole. Acta Crystallographica Section C, 2003 , 59 (4), o221-o222. [Link]
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Eberle, M. K.; Brzechffa, L. Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. Journal of Mass Spectrometry, 2021 , 56 (3), e4707. [Link]
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Wikipedia. Fischer indole synthesis. [Link]
- Google Patents.
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ResearchGate. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
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Adelpha Repositório Digital. Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. [Link]
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ResearchGate. A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. [Link]
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ResearchGate. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]
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Sciencemadness.org. The vilsmeier-haack formylation of 1,2,3-trimethylindole. [Link]
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ACS Publications. Effect of solvent and cation on the reaction of organometallic derivatives of indole with methyl iodide. [Link]
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ACS Publications. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
Sources
A Comparative Guide to the Biological Activity of Indole-3-Carbaldehyde Derivatives: A Focus on the 1,2,6-Trimethyl Scaffold
Introduction: The Indole Scaffold as a Cornerstone of Medicinal Chemistry
The indole nucleus, an aromatic heterocyclic structure formed by the fusion of a benzene and a pyrrole ring, is a quintessential "privileged structure" in drug discovery.[1][2] Its presence in essential natural biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental biological relevance.[3] This versatile scaffold is the backbone of numerous natural alkaloids and synthetic pharmaceuticals, demonstrating a vast spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[1][3][4] The ability of the indole ring system to interact with a multitude of biological targets, often through hydrogen bonding and π-π stacking, makes it a fertile ground for the development of novel therapeutic agents.[1][5]
This guide provides a comparative analysis of the biological activities of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde against other substituted indole-3-carbaldehyde derivatives. While specific bioactivity data for the 1,2,6-trimethyl variant is limited in publicly available literature, its structural features—N-methylation, C6-methylation, and the crucial C3-formyl group—provide a strong basis for a comparative discussion based on established structure-activity relationships (SAR) within this compound class. We will explore its potential across anticancer, antimicrobial, and anti-inflammatory domains, supported by experimental data from closely related analogues, and provide detailed protocols for foundational screening assays.
Comparative Biological Activity: A Structure-Driven Analysis
The biological profile of an indole derivative is profoundly influenced by the nature and position of its substituents. The C3-carbaldehyde group is a key functional handle, often serving as a precursor for more complex derivatives like Schiff bases or as an active pharmacophore itself.[6] Substitutions on the nitrogen (N1) and the benzene ring (positions C4-C7) fine-tune the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.
Anticancer Activity
Indole derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[5][7] The C3-formyl group, in particular, has been shown to be a critical component for restoring cytotoxic activity in certain indole series.[7]
Table 1: Comparative in vitro Cytotoxicity (IC₅₀) of Selected Indole Derivatives
| Compound | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 5f | Indole-3-yl-benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [8] |
| MDA-MB-468 (Breast) | 8.2 | [8] | ||
| Compound 125a | 3-Substituted Indole | DU145 (Prostate) | 8.17 | [7] |
| Compound 5d | 5-Hydroxyindole-3-carboxylic ester | MCF-7 (Breast) | 4.7 | [9] |
| PLGA-Indole NPs | Indole Nanoparticles | A549 (Lung) | ~30 µg/ml (6 days) | [10] |
Note: The table presents data for structurally related indole derivatives to infer the potential of the indole-3-carbaldehyde scaffold.
Antimicrobial Activity
The indole-3-carbaldehyde scaffold is a well-established precursor for potent antimicrobial agents, particularly through its conversion to Schiff bases.[11][12] The resulting imine functionality is often crucial for biological activity.
A study on Schiff bases derived from indole-3-carbaldehyde and various aryl amines demonstrated significant activity against both bacteria and fungi. Notably, the derivative N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine showed the highest activity, highlighting the positive impact of an electron-withdrawing nitro group on the aryl ring.[11] Another study on indole-3-carbaldehyde semicarbazones found that derivatives with 5-bromo and 5-chloro substitutions exhibited good inhibitory activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[13]
For this compound, the presence of the C6-methyl group (an electron-donating group) might modulate the electronic properties of the indole ring differently than the electron-withdrawing halogens at the C5 position. However, its potential to form active Schiff bases remains high, making it a promising candidate for antimicrobial drug development.
Table 2: Comparative Antimicrobial Activity of Indole-3-Carbaldehyde Derivatives
| Compound | Derivative Type | Microorganism | Activity Measurement | Result | Reference |
| N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine | Schiff Base | Dickeya species (Bacteria) | MIC | 2000 µg/mL | [11] |
| Fusarium oxysporum (Fungus) | MFC | 5000 µg/mL | [11] | ||
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Semicarbazone | Staphylococcus aureus | MIC | 100 µg/mL | [13] |
| Bacillus subtilis | MIC | 100 µg/mL | [13] | ||
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Semicarbazone | Staphylococcus aureus | MIC | 150 µg/mL | [13] |
| Bacillus subtilis | MIC | 150 µg/mL | [13] |
Anti-inflammatory Activity
Indole derivatives are known to target key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[7][14] The parent compound, indole-3-carboxaldehyde (IAld), has demonstrated significant anti-inflammatory properties by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome, a key component of the innate immune response.[15] It has also been shown to protect gut mucosal integrity and alleviate liver inflammation in preclinical models.[15][16]
One study reported an indole derivative that exhibited potent dual inhibition of 5-LOX and COX-2, with IC₅₀ values of 7.73 µM and 0.12 µM, respectively.[7] This indicates the potential of the indole scaffold to be tailored for high-potency anti-inflammatory effects. The substitution pattern on this compound, particularly the N-methylation, could influence its binding affinity for these enzyme targets compared to the N-H parent structures.
Table 3: Comparative Anti-inflammatory Activity of Indole Derivatives
| Compound | Target | IC₅₀ | Reference |
| Compound 125a | 5-LOX | 7.73 µM | [7] |
| COX-2 | 0.12 µM | [7] | |
| Indole-3-carboxaldehyde | NLRP3 Inflammasome | Inhibition observed | [15] |
| ROS Production | Inhibition observed | [15] |
Visualizing Structure-Activity Relationships and Experimental Design
To better understand the relationship between chemical structure and biological function, and the workflow for discovering these activities, the following diagrams are provided.
Caption: Structure-Activity Relationship (SAR) of Indole-3-Carbaldehyde Derivatives.
Caption: General workflow for assessing the biological activity of novel indole derivatives.
Experimental Protocols: A Guide to In Vitro Screening
To ensure scientific rigor and reproducibility, the following sections detail standardized protocols for evaluating the primary biological activities discussed. These methods form a self-validating system when appropriate controls are included.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a cornerstone for initial anticancer screening, measuring the metabolic activity of cells as an indicator of viability.[9][17] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells is the basis of this method.[18]
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound) in culture medium. Replace the old medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.[19] It is a widely used, robust, and cost-effective technique for initial screening.[20][21]
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the microbial suspension over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.[22]
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. Include a solvent control (DMSO alone) and a positive control (a standard antibiotic like Gentamicin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited. The size of the zone correlates with the antimicrobial potency of the compound.[21]
Protocol 3: Anti-inflammatory Activity (COX Enzyme Inhibition Assay)
This in vitro assay directly measures the activity of COX enzymes by quantifying the production of prostaglandins (e.g., PGE₂) from the substrate, arachidonic acid.[23] It is a high-throughput method for identifying potential non-steroidal anti-inflammatory drugs (NSAIDs).[24][25]
Methodology:
-
Enzyme and Inhibitor Incubation: In a microplate well or reaction tube, add the reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), a heme cofactor, and the purified COX-1 or COX-2 enzyme.
-
Add Test Compound: Add the test indole derivative at various concentrations. For each compound, set up parallel reactions for COX-1 and COX-2 to determine isoform selectivity. Include a vehicle control and a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2).
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[26]
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, arachidonic acid.[26]
-
Reaction Incubation: Incubate for a short, precise time (e.g., 2 minutes) at 37°C.
-
Stop Reaction: Terminate the reaction by adding a strong acid or a reducing agent like stannous chloride.
-
Quantification of Prostaglandin: Quantify the amount of PGE₂ or another prostanoid produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit or by LC-MS/MS.[23][25]
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.
Conclusion and Future Outlook
The indole-3-carbaldehyde scaffold is a remarkably versatile platform for the development of new therapeutic agents. While direct experimental data on this compound remains to be published, a comparative analysis based on established structure-activity relationships of its analogues provides a strong rationale for its investigation. The N1, C2, and C6 methyl substitutions are predicted to increase lipophilicity, which may favorably impact cell penetration and bioavailability. The C3-aldehyde group serves as a critical anchor for derivatization into highly active anticancer and antimicrobial compounds, such as Schiff bases and hydrazones. Furthermore, the core indole nucleus itself, as seen in the parent indole-3-carboxaldehyde, possesses intrinsic anti-inflammatory properties.
Future research should focus on the synthesis and systematic evaluation of this compound and its derivatives using the standardized protocols outlined in this guide. Such studies will elucidate its specific biological profile and determine if the unique methylation pattern confers advantages in potency, selectivity, or pharmacokinetic properties over existing indole-based compounds. This targeted exploration is a logical and promising step in the ongoing quest to harness the full therapeutic potential of the indole scaffold.
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Mohebbi, S., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical Sciences. Available at: [Link]
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The Good Scents Company. (n.d.). indole-3-carboxaldehyde. The Good Scents Company. Available at: [Link]
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Salman, A.S., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. ResearchGate. Available at: [Link]
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Anggriani, L., et al. (2016). Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract. International Journal of ChemTech Research. Available at: [Link]
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Biocompare. (n.d.). Lipoxygenase Assay Kits. Biocompare. Available at: [Link]
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Sangeetha, R., & Kumar, P.S. (2015). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Sacan, O., & Turhan, S. (2014). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. IUFS Journal of Biology. Available at: [Link]
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D'Amico, F., et al. (2022). Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis. International Journal of Molecular Sciences. Available at: [Link]
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ResearchGate. (n.d.). In vitro cell cytotoxicity (MTT Assay) exhibited by PLGA-Indole... ResearchGate. Available at: [Link]
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ResearchGate. (2024). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available at: [Link]
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van Tonder, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Bio-protocol. Available at: [Link]
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Al-Ostoot, F.H., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. Molecules. Available at: [Link]
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Sridhar, S.K., et al. (2011). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]
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A Senior Application Scientist's Guide to Purity Assessment of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde from Different Suppliers
Abstract
1,2,6-Trimethyl-1H-indole-3-carbaldehyde is a crucial intermediate in the synthesis of various pharmaceutical compounds and fragrances.[1] The purity of this starting material is paramount, as impurities can lead to undesirable side products, reduced yield, and potential toxicity in the final product.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the purity of this compound obtained from different commercial suppliers. We will delve into the rationale behind selecting specific analytical techniques, provide detailed experimental protocols, and present a comparative analysis of hypothetical data from three distinct suppliers.
Introduction: The Critical Role of Purity in Synthesis
In the realm of pharmaceutical and fine chemical synthesis, the adage "garbage in, garbage out" holds profound truth. The purity of starting materials directly dictates the efficiency of a reaction and the quality of the final product. Impurities, even in trace amounts, can have significant downstream consequences, including:
-
Altered Reactivity: Impurities can interfere with the desired reaction pathway, leading to the formation of byproducts and a decrease in the yield of the target molecule.[4]
-
Toxicity: Certain impurities may possess inherent toxicity, posing a safety risk in the final drug product.[5]
-
Reduced Shelf-Life: Impurities can act as catalysts for degradation, compromising the stability and shelf-life of the active pharmaceutical ingredient (API).[3]
-
Inconsistent Results: Variability in the impurity profile between batches from the same or different suppliers can lead to a lack of reproducibility in experimental results.
Given the significance of this compound as a building block, a rigorous purity assessment is not merely a quality control measure but a fundamental necessity for robust and reliable scientific outcomes. This guide will focus on a multi-pronged analytical approach to provide a holistic view of product purity.
Analytical Strategy: A Multi-Technique Approach for Comprehensive Purity Profiling
No single analytical technique can provide a complete picture of a compound's purity. Therefore, we employ a combination of chromatographic and spectroscopic methods to identify and quantify both organic and inorganic impurities. The chosen techniques are:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile and thermally labile impurities. Reverse-phase HPLC is particularly effective for indole derivatives.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suited for identifying and quantifying volatile and semi-volatile impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A powerful primary method for determining the absolute purity of a compound without the need for a specific reference standard of the impurities.[7][8]
-
Elemental Analysis (CHNS): Provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which can indicate the presence of inorganic impurities or residual solvents.
The following diagram illustrates the workflow for our comprehensive purity assessment.
Caption: Workflow for the comprehensive purity assessment of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Rationale: Reverse-phase HPLC is the cornerstone for purity determination of many organic molecules, including indole derivatives.[6] It separates compounds based on their hydrophobicity, allowing for the quantification of impurities relative to the main component. A Diode Array Detector (DAD) provides spectral information, aiding in the preliminary identification of impurity peaks.
Protocol:
-
Instrumentation: Agilent 1260 Infinity II LC System with DAD detector or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: DAD at 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to make a 1 mg/mL solution.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is highly sensitive for detecting volatile and semi-volatile organic impurities that might originate from starting materials, reagents, or side reactions during the synthesis of the target compound.
Protocol:
-
Instrumentation: Agilent 8890 GC System coupled to a 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 5 min.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: 40-550 m/z.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.
Quantitative ¹H NMR (qNMR) Spectroscopy
Rationale: qNMR is a primary analytical method that allows for the direct quantification of a substance by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity.[9][10] This technique is invaluable as it provides a direct measure of the mass fraction purity and is not dependent on the response factor of impurities as in chromatographic methods.[8]
Protocol:
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Internal Standard: Maleic Anhydride (Certified Reference Material).
-
Solvent: DMSO-d₆.
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound.
-
Accurately weigh ~10 mg of Maleic Anhydride into the same vial.
-
Dissolve the mixture in ~0.75 mL of DMSO-d₆.
-
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Acquisition Time: 4 s.
-
-
Data Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Manually phase and baseline correct the spectrum.
-
Calculation: The purity (Purityₓ) is calculated using the following formula: Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Purityₛₜd Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
x = analyte
-
std = internal standard
-
Comparative Data Analysis (Hypothetical)
The following tables summarize the hypothetical purity data obtained for this compound from three different suppliers.
Table 1: HPLC Purity Data
| Supplier | Purity by Area % (254 nm) | Number of Impurities Detected (>0.05%) |
| Supplier A | 99.85% | 2 |
| Supplier B | 98.90% | 5 |
| Supplier C | 99.50% | 3 |
Table 2: GC-MS Impurity Profile
| Supplier | Major Volatile Impurity | Concentration (Area %) |
| Supplier A | Residual Toluene | 0.08% |
| Supplier B | Unidentified (m/z 173) | 0.45% |
| Supplier C | 2,6-Dimethylindole | 0.20% |
Table 3: qNMR Purity and Elemental Analysis
| Supplier | qNMR Purity (mass %) | Elemental Analysis (%N) |
| Supplier A | 99.7% | 7.48 (Theoretical: 7.48) |
| Supplier B | 98.5% | 7.35 |
| Supplier C | 99.3% | 7.42 |
Discussion and Interpretation
The multi-technique approach provides a nuanced understanding of the quality of the material from each supplier.
-
Supplier A: Demonstrates the highest purity across all analytical methods. The HPLC data shows a high area percentage with a minimal number of impurities. The GC-MS data indicates a small amount of residual solvent (toluene), which is a common process-related impurity. The qNMR and elemental analysis results corroborate the high purity of the material.
-
Supplier B: Exhibits the lowest purity among the three. The HPLC chromatogram revealed multiple impurity peaks, and the overall purity by area percentage is significantly lower. A major unknown volatile impurity was detected by GC-MS, which warrants further investigation for identification. The lower qNMR purity and the deviation in the nitrogen percentage from the theoretical value suggest the presence of significant impurities.
-
Supplier C: Presents a good purity profile, although slightly lower than Supplier A. The presence of 2,6-dimethylindole, a likely starting material or byproduct, was identified by GC-MS. The qNMR and elemental analysis data are consistent with the HPLC results, indicating a high-purity product suitable for many applications.
The following diagram illustrates the potential impact of an impurity from a starting material on a subsequent reaction.
Caption: Impact of a starting material impurity on a subsequent chemical reaction.
Conclusion and Recommendations
Based on this comprehensive analysis, Supplier A provides the highest purity this compound and is recommended for applications where stringent purity is required, such as in the final steps of API synthesis. Supplier C offers a product of acceptable purity that may be suitable for earlier-stage research and development where cost may be a more significant factor. The material from Supplier B is not recommended without further purification and identification of the major unknown impurity due to the potential for unforeseen side reactions and compromised results.
It is imperative for researchers to recognize that a supplier's certificate of analysis may not always provide a complete impurity profile. Independent verification using a multi-technique approach, as outlined in this guide, is a critical step in ensuring the quality and integrity of your research and development endeavors.
References
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry: MRC, 51(2), 76–81. Retrieved from [Link]
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Dahlin, J. L., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]
- Oceanic Pharmachem. (2019, September 9). Effects of Impurities in Pharmaceuticals.
- Shinde, V. (2020, January 20). Effects of Impurities in Pharmaceuticals. Veeprho.
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Yuan, Z., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. Retrieved from [Link]
- Simson Pharma Limited. (2024, June 17). Types Of Impurities In Pharmaceutical Industry.
-
Quora. (n.d.). Why do we use NMR spectroscopy in purity analysis?. Retrieved from [Link]
- University of Ottawa. (2017, November). Quantitative NMR Spectroscopy.
- Advent Chembio. (n.d.). Pharmaceutical Impurities & Their Effects.
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A Comparative Benchmarking Guide to the Antioxidant Activity of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde
Introduction: The Imperative for Novel Antioxidants and the Promise of Indole Derivatives
In the realms of pharmaceutical sciences and therapeutic development, the mitigation of oxidative stress remains a cornerstone of disease prevention and management. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. This has spurred a continuous search for novel, potent antioxidant agents.
Indole derivatives have emerged as a particularly promising class of compounds due to their significant antioxidant properties.[1] The indole nucleus, a common scaffold in various natural and synthetic bioactive molecules, has been shown to be an effective free radical scavenger.[2] The antioxidant activity of these derivatives is often attributed to their ability to donate a hydrogen atom or an electron, thereby neutralizing free radicals. This activity is highly dependent on the nature and position of substituents on the indole ring.[3] This guide focuses on a specific synthetic indole derivative, 1,2,6-Trimethyl-1H-indole-3-carbaldehyde , a compound with potential applications in medicinal chemistry.[4] To ascertain its therapeutic potential, a rigorous evaluation of its antioxidant capacity is essential.
This technical guide provides a comprehensive framework for benchmarking the antioxidant activity of this compound against two well-established antioxidant standards: Ascorbic Acid (Vitamin C) and Trolox , a water-soluble analog of Vitamin E.[5] We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for three widely accepted in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[6]
Objective: A Multi-faceted Approach to Antioxidant Profiling
The primary objective of this guide is to present a robust, multi-assay platform for the comparative evaluation of this compound's antioxidant potential. The rationale for employing three distinct assays lies in the multifaceted nature of antioxidant action. While DPPH and ABTS assays primarily measure the capacity of a compound to scavenge free radicals through hydrogen or electron donation, the FRAP assay assesses its ability to reduce an oxidizing agent.[7][8][9] By utilizing this tripartite approach, we can construct a more comprehensive and reliable antioxidant profile for our target compound.
Part 1: DPPH Radical Scavenging Assay
The DPPH assay is a rapid, simple, and widely used method for screening the radical scavenging activity of antioxidants.[10] The principle of this assay is based on the reduction of the stable DPPH free radical, which is deep purple in color, to the yellow-colored diphenylpicrylhydrazine upon accepting an electron or hydrogen radical from an antioxidant.[9] The decrease in absorbance at 517 nm is proportional to the concentration and efficacy of the antioxidant.[11]
Experimental Protocol: DPPH Assay
1. Reagent Preparation:
- DPPH Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve in 100 mL of methanol. Store this solution in an amber-colored bottle and in the dark at 4°C.
- Test Compound (this compound): Prepare a stock solution (e.g., 1 mg/mL) in methanol. From this stock, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).
- Standard Antioxidants (Ascorbic Acid and Trolox): Prepare stock solutions and serial dilutions in the same manner as the test compound.
2. Assay Procedure:
- Pipette 1.0 mL of each dilution of the test compound or standard into separate test tubes.
- Add 2.0 mL of the 0.1 mM DPPH solution to each tube.
- Prepare a control sample containing 1.0 mL of methanol and 2.0 mL of the DPPH solution.
- Prepare a blank sample containing 1.0 mL of methanol and 2.0 mL of methanol.
- Vortex all tubes and incubate them in the dark at room temperature for 30 minutes.
- Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.
3. Data Analysis:
- The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the test sample.
- The IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound or standard.[5] A lower IC50 value indicates greater antioxidant activity.
Visual Workflow: DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Part 2: ABTS Radical Cation Decolorization Assay
The ABTS assay is another widely employed method for determining the antioxidant capacity of various substances.[12] This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore.[1] The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.[13]
Experimental Protocol: ABTS Assay
1. Reagent Preparation:
- ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
- Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
- ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the ABTS•+ radical cation.
- Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.
- Test Compound and Standards: Prepare stock solutions and serial dilutions as described for the DPPH assay.
2. Assay Procedure:
- Pipette 10 µL of each dilution of the test compound or standard into separate wells of a 96-well microplate.
- Add 190 µL of the diluted ABTS•+ solution to each well.
- Prepare a control well containing 10 µL of methanol and 190 µL of the diluted ABTS•+ solution.
- Incubate the plate at room temperature for 6 minutes.
- Measure the absorbance at 734 nm using a microplate reader.
3. Data Analysis:
- The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
- The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . This is determined by plotting a calibration curve of the percentage of inhibition against different concentrations of Trolox. The TEAC value of the test compound is then calculated from this curve and is typically expressed as µM of Trolox equivalents per mg of the compound.[14]
Visual Workflow: ABTS Assay
Caption: Workflow for the ABTS radical cation decolorization assay.
Part 3: Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[15] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[8] The FRAP assay provides a direct estimation of the reductive capacity of the antioxidants present.
Experimental Protocol: FRAP Assay
1. Reagent Preparation:
- Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.
- TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
- Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
- FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.
- Test Compound and Standards: Prepare stock solutions and serial dilutions as described previously. A standard curve is typically prepared using ferrous sulfate (FeSO₄·7H₂O) or Trolox.
2. Assay Procedure:
- Pipette 30 µL of each dilution of the test compound or standard into separate wells of a 96-well microplate.
- Add 270 µL of the pre-warmed FRAP reagent to each well.
- Incubate the plate at 37°C for 30 minutes.
- Measure the absorbance at 593 nm.
3. Data Analysis:
- A standard curve is generated by plotting the absorbance of the ferrous sulfate or Trolox standards against their concentrations.
- The FRAP value of the test sample is determined from the standard curve and is expressed as µM of Fe²⁺ equivalents or Trolox equivalents per mg of the compound.
Visual Workflow: FRAP Assay
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Comparative Data Summary
The following tables present hypothetical data to illustrate how the antioxidant activity of this compound can be benchmarked against Ascorbic Acid and Trolox.
Table 1: DPPH Radical Scavenging Activity (IC50 Values)
| Compound | IC50 (µg/mL) |
| This compound | 85.2 ± 4.1 |
| Ascorbic Acid | 15.6 ± 1.2 |
| Trolox | 22.8 ± 1.9 |
Lower IC50 values indicate higher antioxidant activity.
Table 2: ABTS Radical Cation Scavenging Activity (TEAC Values)
| Compound | TEAC (µM Trolox Equivalents/mg) |
| This compound | 1.8 ± 0.2 |
| Ascorbic Acid | 4.5 ± 0.3 |
Higher TEAC values indicate greater antioxidant capacity.
Table 3: Ferric Reducing Antioxidant Power (FRAP Values)
| Compound | FRAP Value (µM Fe²⁺ Equivalents/mg) |
| This compound | 2.5 ± 0.3 |
| Ascorbic Acid | 6.8 ± 0.5 |
| Trolox | 4.2 ± 0.4 |
Higher FRAP values indicate greater reducing power.
Interpretation and Conclusion
Based on the hypothetical data presented, this compound exhibits moderate antioxidant activity across all three assays. While it is not as potent as the standard antioxidants Ascorbic Acid and Trolox, its activity is significant and warrants further investigation. The DPPH and ABTS results suggest that it can effectively scavenge free radicals, and the FRAP assay indicates its capacity to act as a reducing agent.
The observed activity is consistent with existing literature on other indole-3-carbaldehyde derivatives, which have demonstrated notable antioxidant properties.[3] The methyl substitutions at the 1, 2, and 6 positions of the indole ring likely influence the electron-donating capacity of the molecule, contributing to its antioxidant potential.
References
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Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]
- Sivakumar, P. M., Ganesan, S., Velmurugan, D., & Shanmugam, G. (2010). Synthesis, antioxidant evaluation and molecular docking studies of new indole derivatives. International Journal of ChemTech Research, 2(2), 984-991.
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Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290–4302. [Link]
-
Kumar, A., Kumar, M., & Kumar, A. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 6(6), 330-336. [Link]
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Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical Biochemistry, 239(1), 70–76. [Link]
- Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel total antioxidant capacity assay for dietary polyphenols and vitamins C and E, using cerium(IV) ion and post-column derivatization. Journal of Agricultural and Food Chemistry, 52(26), 7970–7981.
-
Elabscience. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method). [Link]
-
G-Biosciences. (n.d.). FRAP Antioxidant Assay. [Link]
-
Wikipedia. (n.d.). Trolox equivalent antioxidant capacity. [Link]
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YouTube. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. [Link]
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Poljšak, B., & Fink, R. (2007). The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a comparative study. Journal of Applied Toxicology, 27(5), 463-469. [Link]
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Schlesier, K., Harms, M., & Elmadfa, I. (2002). Assessment of antioxidant activity by using different in vitro methods. Free Radical Research, 36(2), 177-187. [Link]
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G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). [Link]
-
ResearchGate. (2020). How to determination of Trolox Equivalent Antioxidant Capacity (TEAC)? [Link]
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ResearchGate. (2016). How do we calculate the IC 50 value in antioxidant assays? [Link]
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YouTube. (2024). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. [Link]
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Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412–422. [Link]
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Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified DPPH radical scavenging activity assays. TrAC Trends in Analytical Chemistry, 30(4), 652-659. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable component of the scientific lifecycle. This guide provides a direct, procedural framework for the safe and compliant disposal of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde and its associated waste streams. The protocols herein are designed to ensure the safety of laboratory personnel and maintain environmental stewardship.
Hazard Profile & Regulatory Imperative
The parent compound is classified with the following hazards:
Therefore, this compound must be managed as a hazardous waste. In the United States, chemical waste management is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] This legislation mandates a "cradle-to-grave" approach, meaning the generator of the waste is responsible for it from creation to final disposal.[5] All disposal procedures must comply with federal, state, and local regulations, which often involves coordination with your institution's Environmental Health and Safety (EHS) office.[6][7]
The Disposal Decision Workflow
Before handling any waste, it is crucial to follow a logical decision-making process to select the correct disposal pathway. The workflow below outlines the key assessment steps required for any waste stream containing this compound.
Figure 1: Decision workflow for the safe disposal of this compound waste.
Pre-Disposal Checklist & Personal Protective Equipment (PPE)
Before initiating any waste handling procedures, ensure the following conditions are met.
Checklist:
-
A designated Satellite Accumulation Area (SAA) has been identified.[6]
-
Appropriate, chemically compatible waste containers are available and in good condition (no cracks or leaks).[8][9]
-
"Hazardous Waste" labels are ready for immediate use.[8][10]
-
The area is well-ventilated, preferably within a chemical fume hood.[11]
Personal Protective Equipment (PPE): The causality for this level of PPE is the compound's known irritant properties.
-
Eye Protection: ANSI Z87.1 compliant safety glasses or goggles.[11]
-
Hand Protection: Nitrile or neoprene gloves. Avoid latex. Ensure no tears or holes before use.
-
Body Protection: A standard laboratory coat must be worn and fully buttoned.
-
Respiratory Protection: Not typically required if handling small quantities in a well-ventilated area or fume hood. For bulk transfers or spill cleanup, consult your institution's EHS guidelines.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Unused or Expired Solid Chemical
This protocol applies to the pure, solid this compound that is no longer needed.
-
Container Selection: Obtain a sealable, sturdy container compatible with solid waste. The original product container is often the best choice if it is in good condition.[9]
-
Labeling: Affix a "Hazardous Waste" label to the container. Fill out all required information, including the full chemical name ("this compound") and concentration (100%). Do not use abbreviations.[8]
-
Transfer: If not in its original container, carefully transfer the solid waste into the labeled hazardous waste container. Minimize dust generation during this process.[11]
-
Secure & Store: Tightly seal the container.[8][9] Place it in your designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials like strong oxidizing agents.[9]
-
Arrange Disposal: Contact your institution's EHS department to schedule a waste pickup.[6]
Protocol B: Disposal of Contaminated Solid Waste
This protocol applies to items such as gloves, weigh boats, pipette tips, or paper towels contaminated with this compound.
-
Container Selection: Use a designated solid hazardous waste container or a double-bagged, clear plastic bag specifically for this purpose.[10]
-
Labeling: The container must have a "Hazardous Waste" label. List "Contaminated Debris" and specify the contaminant: "this compound".[10]
-
Collection: Place all contaminated solid items directly into the labeled container as they are generated.
-
Secure & Store: Once the container is full (do not overfill), seal it securely. Store it in the Satellite Accumulation Area.
-
Arrange Disposal: Contact EHS for pickup.
Protocol C: Disposal of Contaminated Liquid Waste (Rinsate)
This protocol is for liquid waste generated from rinsing contaminated glassware. Under no circumstances should this chemical or its rinsate be disposed of down the drain. [8][12]
-
Container Selection: Use a leak-proof, screw-cap container designated for hazardous liquid waste. Glass is generally suitable, but check for compatibility with any solvents used for rinsing.[10]
-
Rinsing Procedure: When cleaning glassware that held the pure compound, perform a triple rinse with a suitable solvent (e.g., acetone, ethanol).[8] The first rinse is the most concentrated.
-
Collection: Collect all three rinses in the designated hazardous waste container. This collected rinsate is now considered hazardous waste.[8]
-
Labeling: Affix a "Hazardous Waste" label. List all chemical constituents, including the rinsing solvent and "Trace this compound". Provide an estimated percentage for each.
-
Secure & Store: Keep the container tightly closed except when adding waste.[6][8] Store it in secondary containment (e.g., a spill tray) within your Satellite Accumulation Area.
-
Arrange Disposal: Contact EHS for pickup.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Isolate & Ventilate: Restrict access to the spill area. If safe to do so, increase ventilation by opening a fume hood sash.
-
Consult SDS/EHS: Refer to the parent compound's SDS and contact your EHS office for guidance.
-
Cleanup (for minor spills): For small spills of solid material, personnel with appropriate PPE can gently sweep it up using absorbent pads or a dustpan and place it in a labeled hazardous waste container for disposal via Protocol B.[11] Avoid creating dust. For small liquid spills, use a chemical spill kit with an inert absorbent material.[2]
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Quantitative Data Summary
The following table summarizes key physical and chemical data for this compound.
| Property | Value | Source |
| CAS Number | 842971-69-1 | [13] |
| Molecular Formula | C₁₂H₁₃NO | [13] |
| Molecular Weight | 187.24 g/mol | [13] |
| Appearance | Solid (inferred) | General chemical knowledge |
| Storage | Sealed in dry, 2-8°C | [13] |
| Purity | ≥98% (typical) | [13] |
| Topological Polar Surface Area | 22 Ų | [13] |
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania. [Link]
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Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]
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HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK . Lehigh University - Campus Safety Division. [Link]
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A Researcher's Guide to Handling 1,2,6-Trimethyl-1H-indole-3-carbaldehyde: Personal Protective Equipment and Safety Protocols
As drug development professionals and researchers, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 1,2,6-Trimethyl-1H-indole-3-carbaldehyde (CAS No. 842971-69-1) demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a detailed operational plan for personal protective equipment (PPE), handling, and disposal to ensure a secure laboratory environment.
Hazard Identification and Risk Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar indole-3-carbaldehyde derivatives provide a strong basis for assessing its potential hazards. The core indole aldehyde structure is consistently associated with the following classifications:
-
Skin Irritation (Category 2) : Expected to cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2/2A) : Poses a risk of causing serious irritation if it comes into contact with the eyes.[1][2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation if inhaled.[1][2][3]
Therefore, all handling procedures must be designed to mitigate these primary routes of exposure: dermal contact, eye contact, and inhalation.
Core Personal Protective Equipment (PPE) Requirements
A proactive and comprehensive approach to PPE is non-negotiable. The following equipment must be worn at all times when handling this compound, from initial weighing to final disposal.
Eye and Face Protection
The eyes are particularly vulnerable to chemical splashes and airborne particulates.
-
Minimum Requirement : Chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[1][4][5][6] Safety glasses do not provide a sufficient seal and are not an acceptable substitute.
-
Enhanced Protection : When handling larger quantities (>1 liter) or when there is a significant risk of splashing or aerosol generation, a full-face shield must be worn in addition to chemical splash goggles.[7][8] The face shield provides a secondary barrier, protecting the neck and face.[8]
Skin and Body Protection
Preventing dermal exposure is critical to avoid skin irritation.
-
Gloves : Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact.[9][10] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[9][11] Contaminated gloves must be disposed of immediately in accordance with applicable laws and good laboratory practices.[11][12]
-
Laboratory Coat : A clean, flame-resistant lab coat with long sleeves, buttoned completely, is required to protect the skin and personal clothing.[7]
-
Footwear : Closed-toe and closed-heel shoes constructed of a non-porous material are mandatory. Cloth or mesh shoes are not permitted in the laboratory setting.[7]
Respiratory Protection
The potential for respiratory irritation necessitates stringent control over airborne exposure.
-
Primary Engineering Control : All procedures involving the handling of solid this compound or its solutions should be performed within a certified chemical fume hood to minimize the inhalation of dust or vapors.[5]
-
Secondary Respiratory Protection : In the rare event that engineering controls are insufficient or during a large-scale spill cleanup, a NIOSH-approved respirator may be required.[4][9][12] The use of respirators is subject to a comprehensive respiratory protection program that includes medical evaluation and fit testing, as outlined by OSHA standard 29 CFR 1910.134.[4]
PPE Selection and Operational Plan
The level of PPE required can be tiered based on the specific task and the associated risk of exposure.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Transferring Solutions (>1L) | Face Shield over Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Reaction Workup/Purification | Face Shield over Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Face Shield over Goggles | Nitrile Gloves | Chemical-Resistant Apron over Lab Coat | NIOSH-Approved Respirator (if required) |
Procedural Guidance: Donning and Doffing PPE
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On)
-
Lab Coat : Put on and fasten completely.
-
Goggles/Face Shield : Position securely and adjust for a proper fit.
-
Gloves : Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
Doffing Sequence (Taking Off)
-
Gloves : Remove using a glove-to-glove technique to avoid touching the outer contaminated surface with bare skin. Dispose of them in the designated hazardous waste container.
-
Lab Coat : Remove by rolling it inside out, without touching the exterior. Place it in the designated area for lab laundry.
-
Goggles/Face Shield : Remove by handling the strap, not the front surface.
-
Hand Washing : Wash hands thoroughly with soap and water immediately after removing all PPE.[1][10]
Emergency Protocols and Disposal
Exposure Response
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[4] If skin irritation occurs, seek medical advice.[1]
-
Inhalation : Move the individual to fresh air. If they feel unwell, call a poison center or doctor.[1]
Spill and Waste Disposal
-
Spills : Evacuate unnecessary personnel. Wearing the appropriate PPE, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[4]
-
Disposal : All waste, including the chemical itself and any contaminated materials (gloves, wipes, etc.), must be disposed of as hazardous waste through an approved waste disposal plant, in accordance with local, regional, and national regulations.[1][2] Do not allow the product to enter the sewage system.[2]
Caption: PPE selection workflow for handling the target compound.
References
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-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Indole, 99+%. Retrieved from [Link].
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Dalynn Biologicals. (n.d.). Indole Detection Reagent - Safety Data Sheet. Retrieved from [Link].
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Centers for Disease Control and Prevention (CDC). (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link].
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link].
-
U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link].
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Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link].
- Fisher Scientific. (2010). Safety Data Sheet: Indole.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
